Product packaging for 2-Aminooctadecane-1,3,4-triol(Cat. No.:CAS No. 13552-11-9)

2-Aminooctadecane-1,3,4-triol

Cat. No.: B077013
CAS No.: 13552-11-9
M. Wt: 317.5 g/mol
InChI Key: AERBNCYCJBRYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Aminooctadecane-1,3,4-triol, more commonly known as Phytosphingosine, is a fundamental sphingoid base that serves as the structural backbone of various complex sphingolipids found in plants, fungi, yeast, and mammalian tissues . As a bioactive lipid, it is a critical compound for research in cell biology, dermatology, and oncology. Key Research Applications & Value: Cell Signaling & Apoptosis: Phytosphingosine is an important signaling molecule involved in mediating cellular stress responses and has been demonstrated to induce apoptosis in various malignant cell lines, highlighting its potential as a subject of oncological research . Skin Barrier Research: As a direct precursor to phytoceramides, it is a vital component of the skin's stratum corneum. This makes it a key molecule for studies focused on skin health, barrier function, and combating lethal dehydration . Cytotoxicity Studies: Research has shown that the d-ribo -stereoisomer of Phytosphingosine exhibits cytotoxic activity against several human cancer cell lines, including HCT-116, A-549, and PC-3, with IC₅₀ values in the micromolar range . Chemical Profile: CAS Number: 554-62-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39NO3 B077013 2-Aminooctadecane-1,3,4-triol CAS No. 13552-11-9

Properties

IUPAC Name

2-aminooctadecane-1,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERBNCYCJBRYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289957, DTXSID10862191
Record name 2-aminooctadecane-1,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_27912
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13552-11-9, 33511-66-9
Record name 4-Hydroxysphinganine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13552-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-aminooctadecane-1,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Significance of 2-Aminooctadecane-1,3,4-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Aminooctadecane-1,3,4-triol, a naturally occurring sphingolipid more commonly known as phytosphingosine, is a pivotal bioactive molecule with multifaceted roles in cellular processes. This technical guide provides an in-depth exploration of the biological significance of phytosphingosine, with a particular focus on its functions in maintaining skin barrier integrity, inducing apoptosis in cancerous cells, and modulating inflammatory responses. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound, offering a comprehensive resource for researchers in the fields of dermatology, oncology, and immunology.

Introduction

This compound, or phytosphingosine, is a sphingoid base that serves as a fundamental structural component of ceramides and other complex sphingolipids in eukaryotes.[1] Beyond its structural role, phytosphingosine has emerged as a critical signaling molecule involved in a spectrum of physiological and pathological processes. Its unique biological activities, including anti-inflammatory, antimicrobial, and pro-apoptotic properties, have garnered significant interest in its potential therapeutic applications, ranging from dermatological formulations to novel anti-cancer strategies. This guide aims to consolidate the current understanding of phytosphingosine's biological importance, providing a technical overview for the scientific community.

Core Biological Functions

Skin Barrier Homeostasis

Phytosphingosine is an integral component of the stratum corneum, the outermost layer of the epidermis. It is a precursor to phytoceramides, which are essential lipids for maintaining the integrity and function of the skin's permeability barrier.[2] The presence of phytosphingosine and its derivatives helps to prevent transepidermal water loss (TEWL) and protects the skin from environmental insults.[3][4] Furthermore, its antimicrobial properties contribute to the skin's natural defense mechanisms, making it a valuable ingredient in dermatological products aimed at treating conditions such as acne and atopic dermatitis.[5]

Induction of Apoptosis in Cancer Cells

A substantial body of evidence highlights the potent pro-apoptotic activity of phytosphingosine in various cancer cell lines.[6] Unlike many conventional chemotherapeutic agents, phytosphingosine can trigger programmed cell death through multiple pathways, suggesting its potential to overcome resistance mechanisms. Its ability to induce apoptosis is a key area of investigation for the development of novel cancer therapies.

Anti-inflammatory and Immunomodulatory Effects

Phytosphingosine exhibits significant anti-inflammatory properties by modulating the production of key inflammatory mediators. It has been shown to suppress the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.[1][7] This immunomodulatory function is central to its beneficial effects in inflammatory skin conditions and suggests broader therapeutic potential in other inflammatory diseases.

Quantitative Data

The following tables summarize key quantitative data related to the biological activities of this compound (Phytosphingosine).

Table 1: Cytotoxicity of Phytosphingosine in Human Breast Cancer Cell Lines

Cell LineIC30 (µg/mL)IC50 (µg/mL)IC70 (µg/mL)Citation
MDA-MB-2316.8 ± 0.92539.79 ± 1.26678.93 ± 0.805[3]
MCF-711.89 ± 1.22323.74 ± 0.95544.23 ± 0.645[3]

Table 2: Effect of Phytosphingosine on Inflammatory Mediators

Cell LineTreatmentMediatorEffectConcentrationCitation
RAW 264.7LPSIL-6, IL-10, IL-27, IP-10, I-TAC, MCP-5, TIMP-1Inhibition of cytokine increase5 µg/ml[7]
RAW 264.7LPSPGE2 Production38% Inhibition5 µM[8]
HaCaTTNF-α/IFN-γTARC, IL-6, IL-8Reduction in productionNot specified[7]

Table 3: Effect of Phytosphingosine on PPARγ Gene Expression

Cell LineTreatmentFold Induction of PPARγ mRNATime (hours)Citation
HaCaT5 µM Phytosphingosine~3.824[8]

Signaling Pathways

Phytosphingosine exerts its biological effects by modulating several key signaling pathways.

Apoptosis Signaling Pathway

Phytosphingosine induces apoptosis through a dual mechanism involving both the extrinsic and intrinsic pathways. It can trigger a death receptor-independent activation of caspase-8, a key initiator caspase in the extrinsic pathway.[6] Concurrently, it promotes the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9, the initiator caspase of the intrinsic pathway.[9] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[4] Additionally, phytosphingosine has been shown to inhibit the pro-survival PI3K/Akt signaling pathway, further sensitizing cells to apoptosis.[9]

apoptosis_pathway PHS Phytosphingosine Casp8 Caspase-8 (activated) PHS->Casp8 Bax Bax (translocation to mitochondria) PHS->Bax Akt Akt Pathway (inhibited) PHS->Akt Casp3 Caspase-3 (activated) Casp8->Casp3 Mito Mitochondria Bax->Mito CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activated) CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Phytosphingosine-induced apoptosis signaling pathway.
Anti-inflammatory Signaling Pathway

Phytosphingosine mitigates inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[7] Upon stimulation with inflammatory agents like lipopolysaccharide (LPS), phytosphingosine prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[7] It also suppresses the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[7] The inhibition of these pathways leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines and mediators.

anti_inflammatory_pathway LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK NFkB NF-κB Pathway (IκBα degradation, p65 translocation) LPS->NFkB PHS Phytosphingosine PHS->MAPK PHS->NFkB Cytokines Pro-inflammatory Cytokines & Mediators MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Anti-inflammatory signaling pathway of phytosphingosine.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of phytosphingosine's biological activities.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of phytosphingosine for the desired duration.

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and incubate until the crystals are fully dissolved.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

mtt_assay_workflow start Seed Cells in 96-well plate treat Treat with Phytosphingosine start->treat mtt Add MTT Reagent (Incubate 2-4h) treat->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance (550-600 nm) solubilize->read end Determine Cell Viability read->end

Workflow for the MTT cell viability assay.
Analysis of Apoptosis-Related Proteins (Western Blotting)

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific primary antibodies against the protein of interest (e.g., caspases, Bax, Bcl-2). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

  • Protocol Outline:

    • Prepare cell lysates from control and phytosphingosine-treated cells.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against apoptosis-related proteins.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Quantification of Sphingolipids (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of sphingolipids, including phytosphingosine.

  • Principle: The method combines the separation capabilities of liquid chromatography with the high mass accuracy and specificity of tandem mass spectrometry. Lipids are extracted from samples, separated by LC, and then ionized and fragmented in the mass spectrometer. Specific precursor-product ion transitions are monitored for quantification.

  • Protocol Outline:

    • Extract lipids from cells or tissues using an appropriate solvent system (e.g., chloroform/methanol).

    • Add internal standards for accurate quantification.[6]

    • Separate the lipid classes using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) column.[6]

    • Analyze the eluent by tandem mass spectrometry in multiple reaction monitoring (MRM) mode to quantify specific sphingolipid species.

Conclusion

This compound (phytosphingosine) is a biologically significant sphingolipid with diverse and potent activities. Its integral role in maintaining skin barrier function, coupled with its ability to induce apoptosis in cancer cells and modulate inflammatory responses, underscores its therapeutic potential. The signaling pathways and molecular mechanisms detailed in this guide provide a framework for future research and development of phytosphingosine-based therapeutics. Further investigation into its clinical efficacy and the optimization of delivery systems will be crucial in translating the promising biological activities of this molecule into tangible benefits for human health.

References

2-Aminooctadecane-1,3,4-triol: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminooctadecane-1,3,4-triol, more commonly known as phytosphingosine (PHS), is a bioactive sphingolipid found across a diverse range of organisms, from fungi and plants to mammals and marine invertebrates. This technical guide provides a comprehensive overview of the natural sources and distribution of PHS. It details established experimental protocols for its extraction, isolation, and quantification, with a focus on modern chromatographic and mass spectrometric techniques. Furthermore, this guide presents a summary of the known quantitative data of PHS in various natural sources and illustrates its involvement in key signaling pathways through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this versatile sphingolipid.

Natural Sources and Distribution

This compound (phytosphingosine) is a ubiquitous sphingoid base that serves as a fundamental component of more complex sphingolipids. Its distribution spans multiple biological kingdoms, highlighting its conserved structural and functional roles.

Fungi and Yeast: Phytosphingosine is a characteristic and abundant sphingolipid in fungi, including various yeast species. Notably, the yeast Pichia ciferrii (formerly Hansenula ciferrii) is a well-established producer of tetraacetylphytosphingosine (TAPS), a precursor that can be readily hydrolyzed to yield PHS. In the yeast Saccharomyces cerevisiae, PHS plays a crucial role in cellular processes, and its metabolism is intricately linked to the synthesis of ceramides and inositolphosphorylceramides. Studies have shown that in Saccharomyces cerevisiae, the levels of free phytosphingosine-containing ceramides can be significantly lower than those of dihydrosphingosine-containing ceramides, while the opposite is true for inositol-containing sphingolipids[1].

Plants: Phytosphingosine is a major long-chain base in plant sphingolipids. It is found in various plant tissues and is a key component of plant ceramides and glucosylceramides. While specific quantitative data across a wide range of plants is not extensively documented in readily available literature, studies on tobacco (Nicotiana tabacum) have shown that phytosphingosine levels can increase in response to pathogen infection, suggesting a role in plant defense mechanisms. For instance, in tobacco leaves inoculated with a pathogen, the phytosphingosine content was observed to increase from a basal level to higher concentrations within hours of infection.

Mammalian Tissues: In mammals, phytosphingosine is naturally present in the stratum corneum of the skin. It is a precursor to a specific class of ceramides known as phytoceramides, which are essential for maintaining the skin's barrier function and hydration. Reduced levels of phytosphingosine-containing ceramides have been associated with inflammatory skin conditions such as atopic dermatitis and psoriasis, indicating its importance in skin health.

Marine Organisms: A diverse array of sphingolipids, including new derivatives of phytosphingosine, have been isolated from marine sponges. Species such as Iotrochota baculifera and others have been found to contain novel sphingolipids and glycosphingolipids with phytosphingosine backbones. These findings suggest that marine invertebrates are a promising source for the discovery of new bioactive sphingolipids.

Quantitative Data

The concentration of this compound varies significantly depending on the natural source and the specific conditions. The following table summarizes available quantitative data from the literature.

Natural SourceSample TypeConcentrationMethod of Analysis
Tobacco (Nicotiana tabacum)Leaves (control)~10 nmol/g fresh weightLC-MS/MS
Tobacco (Nicotiana tabacum)Leaves (pathogen-inoculated)>20 nmol/g fresh weight (at 96h)LC-MS/MS
Pichia ciferriiDried biomass17.2% (w/w) crude TAPS extractGravimetric
Human Lung Adenoma Cells (A549)Cultured cellsIC50 of 4.3 µg/mLCell viability assay
Human Lung Adenoma Cells (LLC)Cultured cellsIC50 of 4.5 µg/mLCell viability assay
Various Plant Pathogenic BacteriaIn vitro cultureEffective inhibitory concentration ~15.9 µg/mLGrowth inhibition assay[2]
Various Fungi and MoldsIn vitro cultureInhibitory concentration of 200-400 µg/mLGrowth inhibition assay[3]

Experimental Protocols

Extraction and Isolation of Phytosphingosine from Yeast (Pichia ciferrii)

This protocol describes the extraction of tetraacetylphytosphingosine (TAPS), the acetylated precursor of phytosphingosine, from the yeast Pichia ciferrii, followed by its hydrolysis to obtain phytosphingosine.

Materials:

  • Pichia ciferrii biomass (freeze-dried)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Centrifuge

  • Glassware for extraction and chromatography

Procedure:

  • Extraction of TAPS:

    • Suspend the freeze-dried Pichia ciferrii biomass in a 1:1 (v/v) mixture of methanol and ethyl acetate.

    • Stir the suspension vigorously at room temperature for several hours.

    • Separate the biomass by centrifugation or filtration.

    • Collect the supernatant containing the extracted lipids.

    • Repeat the extraction process on the biomass pellet to ensure complete recovery of TAPS.

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude TAPS extract.

  • Purification of TAPS (Optional):

    • The crude TAPS extract can be further purified by silica gel column chromatography.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., hexane/ethyl acetate mixture).

    • Load the solution onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a gradient of increasing ethyl acetate in hexane.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing TAPS.

    • Combine the pure TAPS fractions and evaporate the solvent.

  • Hydrolysis of TAPS to Phytosphingosine:

    • Dissolve the purified TAPS (or the crude extract) in methanol.

    • Add a solution of potassium hydroxide in methanol to the TAPS solution.

    • Stir the reaction mixture at room temperature for several hours to effect deacetylation.

    • Neutralize the reaction mixture with hydrochloric acid.

    • Evaporate the methanol.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Collect the organic layer containing the phytosphingosine.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield phytosphingosine.

  • Further Purification of Phytosphingosine:

    • The resulting phytosphingosine can be purified by recrystallization from a suitable solvent such as methanol or isopropanol.

Quantification of Phytosphingosine by LC-MS/MS

This protocol provides a general workflow for the quantification of phytosphingosine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., lipid extract from plant tissue, yeast, or skin)

  • Internal standard (e.g., C17-phytosphingosine or another non-naturally occurring sphingoid base)

  • Chloroform

  • Methanol

  • Formic acid

  • Ammonium formate

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatograph)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize the biological sample in a suitable buffer.

    • Add a known amount of the internal standard to the homogenate.

    • Perform a lipid extraction using a modified Bligh-Dyer method with chloroform and methanol.

    • Briefly, add chloroform and methanol to the sample, vortex thoroughly, and then add water to induce phase separation.

    • Centrifuge the mixture to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in the initial mobile phase (e.g., a mixture of methanol, water, and formic acid).

    • Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

    • Separate the sphingolipids using a reversed-phase C18 column with a gradient elution program. A typical mobile phase system consists of two solvents: Solvent A (e.g., water with formic acid and ammonium formate) and Solvent B (e.g., methanol with formic acid and ammonium formate).

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

    • Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for phytosphingosine and the internal standard. For phytosphingosine (C18), a common transition is m/z 318.3 → 282.3.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards containing known concentrations of phytosphingosine and a fixed concentration of the internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of phytosphingosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways

This compound (phytosphingosine) and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS1P), are bioactive molecules involved in various cellular signaling pathways.

Sphingolipid Metabolism and the Central Role of Phytosphingosine

Phytosphingosine is a key intermediate in the sphingolipid metabolic pathway in fungi and plants. It is synthesized from dihydrosphingosine and serves as a precursor for the synthesis of phytoceramides, which are subsequently converted to more complex sphingolipids like inositolphosphorylceramides.

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis cluster_ceramide_synthesis Ceramide Synthesis cluster_phosphorylation Phosphorylation Pathway Serine Serine 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine->3-Ketodihydrosphingosine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine 3-KSR Phytosphingosine Phytosphingosine Dihydrosphingosine->Phytosphingosine SUR2/SCS7 Phytoceramide Phytoceramide Phytosphingosine->Phytoceramide Ceramide Synthase PHS1P Phytosphingosine-1-Phosphate Phytosphingosine->PHS1P Sphingosine Kinase Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Phytoceramide Complex Sphingolipids Complex Sphingolipids Phytoceramide->Complex Sphingolipids IPC Synthase etc.

Caption: Overview of sphingolipid metabolism highlighting the synthesis and fate of phytosphingosine.

Phytosphingosine-1-Phosphate (PHS1P) Signaling in Yeast

In yeast, phytosphingosine can be phosphorylated by sphingosine kinases to form phytosphingosine-1-phosphate (PHS1P). PHS1P has been identified as a signaling molecule that can regulate gene expression, particularly genes involved in mitochondrial respiration, through the HAP complex transcription factor.

PHS1P_Signaling_Yeast cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response Stress (e.g., Heat) Stress (e.g., Heat) Phytosphingosine Phytosphingosine Stress (e.g., Heat)->Phytosphingosine Sphingosine Kinase Sphingosine Kinase Phytosphingosine->Sphingosine Kinase PHS1P Phytosphingosine-1-Phosphate Sphingosine Kinase->PHS1P Phosphorylation HAP Complex HAP Complex PHS1P->HAP Complex Regulation Mitochondrial Respiration Genes Mitochondrial Respiration Genes HAP Complex->Mitochondrial Respiration Genes Transcription Gene Expression Regulation Gene Expression Regulation Mitochondrial Respiration Genes->Gene Expression Regulation

Caption: PHS1P signaling pathway in yeast, regulating mitochondrial gene expression.

Conclusion

This compound (phytosphingosine) is a broadly distributed and functionally significant sphingolipid. Its presence in fungi, plants, mammalian skin, and marine organisms underscores its fundamental biological importance. The methodologies for its extraction, isolation, and quantification are well-established, relying on modern analytical techniques that provide high sensitivity and specificity. As a bioactive molecule, phytosphingosine and its phosphorylated derivatives are implicated in crucial signaling pathways that regulate cellular processes ranging from stress responses to gene expression. The information compiled in this technical guide provides a solid foundation for further research into the therapeutic applications of this versatile natural product. Continued exploration of its natural sources and biological activities is likely to unveil new opportunities for drug development and advancements in human and plant health.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phytosphingosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine is a naturally occurring sphingoid base that is a fundamental component of more complex sphingolipids.[1] It is abundantly found in plants, fungi, and is also present in animals.[1] As a bioactive lipid, phytosphingosine and its derivatives are integral to cellular signaling, playing crucial roles in processes such as apoptosis, inflammatory responses, and skin barrier function.[2][3] This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and key signaling pathways involving phytosphingosine, along with relevant experimental methodologies.

Chemical Structure and Stereochemistry

Phytosphingosine is classified as a sphingoid, an amino alcohol, and a triol.[4] Its structure consists of an 18-carbon aliphatic chain with three hydroxyl groups and one amino group.

The systematic IUPAC name for the naturally occurring isomer of phytosphingosine is (2S,3S,4R)-2-aminooctadecane-1,3,4-triol .[4] It is also commonly referred to as 4-D-hydroxysphinganine or D-ribo-phytosphingosine.[1][4] The stereochemistry at the three chiral centers (C2, C3, and C4) is crucial for its biological activity. The "D-ribo" configuration describes the specific spatial arrangement of the substituents at these centers. There are a total of eight possible stereoisomers of phytosphingosine, and divergent synthetic routes have been developed to produce all of them for medicinal chemistry investigations.[2]

The molecular formula for phytosphingosine is C18H39NO3.[1][4] At physiological pH (7.3), the primary amino group is typically protonated, and the molecule exists as a cationic sphingoid, phytosphingosine(1+).[5]

G cluster_main Phytosphingosine Structure (2S,3S,4R)-2-aminooctadecane-1,3,4-triol mol c2 C2 (S) p2 c2->p2 c3 C3 (S) p3 c3->p3 c4 C4 (R) p4 c4->p4

Caption: Stereochemical configuration of phytosphingosine.

Physicochemical Properties

A summary of the key physicochemical properties of phytosphingosine is presented in the table below.

PropertyValueSource
Molecular Formula C18H39NO3[1][4]
Molar Mass 317.51 g/mol [1][4]
IUPAC Name (2S,3S,4R)-2-aminooctadecane-1,3,4-triol[4]
CAS Number 554-62-1[1]
Appearance White solid[]
Melting Point 102–103 °C[1][7]
Solubility Insoluble in water; Soluble in ethanol (2 mg/ml), DMSO, methanol, and pyridine.[][7]
XLogP3 4.6[4]

Signaling Pathways Involving Phytosphingosine

Phytosphingosine and its phosphorylated metabolite, phytosphingosine-1-phosphate (PHS-1P), are significant signaling molecules in a variety of cellular processes.

Anti-Melanogenic Activity

Phytosphingosine has been shown to inhibit melanin synthesis in melanocytes.[8] This activity is primarily mediated through the modulation of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[8] The mechanisms of action include:

  • Short-term treatment: Suppression of MITF gene expression by downregulating its critical transcription factors, including paired box 3 (PAX3) and SRY-related HMG-box 10 (SOX10). It also leads to the downregulation of β-catenin and phospho-cAMP response element binding protein (p-CREB).[8]

  • Long-term treatment: Induction of extracellular signal-regulated kinase (ERK) activation, which leads to MITF phosphorylation and subsequent proteasomal degradation.[8]

G cluster_pathway Phytosphingosine's Anti-Melanogenic Signaling Pathway cluster_short_term Short-Term (<12h) cluster_long_term Long-Term (>12h) phytosphingosine Phytosphingosine PAX3 PAX3 phytosphingosine->PAX3 inhibits SOX10 SOX10 phytosphingosine->SOX10 inhibits beta_catenin β-catenin phytosphingosine->beta_catenin inhibits pCREB p-CREB phytosphingosine->pCREB inhibits ERK ERK phytosphingosine->ERK activates MITF_gene MITF Gene Expression PAX3->MITF_gene activates SOX10->MITF_gene activates beta_catenin->MITF_gene activates pCREB->MITF_gene activates MITF_protein MITF Protein ERK->MITF_protein phosphorylates MITF_phos MITF Phosphorylation MITF_deg MITF Degradation melanin Melanin Synthesis MITF_gene->MITF_protein MITF_protein->MITF_deg leads to tyrosinase Tyrosinase, TRP-1, TRP-2 MITF_protein->tyrosinase activates tyrosinase->melanin

Caption: Phytosphingosine's dual mechanism in inhibiting melanogenesis.

Induction of Apoptosis in Cancer Cells

Phytosphingosine can induce apoptotic cell death in human cancer cells.[1] This process is mediated through the activation of caspase 8 and the translocation of the pro-apoptotic protein Bax.[1]

Anti-Inflammatory Signaling

Phytosphingosine and its derivatives exhibit anti-inflammatory properties.[3] They have been shown to ameliorate skin inflammation by inhibiting key inflammatory signaling pathways, including:

  • NF-κB Pathway: A central regulator of inflammatory responses.[9]

  • JAK/STAT Pathway: A critical signal transduction pathway in psoriasis and other inflammatory skin conditions, triggered by cytokine stimulation.[9]

Regulation of Mitochondrial Respiration in Yeast

In yeast, phytosphingosine-1-phosphate has a specific signaling role in regulating genes required for mitochondrial respiration through the HAP complex transcription factor.[10]

Plant Defense Signaling

In plants, phytosphingosine is involved in stress signaling and can induce systemic acquired resistance, a plant-wide defense response against pathogens.[11] This is mediated through its conversion to phytosphingosine-1-phosphate by sphingosine kinase.[11]

Experimental Protocols

The analysis and synthesis of phytosphingosine and its stereoisomers employ a range of standard and advanced analytical techniques.

Synthesis of Phytosphingosine Stereoisomers

Objective: To produce specific stereoisomers of phytosphingosine for structure-activity relationship studies.

Methodology: Divergent synthetic routes are often employed, starting from common precursors. A representative approach involves:

  • Starting Material: A suitable chiral precursor, such as an unsaturated ester, is chosen.

  • Asymmetric Synthesis: Chiral auxiliaries or catalysts are used to introduce the desired stereochemistry at the chiral centers.

  • Cyclic Intermediates: The formation of cyclic intermediates, such as cyclic sulfates, can be used to control the stereochemistry of the final product.[12]

  • Purification and Characterization: The synthesized stereoisomers are purified using chromatographic techniques.

  • Structural Verification: The final structure and stereochemistry are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

G cluster_workflow General Workflow for Phytosphingosine Analysis start Biological Sample extraction Lipid Extraction (e.g., Bligh-Dyer method) start->extraction hydrolysis Alkaline Hydrolysis (to release free sphingoid bases) extraction->hydrolysis derivatization Derivatization (e.g., with o-phthalaldehyde for fluorescence) hydrolysis->derivatization separation Chromatographic Separation (HPLC or TLC) derivatization->separation detection Detection and Quantification (Mass Spectrometry or Fluorescence Detection) separation->detection end Data Analysis detection->end

References

The Central Role of Phytosphingosine in Yeast Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the multifaceted role of phytosphingosine (PHS) in the signaling networks of the model organism Saccharomyces cerevisiae. PHS, a key sphingolipid intermediate, is not merely a structural component of cellular membranes but also a critical signaling molecule that governs a wide array of cellular processes, including the response to heat stress, endocytosis, nutrient import, and the regulation of protein kinase cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and workflows.

Phytosphingosine-Mediated Signaling Pathways

In yeast, PHS and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS-1-P), are central to several interconnected signaling pathways. A primary pathway involves the activation of a cascade of AGC-type protein kinases, which are crucial for maintaining cell wall integrity, growth, and stress responses.

The Pkh1/2-Ypk1/2 and Sch9 Kinase Cascade

A pivotal signaling axis regulated by PHS involves the 3-phosphoinositide-dependent protein kinase-1 (PDK1) homologs, Pkh1 and Pkh2. PHS has been shown to directly stimulate the activity of Pkh1/2.[1] These kinases, in turn, phosphorylate and activate several downstream kinases, including Ypk1, Ypk2, and Sch9.[1][2]

  • Ypk1 and Ypk2: These kinases are involved in a multitude of cellular processes, including the regulation of endocytosis, cell wall integrity, and lipid homeostasis.[3]

  • Sch9: This kinase is a functional analog of the mammalian S6 kinase and plays a critical role in nutrient sensing, cell size control, and aging.[1][4]

The activation of this cascade by PHS is a key mechanism by which yeast cells respond to environmental cues and stresses.

PHS_Signaling_Pathway PHS Phytosphingosine (PHS) Pkh1_2 Pkh1 / Pkh2 PHS->Pkh1_2 Activates HeatStress Heat Stress Response PHS->HeatStress NutrientImport Nutrient Import (Uracil, Tryptophan, etc.) PHS->NutrientImport Inhibits Ypk1_2 Ypk1 / Ypk2 Pkh1_2->Ypk1_2 Phosphorylates & Activates Sch9 Sch9 Pkh1_2->Sch9 Phosphorylates & Activates Endocytosis Endocytosis Ypk1_2->Endocytosis CellWall Cell Wall Integrity Ypk1_2->CellWall NutrientSensing Nutrient Sensing & Cell Size Control Sch9->NutrientSensing

Figure 1: Phytosphingosine (PHS) Signaling Cascade in Yeast.
Role in Heat Stress Response

One of the most well-characterized roles of PHS is its involvement in the heat stress response. Upon a shift to a higher temperature, yeast cells rapidly increase the synthesis of sphingolipids, including PHS.[5][6] This accumulation of PHS is not just a byproduct of altered metabolism but a direct signaling event. Exogenous PHS has been shown to inhibit the import of various nutrients, a key aspect of the heat stress response.[7][8]

Regulation of Endocytosis

Sphingolipid synthesis, and by extension PHS levels, is essential for the internalization step of endocytosis in yeast.[9][10] Mutants defective in the initial steps of sphingolipid biosynthesis, such as lcb1, exhibit a rapid block in endocytosis, which can be rescued by the addition of exogenous dihydrosphingosine (DHS) or PHS.[9][10][11] This highlights the critical role of these sphingoid bases in membrane trafficking.

Inhibition of Nutrient Import

Exogenous PHS has been demonstrated to specifically inhibit the uptake of various nutrients, including uracil, tryptophan, leucine, and histidine.[7] This effect is specific to PHS, as other structurally similar or metabolically related molecules do not elicit the same response.[7][8] This inhibitory role is a crucial part of the cellular response to stress, preventing the uptake of potentially toxic substances and conserving energy.

Quantitative Data on Phytosphingosine Signaling

The following tables summarize key quantitative findings from studies on PHS signaling in yeast, providing a comparative overview of the changes in sphingolipid levels and the effects of PHS on cellular processes.

Table 1: Changes in Sphingolipid Levels During Heat Stress
Sphingolipid SpeciesFold IncreaseTime Point after Heat StressReference
C20 Phytosphingosine6.4-fold15 minutes[5][6]
C20 Dihydrosphingosine10.8-fold15 minutes[5][6]
C18 Phytosphingosine-1-phosphate~8-fold10 minutes[12]
Yeast Ceramide Species 19.2-fold60 minutes[5][6]
Yeast Ceramide Species 210.6-fold60 minutes[5][6]
Table 2: Effect of Exogenous Phytosphingosine on Cellular Processes
ProcessPHS ConcentrationEffectReference
Yeast Growth20 µMInhibition[7][8]
Nutrient Import (Uracil, Tryptophan, etc.)20 µMInhibition[7]
Growth of elo2Δ mutant5 µMHypersensitivity (inhibition)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PHS signaling in yeast.

Sphingolipid Extraction and Analysis

This protocol outlines a method for the extraction and analysis of sphingolipids from yeast cells, adapted from established procedures.[13][14]

Lipid_Extraction_Workflow Start Yeast Cell Culture (∼100 OD600 units) Harvest Harvest cells by centrifugation Start->Harvest Resuspend Resuspend in Mandala extraction buffer with internal standards Harvest->Resuspend Lyse Cell lysis with glass beads (vortex) Resuspend->Lyse Incubate Incubate at 60°C Lyse->Incubate BlighDyer Perform Bligh and Dyer extraction (Methanol and Chloroform) Incubate->BlighDyer Separate Phase separation by centrifugation BlighDyer->Separate Collect Collect organic (lower) phase Separate->Collect Dry Dry lipid extract under nitrogen Collect->Dry Analyze Resuspend and analyze by LC-MS Dry->Analyze

Figure 2: Workflow for Yeast Sphingolipid Extraction and Analysis.

Methodology:

  • Cell Culture and Harvest: Grow yeast cells in the appropriate medium to mid-log phase (OD600 ≈ 0.5-1.0). Harvest approximately 100 OD600 units of cells by centrifugation.[13]

  • Extraction Buffer and Lysis: Resuspend the cell pellet in 1.5 ml of Mandala extraction buffer (ethanol: dH2O: diethyl ether: pyridine: 4.2N NH4OH; 15:15:5:1:0.018; v/v) containing appropriate internal lipid standards. Add an equal volume of acid-washed glass beads. Lyse the cells by vortexing vigorously for 1 minute, followed by a 1-minute incubation on ice, repeating this cycle three times.[13][14]

  • Lipid Extraction: Incubate the lysate at 60°C for 15 minutes. Perform a subsequent Bligh and Dyer extraction by adding methanol and chloroform.[14]

  • Phase Separation and Collection: Centrifuge the mixture to separate the aqueous and organic phases. Carefully collect the lower organic phase containing the lipids.

  • Drying and Analysis: Dry the collected organic phase under a stream of nitrogen. Resuspend the dried lipid extract in an appropriate solvent for analysis by liquid chromatography-mass spectrometry (LC-MS).[13]

In Vitro Kinase Assay for Pkh1/2 Activity

This protocol describes an in vitro assay to measure the PHS-dependent activation of Pkh1/2 kinases, based on the phosphorylation of a downstream substrate like Ypk1 or Sch9.[1][15]

Methodology:

  • Immunoprecipitation of Kinase: Immunoprecipitate HA-tagged Pkh1 or Pkh2 from yeast cell lysates using anti-HA antibodies coupled to protein A/G beads. Wash the beads extensively with lysis buffer and then with kinase buffer.

  • Kinase Reaction Setup: Prepare a kinase reaction mix containing the immunoprecipitated Pkh1/2, a purified substrate (e.g., recombinant Ypk1 or Sch9), kinase buffer, and γ-[32P]ATP.[15] For the experimental condition, add PHS (solubilized in a suitable solvent) to the reaction mix. Include a control reaction without PHS.

  • Incubation: Incubate the reactions at 30°C for 20-30 minutes.[15]

  • Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE.

  • Detection: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate. Quantify the band intensities to determine the effect of PHS on kinase activity.

Northern Blot Analysis for Gene Expression

This protocol details the steps for analyzing changes in gene expression in response to heat stress or other stimuli using Northern blotting.[16][17][18]

Northern_Blot_Workflow Start Yeast Culture under Experimental Conditions RNA_Extraction Total RNA Extraction Start->RNA_Extraction Gel_Electrophoresis Denaturing Agarose Gel Electrophoresis RNA_Extraction->Gel_Electrophoresis Transfer Transfer of RNA to Nylon Membrane Gel_Electrophoresis->Transfer Crosslink UV Crosslinking of RNA to Membrane Transfer->Crosslink Prehybridization Prehybridization of Membrane Crosslink->Prehybridization Hybridization Hybridization with Radiolabeled Probe Prehybridization->Hybridization Washing Stringency Washes Hybridization->Washing Detection Autoradiography or Phosphorimaging Washing->Detection

Figure 3: General Workflow for Northern Blot Analysis.

Methodology:

  • RNA Isolation: Grow yeast cells to the desired density and subject them to the experimental conditions (e.g., heat stress for various time points). Isolate total RNA using a standard method such as hot acid phenol extraction.

  • Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.[19]

  • Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary action or a vacuum blotting apparatus.[19]

  • Crosslinking: Covalently link the RNA to the membrane using a UV crosslinker.

  • Probe Labeling: Prepare a gene-specific DNA probe and label it with [α-32P]dCTP using a random priming kit.

  • Hybridization: Pre-hybridize the membrane in a suitable hybridization buffer, then add the radiolabeled probe and incubate overnight at the appropriate temperature.

  • Washing and Detection: Wash the membrane under stringent conditions to remove non-specifically bound probe. Expose the membrane to a phosphor screen or X-ray film to detect the hybridized probe. The intensity of the resulting band corresponds to the level of mRNA for the gene of interest.

Yeast Cell Viability Assay

This protocol describes a method to assess the viability of yeast cells following treatment with PHS or other compounds.[20][21][22]

Methodology:

  • Cell Treatment: Grow yeast cells to early or mid-log phase. Treat the cells with various concentrations of PHS (or a vehicle control) for a specified duration.

  • Staining: After treatment, harvest a small aliquot of cells and wash them with a suitable buffer (e.g., PBS). Resuspend the cells in the buffer and add a viability stain, such as the FUN 1 stain from a LIVE/DEAD Yeast Viability Kit.[20] Incubate as per the manufacturer's instructions.

  • Microscopy or Flow Cytometry: Analyze the stained cells using fluorescence microscopy or flow cytometry. Live cells with intact plasma membranes and metabolic activity will exhibit a specific fluorescence pattern (e.g., conversion of a green fluorescent dye to red fluorescent intravacuolar structures with FUN 1), while dead cells will show a different pattern.[20][22]

  • Quantification: Quantify the percentage of live and dead cells in each treatment group to determine the effect of PHS on cell viability.

Conclusion

Phytosphingosine is a key signaling molecule in Saccharomyces cerevisiae, playing a central role in the coordination of cellular responses to stress and the regulation of fundamental processes such as endocytosis and nutrient import. The Pkh1/2-Ypk1/2 and Sch9 kinase cascade is a primary downstream effector of PHS signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate roles of sphingolipids in yeast cell biology, with potential implications for understanding related pathways in higher eukaryotes and for the development of novel therapeutic strategies.

References

The Multifaceted Role of 2-Aminooctadecane-1,3,4-triol (Phytosphingosine) in Mammalian Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function, metabolism, and signaling pathways of 2-aminooctadecane-1,3,4-triol, more commonly known as phytosphingosine, in mammalian tissues. Phytosphingosine, a bioactive sphingolipid, is a critical component of ceramides, particularly in the epidermis, and plays a pivotal role in maintaining skin barrier function. Beyond its structural role, it is an active signaling molecule implicated in a range of cellular processes, including apoptosis, inflammation, and cell differentiation. This document summarizes the current understanding of phytosphingosine's biological activities, details experimental methodologies for its analysis, and presents its known signaling cascades through diagrammatic representations. While extensive quantitative data on its tissue-specific concentrations remain to be fully elucidated, this guide consolidates the available knowledge to support further research and therapeutic development.

Introduction: Unveiling this compound as Phytosphingosine

This compound is the chemical designation for phytosphingosine, a naturally occurring 18-carbon sphingoid base. It is structurally distinguished by a hydroxyl group at the C-4 position of the sphingoid backbone. While abundant in plants and yeast, phytosphingosine is also a significant component of sphingolipids in mammalian tissues, most notably in the skin. It serves as a precursor for the synthesis of phytoceramides, which are essential for the structural integrity of the stratum corneum and the regulation of the skin's permeability barrier. Emerging evidence has highlighted that free phytosphingosine is not merely a structural intermediate but also a potent signaling molecule that can modulate various cellular functions.

Distribution and Quantitative Data of Phytosphingosine in Mammalian Tissues

Comprehensive quantitative data for free phytosphingosine across a wide range of mammalian tissues are not extensively available in the literature. However, its presence and relative abundance have been documented in several key tissues, primarily as a constituent of more complex sphingolipids like ceramides.

TissueFormRelative Abundance/ConcentrationReference
Human Stratum Corneum Free BaseTraces found in callus lipid.[1]
Ceramide NPThe most abundant ceramide class, constituting 29.4% of total ceramides.[2]
Small Intestine (Rat) Glycolipid-rich fractionDetected after administration of labeled dihydrosphingosine.
Liver (Rat) Ceramide & SphingomyelinSmaller amounts detected.
Kidney (Rat) Ceramide & SphingomyelinSmaller amounts detected.

Note: Ceramide NP (N-stearoyl-phytosphingosine) is a ceramide containing a phytosphingosine backbone.

Metabolic Pathways of Phytosphingosine

In mammalian cells, phytosphingosine is integrated into the complex network of sphingolipid metabolism. Its metabolism is crucial for both the synthesis of structural lipids and the generation of signaling molecules.

Biosynthesis

Phytosphingosine can be formed from dihydroceramide through the action of dihydroceramide Δ4-desaturase, which introduces a hydroxyl group at the C-4 position.

Catabolism

Phytosphingosine can be phosphorylated by sphingosine kinases to form phytosphingosine-1-phosphate (P1P), a potent signaling molecule. Alternatively, it can be degraded, leading to the production of odd-numbered fatty acids. This metabolic pathway involves 2-hydroxypalmitic acid as an intermediate.[3] The degradation of phytosphingosine to pentadecanoic acid has been observed in rats.

A simplified workflow for the metabolic fate of phytosphingosine is depicted below:

Dihydroceramide Dihydroceramide Phytosphingosine Phytosphingosine Dihydroceramide->Phytosphingosine Dihydroceramide Δ4-desaturase Phytoceramides Phytoceramides (e.g., Ceramide NP) Phytosphingosine->Phytoceramides Ceramide Synthase P1P Phytosphingosine- 1-Phosphate (P1P) Phytosphingosine->P1P Sphingosine Kinase FattyAcids Odd-numbered Fatty Acids Phytosphingosine->FattyAcids Degradation

Metabolic Pathways of Phytosphingosine.

Functional Roles of Phytosphingosine in Mammalian Tissues

Phytosphingosine exerts a range of biological effects, from maintaining tissue homeostasis to actively participating in cellular signaling events that govern cell fate.

Skin Barrier Function

As a fundamental component of ceramides in the stratum corneum, phytosphingosine is indispensable for the skin's barrier function. Phytoceramides contribute to the lamellar organization of the intercellular lipids, which prevents transepidermal water loss and protects against environmental insults.

Apoptosis

Phytosphingosine is a pro-apoptotic molecule that can induce programmed cell death in various cell types, including cancer cells. Its apoptotic mechanism is primarily mediated through the mitochondrial pathway. It has been shown to induce the translocation of Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.

The signaling cascade of phytosphingosine-induced apoptosis is illustrated below:

Phytosphingosine Phytosphingosine Bax Bax (Cytosolic) Phytosphingosine->Bax Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax_mito Bax (Mitochondrial) Bax->Bax_mito Bax_mito->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Phytosphingosine-Induced Apoptotic Pathway.
Anti-inflammatory Effects

Phytosphingosine exhibits significant anti-inflammatory properties. It can suppress the expression of pro-inflammatory cytokines and mediators by inhibiting key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Cell Differentiation

In the epidermis, phytosphingosine promotes the differentiation of keratinocytes, a process essential for the formation of a healthy stratum corneum. This effect is partly mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

The anti-inflammatory and differentiation signaling of phytosphingosine is summarized in the following diagram:

Phytosphingosine Phytosphingosine NFkB NF-κB Pathway Phytosphingosine->NFkB inhibits MAPK MAPK Pathway Phytosphingosine->MAPK inhibits PPARs PPARs Activation Phytosphingosine->PPARs activates Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation MAPK->Inflammation Differentiation ↑ Keratinocyte Differentiation PPARs->Differentiation

Anti-inflammatory and Differentiation Signaling of Phytosphingosine.

Experimental Protocols

The analysis of phytosphingosine in mammalian tissues requires robust methods for extraction, separation, and detection. The following provides a general framework for these experimental procedures.

Extraction of Sphingolipids from Tissues

A common method for extracting sphingolipids, including phytosphingosine, is a modified Bligh-Dyer extraction.

Materials:

  • Tissue sample (e.g., skin biopsy, liver tissue)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Internal standards (e.g., C17-sphingosine)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample.

  • Add ice-cold PBS and homogenize the tissue on ice.

  • To the homogenate, add a mixture of CHCl₃:MeOH (1:2, v/v) containing the internal standards.

  • Vortex the mixture thoroughly to ensure a single-phase extraction.

  • Incubate the sample (e.g., at 48°C for 1-2 hours or overnight) to facilitate extraction.

  • Induce phase separation by adding CHCl₃ and water.

  • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., MeOH).

The workflow for tissue extraction is outlined below:

Start Tissue Sample Homogenize Homogenize in PBS Start->Homogenize Extract Add CHCl₃:MeOH (1:2) + Internal Standards Homogenize->Extract Incubate Incubate Extract->Incubate PhaseSeparate Add CHCl₃ and H₂O Incubate->PhaseSeparate Centrifuge Centrifuge PhaseSeparate->Centrifuge Collect Collect Organic Phase Centrifuge->Collect Dry Dry Extract Collect->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Experimental Workflow for Sphingolipid Extraction.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of sphingolipids.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

General LC-MS/MS Parameters:

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate

  • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is typically used to separate the sphingolipids.

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for phytosphingosine and the internal standard are monitored.

Conclusion and Future Directions

This compound, or phytosphingosine, is a bioactive sphingolipid with critical functions in mammalian tissues, particularly in maintaining the integrity of the skin barrier. Its roles extend beyond a structural component to include the regulation of key cellular processes such as apoptosis and inflammation. While the signaling pathways of phytosphingosine are beginning to be unraveled, a significant gap remains in the comprehensive quantitative mapping of its distribution across various mammalian tissues. Future research, leveraging advanced lipidomic techniques, is necessary to establish a complete quantitative profile of phytosphingosine. A deeper understanding of its tissue-specific functions and regulatory mechanisms will be invaluable for the development of novel therapeutic strategies for a range of diseases, from dermatological conditions to cancer.

References

A Technical Guide to 2-Aminooctadecane-1,3,4-triol (Phytosphingosine) in Skin Barrier Function and Hydration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aminooctadecane-1,3,4-triol, more commonly known as Phytosphingosine (PS), is a naturally occurring, skin-identical sphingoid base that is a critical component of the epidermal barrier.[1][2] As a direct precursor to ceramides, it plays a fundamental role in the synthesis and organization of the intercellular lipid matrix of the stratum corneum (SC), the skin's outermost layer.[2][3] This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental evaluation of Phytosphingosine's role in enhancing skin barrier integrity and promoting hydration. Through its action on key signaling pathways, such as Peroxisome Proliferator-Activated Receptor γ (PPARγ), and its influence on the production of Natural Moisturizing Factor (NMF), Phytosphingosine supports epidermal differentiation, reduces inflammation, and improves the skin's ability to retain moisture.[4][5] This document consolidates key research findings, presents quantitative data in a structured format, and details relevant experimental methodologies for the scientific community.

Biochemical Role in the Stratum Corneum

The integrity of the skin barrier is often described by the "brick and mortar" model, where the corneocytes (bricks) are embedded in a highly organized lipid matrix (mortar). This intercellular lipid matrix is paramount for preventing transepidermal water loss (TEWL) and protecting against external aggressors.[6][7] It is primarily composed of approximately 50% ceramides, 25% cholesterol, and 15% free fatty acids.[8]

Phytosphingosine is a foundational "building block" for the synthesis of ceramides within the epidermis.[2] Ceramides are formed when a sphingoid base, such as phytosphingosine, is joined with a fatty acid via an amide bond.[8][9] The presence and composition of these ceramides are essential for the structural organization of the lipid lamellae. Deficiencies in specific ceramides, particularly those derived from phytosphingosine, are linked to impaired barrier function and dry skin conditions like atopic dermatitis.[9] By serving as a readily available precursor, Phytosphingosine supports the endogenous synthesis of ceramides, thereby reinforcing the structure and function of the skin's protective barrier.

Logical Relationship: Phytosphingosine to Skin Barrier Function cluster_0 Molecular Components cluster_1 Structural Assembly cluster_2 Physiological Outcome PS This compound (Phytosphingosine) Cer Ceramide Synthesis PS->Cer Precursor FA Fatty Acids FA->Cer Chol Cholesterol LL Intercellular Lipid Lamellae ('Mortar') Chol->LL Component (25%) Cer->LL Key Component (50%) SBF Reinforced Skin Barrier (Stratum Corneum) LL->SBF Forms Structure Hyd Improved Skin Hydration (Reduced TEWL) SBF->Hyd Maintains Function

Caption: Phytosphingosine's role as a precursor in skin barrier formation.

Molecular Mechanisms of Action

Phytosphingosine exerts its biological effects through multiple molecular pathways, primarily by influencing keratinocyte differentiation and proliferation.

Activation of PPARγ Signaling

Research has demonstrated that Phytosphingosine acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically activating the transcriptional activity of PPARγ in keratinocytes.[5][10] PPARs are critical regulators of skin barrier homeostasis. The activation of PPARγ by Phytosphingosine stimulates the expression of genes involved in terminal differentiation of epidermal cells, such as involucrin and loricrin, and simultaneously inhibits proliferation.[5] This dual action promotes a healthy and robust stratum corneum.

Phytosphingosine-Mediated PPARγ Signaling Pathway PS Phytosphingosine (PS) PPAR PPARγ Receptor (in Keratinocyte Nucleus) PS->PPAR Activates Genes Target Gene Expression (e.g., Involucrin, Loricrin) PPAR->Genes Promotes Transcription Diff ↑ Keratinocyte Terminal Differentiation Genes->Diff Prolif ↓ Keratinocyte Proliferation Genes->Prolif Barrier Enhanced Barrier Homeostasis Diff->Barrier Prolif->Barrier

Caption: PPARγ activation by Phytosphingosine in keratinocytes.
Stimulation of Natural Moisturizing Factor (NMF) Production

Phytosphingosine has been shown to enhance skin moisture levels by modulating pathways responsible for the production of Natural Moisturizing Factor (NMF).[4][11] It stimulates the biosynthesis and subsequent degradation of the protein filaggrin, a key process that releases a collection of hygroscopic small molecules (amino acids and their derivatives) that constitute NMF.[4] NMF is crucial for maintaining hydration in the stratum corneum, keeping the skin surface supple and hydrated.[11][12]

Phytosphingosine's Influence on NMF Production PS Phytosphingosine Fil_Bio ↑ Filaggrin Biosynthesis PS->Fil_Bio Stimulates Fil_Deg ↑ Filaggrin Degradation (Proteolysis) Fil_Bio->Fil_Deg Provides Substrate NMF ↑ Natural Moisturizing Factor (NMF) Production Fil_Deg->NMF Hyd Improved Stratum Corneum Hydration NMF->Hyd

Caption: Pathway for Phytosphingosine-induced NMF production.

Quantitative Efficacy Data

The effects of Phytosphingosine on skin barrier function have been quantified in both in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: Summary of In Vitro Effects on Human Keratinocytes

Parameter Measured Cell Type Treatment Result Reference
Cornified Envelope (CE) Production Normal Human Epidermal Keratinocytes (NHEKs) Phytosphingosine (10 µM) for 7 days ~1.8-fold increase compared to control [5][10][13]
DNA Synthesis ([3H]thymidine incorporation) Normal Human Epidermal Keratinocytes (NHEKs) Phytosphingosine (10 µM) Inhibition to 20% of control levels [5][10][13]
Involucrin Protein Expression Normal Human Epidermal Keratinocytes (NHEKs) Phytosphingosine (10 µM) Significant increase (quantified by ELISA) [5]
Loricrin Protein Expression Normal Human Epidermal Keratinocytes (NHEKs) Phytosphingosine (10 µM) Significant increase (quantified by Western blot) [5]

| PPARγ mRNA Level | HaCaT Cells | Phytosphingosine (10 µM) for 24h | Dose- and time-dependent increase |[5][10] |

Table 2: Summary of In Vivo Anti-Inflammatory Effects

Parameter Measured Animal Model Treatment Result Reference
Epidermal Thickening & Edema TPA-induced irritant contact dermatitis in hairless mice Topical Phytosphingosine Blocked TPA-induced epidermal thickening [5][13]

| Inflammatory Cell Infiltration | TPA-induced irritant contact dermatitis in hairless mice | Topical Phytosphingosine | Blocked infiltration of inflammatory cells into the dermis |[5][13] |

Key Experimental Protocols & Workflows

Evaluating the efficacy of this compound requires a combination of in vitro cellular assays and in vivo functional assessments.

Protocol: Assessment of Keratinocyte Differentiation (In Vitro)
  • Cell Culture: Normal Human Epidermal Keratinocytes (NHEKs) are cultured in appropriate keratinocyte growth medium.

  • Treatment: Cells are treated with varying concentrations of Phytosphingosine (e.g., 1-10 µM) or a vehicle control for a period of 7 days to induce differentiation.

  • Cornified Envelope (CE) Measurement:

    • Cells are harvested and sonicated in a buffer containing SDS and DTT.

    • The suspension is boiled to solubilize non-crosslinked proteins.

    • The remaining insoluble, cross-linked CEs are collected by centrifugation.

    • The CE pellet is resuspended and quantified using a spectrophotometer or by protein assay.[5]

  • Protein Expression Analysis: Levels of differentiation marker proteins such as involucrin, loricrin, and keratin 1 are quantified via ELISA or Western blotting using specific antibodies.[5][10]

Protocol: TPA-Induced Epidermal Hyperplasia (In Vivo)
  • Animal Model: Hairless mice (e.g., SKH-1) are used.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone is applied topically to a defined area on the dorsal skin to induce inflammation and epidermal hyperplasia.

  • Treatment: Phytosphingosine, dissolved in a suitable vehicle, is applied topically to the TPA-treated area, typically shortly before or after TPA application. A control group receives the vehicle alone.

  • Assessment:

    • After a set period (e.g., 48-72 hours), skin biopsies are collected.

    • Tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E).

    • Epidermal thickness is measured via microscopy and image analysis software to quantify hyperplasia.

    • Infiltration of inflammatory cells (e.g., neutrophils) into the dermis is assessed histologically.[5][13]

Protocol: Standard Skin Barrier & Hydration Assessment (Human Clinical)
  • Subject Selection: A panel of subjects, often with baseline dry skin, is recruited.

  • Acclimatization: Subjects acclimatize in a controlled environment (temperature and humidity) before measurements.

  • Baseline Measurement: Baseline measurements of skin hydration and barrier function are taken on defined test sites (e.g., volar forearm).

  • Product Application: A formulation containing Phytosphingosine is applied to the test site. An untreated site or a site with a placebo formulation serves as a control.

  • Post-Application Measurements: Measurements are repeated at specified time points (e.g., 1, 4, 8, 24 hours).

    • Transepidermal Water Loss (TEWL): Measured with a Tewameter® to assess the integrity of the skin barrier. A lower TEWL value indicates improved barrier function.[14][15][16]

    • Stratum Corneum Hydration: Measured with a Corneometer® to assess the water content of the SC. An increased value indicates improved hydration.[17][18]

General Workflow for Evaluating a Skin Barrier Ingredient cluster_invitro In Vitro / Ex Vivo Phase cluster_invivo In Vivo / Clinical Phase K_Culture Keratinocyte Culture (NHEK, HaCaT) Treatment_vitro Treat with Phytosphingosine K_Culture->Treatment_vitro RE_Model Reconstructed Human Epidermis Model RE_Model->Treatment_vitro Analysis Analysis: - Gene Expression (PCR) - Protein Markers (ELISA) - Lipid Profile (LC-MS) Treatment_vitro->Analysis Subjects Subject Recruitment & Acclimatization Analysis->Subjects Positive results inform in vivo study design Baseline Baseline Measurement (TEWL, Corneometry) Subjects->Baseline Treatment_vivo Apply Formulation with Phytosphingosine Baseline->Treatment_vivo Followup Follow-up Measurements (Multiple Timepoints) Treatment_vivo->Followup Stats Statistical Analysis Followup->Stats

Caption: A typical experimental workflow for ingredient validation.

Conclusion

This compound (Phytosphingosine) is a pivotal, skin-identical molecule that significantly contributes to the maintenance and restoration of the skin barrier. Its function as a direct ceramide precursor is fundamental to the structural integrity of the stratum corneum's lipid matrix. Furthermore, its ability to modulate key cellular signaling pathways, including the activation of PPARγ and the stimulation of filaggrin metabolism, promotes proper epidermal differentiation and enhances the skin's natural moisturizing capabilities. The quantitative data from both in vitro and in vivo studies confirm its efficacy in strengthening the barrier, inhibiting inflammatory responses, and improving hydration. For researchers and developers, Phytosphingosine represents a well-characterized and effective agent for inclusion in advanced dermatological and cosmetic formulations aimed at treating barrier-compromised skin and improving overall skin health.

References

Phytosphingosine: A Deep Dive into its Discovery, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine is a naturally occurring sphingolipid, a class of lipids that play crucial roles in cell signaling and membrane structure. First isolated in 1930 from yeast, this bioactive molecule has since been identified as a key component of the mammalian stratum corneum, the outermost layer of the skin.[1][2][3] Its unique anti-inflammatory and antimicrobial properties have positioned it as a significant molecule of interest in dermatology, cosmetics, and drug development. This technical guide provides an in-depth exploration of the discovery and history of phytosphingosine research, its mechanisms of action, and the experimental methodologies used to elucidate its functions.

A Historical Journey: The Discovery and Elucidation of Phytosphingosine

The story of phytosphingosine begins in the early 20th century with the pioneering work on lipids. While the exact timeline of its initial characterization is spread across several decades, a significant milestone was its isolation from yeast in 1930. The complete elucidation of its stereochemical structure, however, took many more years of research by various scientific groups.

A pivotal moment in the history of phytosphingosine research was the recognition of its presence in mammalian skin. This discovery shifted its perception from a simple yeast metabolite to a crucial component of the skin's natural defense system. It is now understood to be a fundamental building block of ceramides, which are essential for maintaining the integrity of the skin barrier.[1][4]

The timeline below highlights key milestones in phytosphingosine research:

  • 1930: Phytosphingosine is first isolated from yeast.

  • Mid-20th Century: The chemical structure and stereochemistry of phytosphingosine are gradually elucidated.

  • Late 20th Century: The presence of phytosphingosine in the mammalian stratum corneum is confirmed, linking it to skin barrier function.

  • 2000s: Research intensifies on its anti-inflammatory and antimicrobial properties, leading to its incorporation into cosmetic and dermatological products.

  • 2010s-Present: Deeper investigations into its cellular signaling pathways, including its role as a ligand for peroxisome proliferator-activated receptors (PPARs), and its influence on NF-κB and MAPK signaling cascades, are ongoing.[5][6][7][8]

Mechanisms of Action: A Multifaceted Molecule

Phytosphingosine exerts its biological effects through a variety of mechanisms, primarily centered on its anti-inflammatory and antimicrobial activities.

Antimicrobial Properties

Phytosphingosine has demonstrated broad-spectrum antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts.[9][10] This intrinsic antimicrobial property is a key component of the skin's innate immune system.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of phytosphingosine is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus1 - 512[9]
Propionibacterium acnes6.25[11]
Streptococcus pyogenes< 6.25[11]
Micrococcus luteus< 6.25[11]
Candida albicans8 - 512[9][11]
Escherichia coli> 1024[9]
Pseudomonas aeruginosa> 1024[9]
Anti-inflammatory Effects

Phytosphingosine's anti-inflammatory properties are mediated through its interaction with several key signaling pathways within skin cells, primarily keratinocytes and immune cells.

Quantitative Data on In-Vivo Anti-inflammatory Effects

The TPA (12-O-tetradecanoylphorbol-13-acetate)-induced mouse ear edema model is a common in-vivo assay to assess anti-inflammatory activity.

ParameterTreatmentResultReference
Ear ThicknessTPAIncreased[6][12]
TPA + PhytosphingosineSignificantly reduced[6][12]
Inflammatory Cell InfiltrationTPAIncreased[6][12]
TPA + PhytosphingosineSignificantly reduced[6][12]
Prostaglandin E2 (PGE2) ProductionTPAIncreased[6]
TPA + Phytosphingosine (5 µM)38% inhibition[6]

Signaling Pathways Modulated by Phytosphingosine

Phytosphingosine's influence on cellular function is intricately linked to its ability to modulate key signaling cascades.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Phytosphingosine acts as a ligand for PPARs, a group of nuclear receptors that play a critical role in regulating inflammation and skin barrier homeostasis.[6] Upon activation by phytosphingosine, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[13]

PPAR_Signaling Phytosphingosine Phytosphingosine PPAR PPAR Phytosphingosine->PPAR Binds & Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Modulates

Caption: Phytosphingosine activates PPAR signaling.

NF-κB and MAPK Signaling Pathways

Phytosphingosine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are central to the inflammatory response.[5][7][8] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can trigger the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Phytosphingosine can suppress this process by inhibiting IκBα degradation and the nuclear translocation of NF-κB.[7][14] Similarly, it can inhibit the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[7][8]

NFkB_MAPK_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Inflammatory Stimulus MAPK_p Phosphorylated MAPKs (p38, ERK, JNK) Stimulus->MAPK_p IkBa_d IκBα Degradation Stimulus->IkBa_d Inflammation Pro-inflammatory Gene Expression MAPK_p->Inflammation NFkB_n NF-κB Nuclear Translocation IkBa_d->NFkB_n NFkB_n->Inflammation Phytosphingosine Phytosphingosine Phytosphingosine->MAPK_p Inhibits Phytosphingosine->IkBa_d Inhibits

Caption: Phytosphingosine inhibits NF-κB and MAPK pathways.

Key Experimental Protocols

The following sections outline the methodologies for key experiments cited in phytosphingosine research.

TPA-Induced Mouse Ear Edema Model

This in-vivo model is widely used to screen for anti-inflammatory agents.

Protocol:

  • Animal Model: Female ICR mice (or other suitable strains) are used.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the mouse's right ear. The left ear typically serves as a control.

  • Treatment: Phytosphingosine, dissolved in a vehicle, is topically applied to the TPA-treated ear, usually shortly before or after TPA application.

  • Assessment of Inflammation:

    • Ear Thickness: Ear thickness is measured at various time points after TPA application using a digital micrometer.

    • Ear Weight: At the end of the experiment, mice are euthanized, and a standard-sized biopsy is taken from both ears and weighed.

    • Histological Analysis: Ear biopsies are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize inflammatory cell infiltration and epidermal hyperplasia.

    • Biochemical Analysis: Ear tissue can be homogenized to measure the levels of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandins (e.g., PGE2) using techniques like ELISA or RT-PCR.[6][12][15]

TPA_Model_Workflow Start Start TPA_Application Topical TPA Application to Mouse Ear Start->TPA_Application Phyto_Treatment Topical Phytosphingosine Treatment TPA_Application->Phyto_Treatment Measurement Measure Ear Thickness and Weight Phyto_Treatment->Measurement Histology Histological Analysis Measurement->Histology Biochemistry Biochemical Analysis (Cytokines, PGE2) Measurement->Biochemistry End End Histology->End Biochemistry->End

Caption: Workflow for the TPA-induced mouse ear edema model.

Analysis of Phytosphingosine in Human Stratum Corneum

This protocol is essential for understanding the endogenous levels and distribution of phytosphingosine in the skin.

Protocol:

  • Sample Collection: Stratum corneum samples are collected from human subjects using non-invasive methods such as tape stripping. Standardized adhesive tapes are applied to the skin and then removed, collecting the outermost layers of the stratum corneum.[16]

  • Lipid Extraction: The lipids are extracted from the collected tape strips using organic solvents, typically a mixture of chloroform and methanol.[16]

  • Lipid Analysis: The extracted lipids are analyzed using techniques such as:

    • Thin-Layer Chromatography (TLC): To separate different lipid classes.

    • High-Performance Liquid Chromatography (HPLC): For more precise separation and quantification.

    • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) for the identification and quantification of specific sphingolipid species, including phytosphingosine and its ceramide derivatives. High-resolution mass spectrometry is particularly useful for accurate mass determination and structural elucidation.[16]

SC_Analysis_Workflow Start Start Tape_Stripping Tape Stripping of Stratum Corneum Start->Tape_Stripping Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Tape_Stripping->Lipid_Extraction LC_MS_Analysis LC-MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for analyzing phytosphingosine in stratum corneum.

Conclusion and Future Directions

From its initial discovery in yeast to its recognition as a vital component of the skin's defense system, phytosphingosine has emerged as a molecule of significant scientific and commercial interest. Its well-documented antimicrobial and anti-inflammatory properties, coupled with a growing understanding of its role in cellular signaling, have solidified its place in the arsenal of active ingredients for dermatological and cosmetic applications.

Future research is likely to focus on several key areas:

  • Elucidation of Novel Signaling Pathways: Further investigation into the molecular targets of phytosphingosine may reveal novel signaling pathways and therapeutic applications.

  • Drug Delivery Systems: The development of advanced delivery systems to enhance the bioavailability and efficacy of phytosphingosine in the skin and other tissues.

  • Clinical Trials: Rigorous, large-scale clinical trials to further validate its efficacy in a broader range of inflammatory skin conditions.

  • Systemic Effects: Exploration of the potential systemic effects of orally administered phytosphingosine, an area that is beginning to show promise.[17]

The journey of phytosphingosine research is a testament to the value of fundamental scientific inquiry, demonstrating how a naturally occurring lipid can be harnessed for therapeutic benefit. As our understanding of its complex biology continues to grow, so too will its potential applications in promoting human health.

References

Methodological & Application

Application Note & Protocol: Extraction and Quantification of Phytosphingosine from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phytosphingosine (PHS) is a bioactive sphingolipid crucial for cellular signaling in plants, particularly in stress and immune responses. While abundant in certain plants and fungi, its direct extraction for commercial purposes is often challenging due to low native concentrations.[1] This document provides a detailed laboratory-scale protocol for the extraction, purification, and quantification of phytosphingosine from plant tissues. It also outlines the signaling role of PHS in plant defense and discusses the industrial alternative of microbial fermentation for large-scale production.

Phytosphingosine in Plant Signaling

Phytosphingosine and its phosphorylated form, phytosphingosine-1-phosphate (PHS-1-P), are key signaling molecules in plants.[2] Upon pathogen perception, PHS levels can increase, triggering a signaling cascade. PHS is phosphorylated by Sphingosine Kinase (SphK) to form PHS-1-P.[3] This metabolite acts as a second messenger, contributing to the regulation of the hypersensitive response, stress signaling, and systemic acquired resistance (SAR).[4][5] This pathway often involves the generation of reactive oxygen species (ROS) and the induction of pathogenesis-related (PR) proteins, which collectively enhance the plant's defense capabilities.[3]

Phytosphingosine_Signaling_Pathway cluster_0 Plant Cell Pathogen Pathogen (e.g., P. syringae) PHS Phytosphingosine (PHS) Pathogen->PHS Induces Accumulation SphK Sphingosine Kinase (SphK) PHS->SphK Substrate PHS1P Phytosphingosine-1-Phosphate (PHS-1-P) SphK->PHS1P Catalyzes Phosphorylation ROS Reactive Oxygen Species (ROS) Generation PHS1P->ROS Triggers PR_Proteins Pathogenesis-Related (PR) Protein Induction PHS1P->PR_Proteins Induces SAR Systemic Acquired Resistance (SAR) ROS->SAR PR_Proteins->SAR

Caption: Phytosphingosine signaling pathway in plant defense.

Protocol for Phytosphingosine Extraction and Analysis

This protocol details a lab-scale method for extracting total sphingoid long-chain bases, including phytosphingosine, from plant tissue for analytical quantification.

Experimental Workflow

The overall process involves tissue disruption, lipid extraction, hydrolysis to release free PHS, purification, and finally, quantification via mass spectrometry.

Extraction_Workflow A 1. Sample Preparation - Harvest plant tissue (e.g., leaves) - Flash-freeze in liquid N₂ - Grind to a fine powder B 2. Total Lipid Extraction - Homogenize powder in cold Chloroform:Methanol:Acetic Acid - Inhibit endogenous lipase activity A->B C 3. Phase Separation - Add KCl/H₃PO₄ to create biphasic system - Collect lower organic (lipid) phase B->C D 4. Hydrolysis - Evaporate solvent from lipid extract - Perform strong acid hydrolysis (e.g., HCl in Methanol) - Cleave PHS from ceramides & complex sphingolipids C->D E 5. Purification - Neutralize and extract free long-chain bases - Purify via Solid-Phase Extraction (SPE) or Column Chromatography D->E F 6. Quantification - Derivatize (optional, for GC-MS) - Analyze via LC-MS/MS or GC-MS E->F

Caption: Workflow for phytosphingosine extraction and analysis.

Materials and Reagents
  • Plant Tissue: Freshly harvested leaves (e.g., Nicotiana tabacum), immediately frozen.

  • Solvents: HPLC-grade chloroform, methanol, toluene, acetic acid.

  • Reagents: Potassium chloride (KCl), phosphoric acid (H₃PO₄), hydrochloric acid (HCl), butylated hydroxytoluene (BHT), phytosphingosine standard.

  • Equipment: Mortar and pestle, liquid nitrogen, refrigerated centrifuge, vortex mixer, solvent evaporation system (e.g., nitrogen stream), glass centrifuge tubes with Teflon-lined caps, solid-phase extraction (SPE) cartridges (e.g., C18), LC-MS/MS or GC-MS system.

Detailed Experimental Protocol

Step 1: Sample Preparation and Homogenization

  • Harvest 1-2 g of fresh plant tissue (e.g., leaves).

  • Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic and enzymatic activity.[6]

  • Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a solvent-resistant glass tube.

Step 2: Total Lipid Extraction (Lipase Inhibition)

  • To the frozen powder, immediately add 5 mL of cold organic extraction solution (chloroform:methanol:acetic acid, 5:5:1 v/v/v) per gram of tissue.[6] The inclusion of acid is critical for inactivating endogenous lipases that can degrade lipids.[6]

  • Vortex vigorously for 1-2 minutes until the sample is fully suspended.

  • Incubate on a shaker for 1 hour at 4°C.

Step 3: Phase Separation

  • Add 6 mL of extraction buffer (1 M KCl, 0.2 M H₃PO₄) per gram of tissue to induce phase separation.[6]

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower chloroform layer, which contains the total lipids, using a glass Pasteur pipette and transfer to a new tube.

Step 4: Hydrolysis to Release Free Phytosphingosine

  • Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen at 40°C.

  • To the dried lipid film, add a solution of 1 M HCl in methanol. This strong acid hydrolysis cleaves the N-acyl linkage of ceramides and the glycosidic bonds of complex sphingolipids, releasing the free long-chain base (LCB) backbone, including phytosphingosine.

  • Incubate at 80°C for 2-4 hours in a sealed, reaction-safe vial.

  • Cool the reaction mixture to room temperature.

Step 5: Purification of Long-Chain Bases

  • Neutralize the hydrolyzed sample with a suitable base (e.g., methanolic KOH).

  • Extract the free LCBs by adding chloroform and water, vortexing, centrifuging, and collecting the lower organic phase.

  • Evaporate the solvent and redissolve the LCB-enriched fraction in a small volume of the initial mobile phase for LC-MS analysis or a derivatization solvent for GC-MS.

  • For further purification, the sample can be passed through a C18 SPE cartridge to remove more polar contaminants.

Step 6: Quantification by Mass Spectrometry

  • LC-MS/MS Analysis: This is the preferred method for direct quantification.

    • Separate the LCBs on a C18 reverse-phase column.

    • Perform quantitative analysis in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for phytosphingosine.[3]

    • Quantify against a standard curve generated with a pure phytosphingosine standard.

  • GC-MS Analysis: Requires derivatization.

    • Derivatize the sample to make the LCBs volatile (e.g., silylation).

    • Separate on a suitable capillary column and quantify using selected ion monitoring (SIM).

Quantitative Data

Direct extraction of phytosphingosine from plants for commercial use is generally not viable due to its very low concentration in most plant sources.[1] However, analytical studies have quantified its presence, especially in response to stress. Tobacco leaves, for instance, have a relatively high proportion of phytosphingosine compared to other LCBs.[3]

The table below summarizes representative analytical data from a study on tobacco leaves infected with the pathogen Phytophthora parasitica var. nicotianae (Ppn), demonstrating the dynamic changes in PHS content.

Plant SourceConditionPHS (pmol/mg FW)PHS-1-P (pmol/mg FW)Citation
Nicotiana tabacum LeavesControl (1 h)~15~0.2[3][7]
Nicotiana tabacum LeavesPpn Infected (1 h)~25~0.3[3][7]
Nicotiana tabacum LeavesControl (96 h)~10~0.1[3][7]
Nicotiana tabacum LeavesPpn Infected (96 h)~45~1.2[3][7]

FW = Fresh Weight. Values are approximate, based on graphical data from the cited source.

Discussion and Alternatives

The protocol provided is robust for the analytical-scale extraction and quantification of phytosphingosine, enabling researchers to study its role in plant physiology and defense. However, the low yields from plant biomass make this approach impractical for bulk production.

For industrial and pharmaceutical applications, the primary method for obtaining phytosphingosine is through microbial fermentation.[1] Unconventional yeasts like Wickerhamomyces ciferrii naturally secrete high levels of tetraacetyl phytosphingosine (TAPS).[1][8] This precursor is extracted from the fermentation broth and then chemically deacetylated to yield pure phytosphingosine. This bio-manufacturing approach offers significantly higher yields and a more sustainable and scalable supply chain compared to plant extraction.[8][9]

References

Application Note: Quantitative Analysis of Phytosphingosine (2-Aminooctadecane-1,3,4-triol) in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminooctadecane-1,3,4-triol, commonly known as phytosphingosine (PHS), is a bioactive sphingolipid that plays a crucial role as a structural component of membranes and as a signaling molecule in various cellular processes.[1] Intermediates in sphingolipid biosynthesis, including PHS, are recognized for their importance as signaling molecules.[2][3] PHS and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS1P), are involved in stress signaling and defense pathways.[2][3] Given its involvement in critical biological pathways, accurate quantification of PHS in biological matrices is essential for understanding its physiological and pathological roles. This application note details a robust and sensitive method for the extraction and quantification of phytosphingosine from human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway Involvement

Phytosphingosine is a key intermediate in sphingolipid metabolism. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several steps to produce various sphingoid bases. PHS can be phosphorylated by sphingosine kinase (SphK) to form PHS1P, a potent signaling molecule.[2][3] PHS and PHS1P are implicated in modulating cellular processes such as apoptosis, cell cycle arrest, and stress responses.[2][4] For example, PHS1P is active in stress signaling in plants, and related sphingolipids are involved in regulating gene expression for mitochondrial respiration in yeast.[2][4][5]

Phytosphingosine Signaling Pathway Simplified Phytosphingosine Signaling Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine + Palmitoyl-CoA->Dihydrosphingosine Phytosphingosine (PHS) Phytosphingosine (PHS) Dihydrosphingosine->Phytosphingosine (PHS) PHS1P PHS1P Phytosphingosine (PHS)->PHS1P SphK Cellular_Responses Apoptosis, Cell Cycle Arrest, Stress Response PHS1P->Cellular_Responses G-protein signaling

Caption: Simplified overview of Phytosphingosine (PHS) biosynthesis and signaling.

Experimental Protocol

This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of phytosphingosine.

1. Materials and Reagents

  • Phytosphingosine analytical standard

  • Internal Standard (IS): d7-sphinganine or similar stable isotope-labeled analog

  • HPLC-grade methanol, chloroform, and water[6][7]

  • Formic acid

  • Ammonium formate

  • Human plasma (or other biological matrix)

2. Sample Preparation: Lipid Extraction

A simple and rapid protein precipitation and lipid extraction method is employed.[8][9][10]

  • Thaw plasma samples on ice.

  • To a 20-50 µL aliquot of plasma, add 200 µL of ice-cold methanol containing the internal standard (e.g., 25 ng/mL d7-sphinganine).[10]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins and extract lipids.

  • Incubate the mixture on ice for 30 minutes to enhance protein precipitation.[7]

  • Centrifuge at 12,000-20,000 x g for 10-15 minutes at 4°C.[6][10]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Experimental Workflow Sample Preparation and Analysis Workflow start Start plasma Plasma Sample (20-50 µL) start->plasma add_is Add Methanol with Internal Standard plasma->add_is vortex Vortex (1 min) add_is->vortex incubate Incubate on Ice (30 min) vortex->incubate centrifuge Centrifuge (12,000 x g, 10 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis & Quantification lcms->data_analysis end End data_analysis->end

Caption: Workflow for phytosphingosine extraction and analysis.

3. LC-MS/MS Method

Analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[10]

  • Mobile Phase A: Water with 0.1-0.2% formic acid.[1]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1-0.2% formic acid.[1][10]

  • Flow Rate: 0.3 - 0.5 mL/min.[10]

  • Gradient: A typical gradient starts with a high aqueous phase, ramps to a high organic phase to elute the analyte, followed by a wash and re-equilibration step.

  • Injection Volume: 1-5 µL.[10]

  • Column Temperature: 40-50°C.[1]

MS/MS Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion for phytosphingosine ([M+H]+) is m/z 318.3.[11][12] Fragmentation of this precursor ion yields characteristic product ions.

ParameterSetting
Ionization ModeESI Positive
Capillary Voltage2500 - 5500 V[1][12]
Desolvation Temp.350 - 400°C[1][12]
Ion Source Gas 140 psi[1]
Curtain Gas20 psi[1]
Dwell Time~20 ms

Results and Data Presentation

MRM Transitions and Fragmentation

Phytosphingosine (C18H39NO3, Mol. Wt.: 317.5 g/mol ) fragments in a characteristic manner upon collision-induced dissociation (CID). The protonated molecule at m/z 318.3 loses successive water molecules and undergoes cleavage of the sphingoid backbone. The primary fragments observed are typically m/z 300.3 (loss of one water molecule), m/z 282.3 (loss of two water molecules), and m/z 264.3 (further fragmentation).[11][12] Monitoring multiple transitions increases the specificity and confidence of identification.[13]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of phytosphingosine.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (eV)
Phytosphingosine 318.3300.3 (Quantifier)2015-25[12]
318.3282.3 (Qualifier)2015-25[12]
d7-Sphinganine (IS) 308.3290.32015-25

Collision energy should be optimized for the specific instrument used.

Fragmentation Logic MS/MS Fragmentation of Phytosphingosine Precursor Phytosphingosine [M+H]+ m/z 318.3 Frag1 [M+H-H₂O]+ m/z 300.3 Precursor->Frag1 - H₂O Frag2 [M+H-2H₂O]+ m/z 282.3 Frag1->Frag2 - H₂O Frag3 [M+H-3H₂O]+ m/z 264.3 Frag2->Frag3 - H₂O

Caption: Logical diagram of phytosphingosine fragmentation in MS/MS.

The described LC-MS/MS method provides a rapid, sensitive, and specific protocol for the quantification of phytosphingosine in biological samples like human plasma. The simple extraction procedure coupled with the high selectivity of MRM analysis allows for high-throughput and reliable measurement. This application note serves as a comprehensive guide for researchers in lipidomics, drug development, and clinical research, enabling accurate investigation into the roles of phytosphingosine in health and disease.

References

Application Notes and Protocols for 2-Aminooctadecane-1,3,4-triol (Phytosphingosine) in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooctadecane-1,3,4-triol, commonly known in the cosmetic and dermatological fields as phytosphingosine, is a naturally occurring, skin-identical sphingolipid. As a precursor to ceramides, it is an essential component of the skin's natural barrier.[1] Its multifunctional properties, including enhancement of the skin barrier, anti-inflammatory, and antimicrobial effects, make it a highly valuable active ingredient in the development of advanced cosmetic and therapeutic formulations. These notes provide detailed applications and experimental protocols for researchers and scientists working on the development of cosmetic products containing phytosphingosine.

Mechanism of Action

Phytosphingosine plays a crucial role in maintaining skin homeostasis through several mechanisms:

  • Skin Barrier Enhancement: It serves as a fundamental building block for the synthesis of ceramides, which are critical lipids in the stratum corneum that maintain the skin's barrier function and prevent transepidermal water loss (TEWL).[1]

  • Anti-Inflammatory Activity: Phytosphingosine has been shown to modulate inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and mitogen-activated protein kinase (MAPK) signaling pathways in keratinocytes.[2]

  • Antimicrobial Properties: It exhibits intrinsic antimicrobial activity against various microorganisms, including Propionibacterium acnes (P. acnes), the bacterium implicated in acne vulgaris.[3]

  • Stimulation of Keratinocyte Differentiation: Phytosphingosine promotes the differentiation of keratinocytes, the primary cells of the epidermis, contributing to a healthy and robust skin barrier.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of phytosphingosine from various in vivo and in vitro studies.

Table 1: In Vivo Efficacy of Topical Phytosphingosine on Acne Vulgaris

ParameterTreatment GroupDurationResult
Papules and Pustules0.2% Phytosphingosine HCl60 days89% reduction[2]
Comedones0.2% Phytosphingosine HCl60 daysControlled development (6% increase vs. 43% increase with placebo)[2]
Inflamed LesionsBenzoyl peroxide + Phytosphingosine60 days88% reduction (compared to 32% with benzoyl peroxide alone)[2]

Table 2: In Vivo Efficacy of Oral Phytosphingosine on Skin Moisturization

ParameterTreatment GroupDurationResult
Transepidermal Water Loss (TEWL)2 mg/day Phytosphingosine12 weeksSignificant improvement in TEWL score (P=0.005)[1]

Table 3: In Vitro Antimicrobial and Anti-inflammatory Effects of Phytosphingosine

ParameterTest SystemPhytosphingosine ConcentrationResult
Inhibition of P. acnes growthIn vitro cultureNot specifiedSignificant growth inhibition[2]
Inhibition of Protein Kinase C (PKC) activityEnzymatic assay0.01% - 0.2%~90% inhibition[2]
Reduction of bacterial count on handsIn vivoNot specified68% reduction after 1 hour[2]

Experimental Protocols

Protocol 1: In Vitro Assessment of Keratinocyte Differentiation

This protocol outlines a method to evaluate the effect of phytosphingosine on the differentiation of normal human epidermal keratinocytes (NHEKs).

1. Cell Culture:

  • Culture primary NHEKs in serum-free keratinocyte growth medium (KGM).
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
  • Use cells at passage 2 or 3 for experiments.

2. Treatment:

  • Seed NHEKs in appropriate culture plates.
  • Once cells reach 70-80% confluency, treat them with varying concentrations of phytosphingosine (e.g., 1, 5, 10 µM) dissolved in a suitable vehicle (e.g., DMSO).
  • Include a vehicle-only control group.
  • Incubate for a predetermined period (e.g., 24, 48, 72 hours).

3. Analysis of Differentiation Markers:

  • Western Blotting: Lyse the cells and perform western blotting to analyze the expression of differentiation markers such as involucrin, loricrin, and keratin 1.
  • ELISA: Quantify the levels of specific differentiation markers in cell lysates using commercially available ELISA kits.
  • Cornified Envelope Formation Assay: Measure the formation of cornified envelopes, a hallmark of terminal differentiation, by extracting and quantifying the envelopes spectrophotometrically.[4]

Protocol 2: Ex Vivo Skin Permeation Study using Franz Diffusion Cells

This protocol describes the use of Franz diffusion cells to assess the penetration of phytosphingosine from a cosmetic formulation into the skin.

1. Membrane Preparation:

  • Use excised human or animal (e.g., porcine) skin as the membrane.
  • Carefully remove subcutaneous fat and trim the skin to fit the Franz diffusion cell.
  • Equilibrate the skin membrane in phosphate-buffered saline (PBS) at 32°C for at least 30 minutes before mounting.

2. Franz Diffusion Cell Setup:

  • Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
  • Fill the receptor chamber with a suitable receptor fluid (e.g., PBS with a solubility enhancer if needed) and ensure no air bubbles are trapped beneath the membrane.
  • Maintain the temperature of the receptor fluid at 32°C using a circulating water bath to mimic physiological skin temperature.

3. Sample Application and Collection:

  • Apply a precise amount of the cosmetic formulation containing phytosphingosine to the surface of the skin in the donor chamber.
  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the receptor fluid for analysis.
  • Replenish the receptor chamber with fresh, pre-warmed receptor fluid after each sampling to maintain sink conditions.

4. Quantification of Phytosphingosine:

  • Analyze the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry or UV), to determine the concentration of phytosphingosine that has permeated the skin.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing against P. acnes

This protocol details a method to determine the minimum inhibitory concentration (MIC) of phytosphingosine against P. acnes.

1. Bacterial Culture:

  • Culture P. acnes (e.g., ATCC 6919) on a suitable medium, such as Reinforced Clostridial Medium (RCM), under anaerobic conditions (e.g., using an anaerobic jar with a gas-generating system) at 37°C for 48-72 hours.

2. Preparation of Inoculum:

  • Harvest the bacterial cells and suspend them in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

3. Microdilution Assay:

  • Prepare a series of twofold dilutions of phytosphingosine in a suitable solvent (e.g., ethanol) and then further dilute in the culture broth in a 96-well microtiter plate.
  • Add the standardized bacterial inoculum to each well.
  • Include a positive control (bacteria with no phytosphingosine) and a negative control (broth only).
  • Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of phytosphingosine that completely inhibits the visible growth of P. acnes.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_stimulus Inflammatory Stimulus (e.g., P. acnes, UV) cluster_pathway Cellular Signaling cluster_response Inflammatory Response Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK IkB IkB Degradation IKK->IkB NFkB NF-kB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-6, IL-8) Gene->Cytokines Phytosphingosine This compound (Phytosphingosine) Phytosphingosine->IKK Inhibits

Caption: Anti-inflammatory signaling pathway of Phytosphingosine.

G cluster_synthesis Ceramide Synthesis Pathway Serine Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide via DES2 Phytosphingosine This compound (Phytosphingosine) DES2 Dihydroceramide C4-desaturase (DES2) Phytosphingosine->DES2 Stimulates Expression

Caption: Role of Phytosphingosine in Ceramide Synthesis.

G start Start prep_cells Prepare Keratinocyte Culture start->prep_cells treat_cells Treat with Phytosphingosine prep_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate lyse_cells Lyse Cells and Extract Proteins incubate->lyse_cells analyze Analyze Differentiation Markers (Western Blot/ELISA) lyse_cells->analyze end End analyze->end

Caption: Experimental workflow for keratinocyte differentiation assay.

Safety and Formulation Considerations

Phytosphingosine is generally considered safe for topical use and is well-tolerated by most skin types. However, as with any active ingredient, formulation considerations are crucial for stability and efficacy. The inherent insolubility of phytosphingosine in water presents a formulation challenge, which has been addressed by the development of water-soluble derivatives and advanced delivery systems. When formulating with phytosphingosine, it is important to consider its compatibility with other ingredients and the overall stability of the final product. Safety and toxicity studies have indicated a good safety profile for cosmetic applications.

Conclusion

This compound (phytosphingosine) is a potent, skin-identical molecule with a wide range of beneficial activities for the skin. Its ability to strengthen the skin barrier, reduce inflammation, and inhibit microbial growth makes it a valuable ingredient for a variety of cosmetic and dermatological products, particularly those targeting conditions such as acne, eczema, and dry skin. The provided application notes and protocols offer a framework for researchers and formulators to effectively evaluate and incorporate this promising active into innovative skincare solutions.

References

Application Notes and Protocols for Phytosphingosine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine (PHS) is a naturally occurring sphingolipid, a class of lipids that serves as a structural component of cell membranes and as a bioactive signaling molecule.[1][2] Found in yeast, plants, and mammalian tissues, particularly in the stratum corneum, PHS and its derivatives are integral to maintaining skin barrier homeostasis.[3][4][5] Emerging research has highlighted its therapeutic potential, demonstrating significant anti-inflammatory, antimicrobial, and anti-cancer properties.[6][7][8] These multifaceted activities have positioned phytosphingosine as a promising candidate for the development of novel therapeutic agents, particularly in dermatology and oncology.[9][10][11]

This document provides detailed application notes on the therapeutic actions of phytosphingosine, summarizes key quantitative data, and offers standardized protocols for evaluating its efficacy.

Section 1: Dermatological Applications

Phytosphingosine is a cornerstone in maintaining dermatological health. It functions as a precursor to ceramides, the primary lipids in the skin's outermost layer, which are crucial for barrier function and moisture retention.[9][12] Its therapeutic applications in dermatology are primarily focused on restoring skin barrier integrity, reducing inflammation, and controlling microbial growth.[13][14]

Mechanism of Action: Anti-inflammatory and Barrier Repair

Phytosphingosine exerts its anti-inflammatory effects through multiple pathways. It can act as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear hormone receptors that regulate gene expression involved in inflammation and differentiation.[15] Furthermore, it has been shown to inhibit key inflammatory signaling cascades, including the NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines and mediators like interleukins (IL-6, IL-8) and prostaglandin E2.[7][15] In skin conditions like atopic dermatitis (eczema), characterized by a compromised barrier, topical formulations containing phytosphingosine-based ceramides can replenish depleted lipids, reduce transepidermal water loss (TEWL), and alleviate symptoms.[3][16]

Visualization: Anti-Inflammatory Signaling Pathway

The following diagram illustrates the inhibitory effect of phytosphingosine on the NF-κB and MAPK inflammatory pathways.

Caption: Phytosphingosine inhibits key inflammatory signaling pathways.

Data Summary: Dermatological Efficacy
ParameterTarget/ConditionEfficacy of PhytosphingosineReference
Keratinocyte Differentiation Protein Expression7-fold increase in Involucrin150-fold increase in Loricrin32-fold increase in Transglutaminase-137-fold increase in Filaggrin[15]
Anti-Inflammatory Protein Kinase C (PKC) Activity~90% inhibition at 0.01-0.2% concentration[15]
UVB-induced IL-1α Release78% inhibition with 0.2% topical PHS[15]
PPARγ mRNA Induction3.8-fold increase with 5 µM PHS after 24h[15]
Skin Moisturization Transepidermal Water Loss (TEWL)Significant improvement vs. placebo after 12 weeks of oral intake (2 mg/day)[17]
Protocol: In Vitro Anti-Inflammatory Assay in HaCaT Keratinocytes

This protocol describes a method to assess the anti-inflammatory effects of phytosphingosine by measuring the levels of pro-inflammatory cytokines in human keratinocytes stimulated with TNF-α and IFN-γ.[7]

1. Materials and Reagents:

  • HaCaT human keratinocyte cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Recombinant human TNF-α and IFN-γ

  • Phytosphingosine (PHS)

  • ELISA kits for human IL-6 and IL-8

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (24-well)

2. Cell Culture and Seeding:

  • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

3. Treatment:

  • Prepare stock solutions of phytosphingosine in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.

  • Pre-treat the cells with various concentrations of PHS for 2 hours. Include a vehicle control (medium with solvent) and a positive control (e.g., dexamethasone).

  • After pre-treatment, stimulate the cells with a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

4. Cytokine Measurement (ELISA):

  • After the 24-hour incubation, collect the cell culture supernatants from each well.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentrations of IL-6 and IL-8 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

  • Quantify the results using a plate reader and calculate the percentage inhibition of cytokine production by PHS compared to the stimulated control.

Section 2: Antimicrobial Applications

Phytosphingosine exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[15] This makes it a valuable agent for topical treatments targeting skin infections and conditions exacerbated by microbial proliferation, such as acne vulgaris.[8][14]

Mechanism of Action

The precise antimicrobial mechanism of sphingoid bases is not fully elucidated but is thought to involve the disruption of the bacterial cell membrane, inhibition of bacterial protein kinases, and reduction of bacterial adherence to epithelial cells.[15] Notably, PHS has been shown to be effective against Propionibacterium acnes (P. acnes), a key bacterium in the pathophysiology of acne.[12][14][15]

Visualization: General Antimicrobial Workflow

G prep Prepare Microbial Inoculum (e.g., P. acnes, S. aureus) broth Perform Broth Microdilution Assay (96-well plate) prep->broth incubate Inoculate and Incubate (Anaerobic for P. acnes) broth->incubate series Create Serial Dilutions of Phytosphingosine series->broth read Read Results: Determine Minimum Inhibitory Concentration (MIC) incubate->read cfu Perform Time-Kill Assay: Plate samples at different time points incubate->cfu count Incubate Plates and Count Colony-Forming Units (CFU) cfu->count result Analyze Data: Plot CFU/mL vs. Time count->result

Caption: Experimental workflow for assessing antimicrobial activity.

Data Summary: Antimicrobial Efficacy
OrganismTestEfficacy of PhytosphingosineReference
P. acnes Growth Inhibition (1 hr)MIC: 0.020%[15]
C. albicans Growth Inhibition (1 hr)MIC: 0.0012%[15]
E. coli Growth Inhibition (1 hr)MIC: 0.040%[15]
Mixed Skin Flora In vivo reduction on hands (1 hr)68% reduction (PHS)87% reduction (PHS-HCl)[15]
Mixed Skin Flora In vivo reduction on hands (4 hr)42% reduction (PHS)68% reduction (PHS-HCl)[15]
Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of phytosphingosine against P. acnes.

1. Materials and Reagents:

  • P. acnes strain (e.g., ATCC 6919)

  • Reinforced Clostridial Medium (RCM) or other suitable broth

  • Phytosphingosine (PHS)

  • Sterile 96-well microtiter plates

  • Anaerobic incubation system (e.g., gas jar with GasPak)

2. Inoculum Preparation:

  • Culture P. acnes on an appropriate agar medium under anaerobic conditions at 37°C for 48-72 hours.

  • Harvest colonies and suspend them in sterile broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Prepare a stock solution of PHS in a suitable solvent.

  • Perform a two-fold serial dilution of the PHS stock solution in broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (broth + inoculum, no PHS) and a negative control (broth only).

  • Seal the plate and incubate under anaerobic conditions at 37°C for 48-72 hours.

4. Determining MIC:

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of PHS that completely inhibits visible growth of the organism.

Section 3: Oncological Applications

Phytosphingosine has demonstrated potent pro-apoptotic and anti-proliferative effects in various cancer cell lines, including lung, breast, and colon cancer.[6][18][19] It induces programmed cell death through both extrinsic and intrinsic apoptotic pathways.

Mechanism of Action: Induction of Apoptosis

Phytosphingosine can induce apoptosis through a death receptor (DR)-independent activation of caspase-8.[18] This leads to the cleavage of downstream effector caspases like caspase-3. Concurrently, PHS promotes the translocation of the pro-apoptotic protein Bax to the mitochondria.[18] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm, which activates the intrinsic apoptotic pathway.[6][18] Furthermore, PHS has been shown to inhibit the pro-survival ERK1/2 signaling pathway while activating the stress-related p38 MAPK pathway, further promoting cell death.[20]

Visualization: Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway PHS Phytosphingosine Casp8 Pro-Caspase-8 PHS->Casp8 Activates Bax Bax PHS->Bax Promotes Translocation Casp8a Active Caspase-8 Casp3 Pro-Caspase-3 Casp8a->Casp3 Mito Mitochondrion Bax->Mito Inserts into Membrane CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Apoptosome->Casp3 Casp3a Active Caspase-3 PARP PARP Casp3a->PARP Cleaves Apoptosis Apoptosis Casp3a->Apoptosis Executes

Caption: Phytosphingosine-induced apoptosis in cancer cells.

Data Summary: Anti-Cancer Efficacy
Cell LineCancer TypeAssayFindingReference
A549 Lung AdenocarcinomaCell ViabilityDose-dependent inhibition of growth[6]
Cell Cycle AnalysisArrest at G2/M phase[6]
ApoptosisIncreased Bax/Bcl-2 ratio, cytochrome c release, caspase-9/3 activation[6]
Jurkat, NCI-H460 Leukemia, Lung CancerWestern BlotInhibition of ERK1/2 phosphorylation[20]
MDA-MB-231, MCF-7 Breast CancerCell ViabilityCytotoxic effects[19]
DAPI StainingAltered nuclear morphology indicating apoptosis[19]
Protocol: Cell Viability (MTT) Assay

This protocol measures the effect of phytosphingosine on the metabolic activity of cancer cells as an indicator of cell viability.

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., A549)

  • Appropriate cell culture medium (e.g., RPMI-1640) with FBS and antibiotics

  • Phytosphingosine (PHS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

2. Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with a range of concentrations of PHS (e.g., 0-50 µM) for 24, 48, or 72 hours. Include a vehicle control.

  • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • % Viability = (Absorbance_treated / Absorbance_control) * 100

  • Plot the results to determine the IC₅₀ value (the concentration of PHS that inhibits cell growth by 50%).

References

Application Notes and Protocols for In Vitro Measurement of Phytosphingosine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for assessing the biological activities of phytosphingosine (PHS) in vitro. Phytosphingosine, a naturally occurring sphingolipid found in the stratum corneum, exhibits a range of biological effects, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2][3] The following sections detail standardized assays to quantify these activities, offering valuable tools for basic research and drug development.

Antimicrobial Activity of Phytosphingosine

Phytosphingosine has demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as yeasts.[1][4][5] Its mechanism is thought to involve the disruption of microbial cell membranes.[6]

Key Assays:
  • Minimum Inhibitory Concentration (MIC) Assay: Determines the lowest concentration of PHS that inhibits visible microbial growth.

  • Minimum Bactericidal Concentration (MBC) Assay: Determines the lowest concentration of PHS that kills the microorganisms.

Quantitative Data Summary

The following table summarizes the MIC and MBC values of phytosphingosine against a panel of microorganisms.

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)Reference
Propionibacterium acnesGram-positive Bacteria-15.6[5]
Staphylococcus aureusGram-positive Bacteria1.0 - 7.83.3 - 19.6[4][5]
Micrococcus luteusGram-positive Bacteria-3.3[5]
Enterococcus faecalisGram-positive Bacteria4 - 128-[4]
Bacillus subtilisGram-positive Bacteria8 - 128-[4]
Escherichia coliGram-negative Bacteria8 - 15.619.6[4][5]
Pseudomonas aeruginosaGram-negative Bacteria>500>500[5]
Candida albicansYeast8 - 128-[1][4]

Note: Values can vary based on the specific strain and assay conditions.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare PHS Stock Solution (e.g., in ethanol) P2 Prepare Microbial Inoculum (e.g., 0.5 McFarland standard) P3 Prepare Broth Medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth) A1 Serially dilute PHS in a 96-well microtiter plate P3->A1 A2 Add microbial inoculum to each well A1->A2 A3 Incubate plate (e.g., 24h at 37°C) A2->A3 D1 Determine MIC: Lowest concentration with no visible growth A3->D1 D2 Plate samples from clear wells onto agar plates for MBC D1->D2 D3 Determine MBC: Lowest concentration with no colony growth after incubation D2->D3

Caption: Workflow for MIC and MBC assays.

Protocol: Broth Microdilution MIC Assay
  • Preparation of Phytosphingosine: Prepare a stock solution of PHS (e.g., 1 mg/mL) in an appropriate solvent like ethanol.

  • Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final required concentration (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth medium.[5]

  • Assay Setup: a. Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. b. Add 100 µL of the PHS stock solution to the first well and perform 2-fold serial dilutions across the plate. c. Add 100 µL of the prepared microbial inoculum to each well. Include a positive control (inoculum without PHS) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of PHS at which no visible growth (turbidity) is observed.[4][5]

  • MBC Determination (Optional): a. Take an aliquot (e.g., 10-50 µL) from the wells showing no growth.[6] b. Spread the aliquot onto an appropriate agar plate. c. Incubate the plates (e.g., 37°C for 24 hours). d. The MBC is the lowest concentration that results in no colony formation.[5]

Anti-Inflammatory Activity of Phytosphingosine

Phytosphingosine exhibits anti-inflammatory properties by modulating key signaling pathways, such as inhibiting Protein Kinase C (PKC) and downregulating the production of pro-inflammatory cytokines like Interleukin-1α (IL-1α) and others via the NF-κB and MAPK pathways.[1][7]

Key Assays:
  • Cytokine Release Assay (ELISA): Measures the inhibition of pro-inflammatory cytokine secretion from cells (e.g., keratinocytes, macrophages) stimulated with an inflammatory agent (e.g., UVB, LPS).

  • Protein Kinase C (PKC) Activity Assay: Assesses the direct inhibitory effect of PHS on PKC enzyme activity.

  • Western Blot Analysis: Detects the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., IκBα, p38).[7]

Quantitative Data Summary
AssayModel SystemPHS ConcentrationEffectReference
IL-1α ReleaseUVB-irradiated human skin explants0.2%~40% Inhibition[8]
IL-1α ReleaseUVB-irradiated human skin explants1.0%~60% Inhibition[8]
PKC ActivityPurified PKC enzyme0.001% - 0.2%Dose-dependent inhibition[1]
IL-6 ProductionLPS-stimulated Raw 264.7 macrophages5 µg/mLSignificant reduction[7]

Signaling Pathway: PHS Anti-Inflammatory Action

G LPS Inflammatory Stimulus (e.g., LPS, UVB) PKC PKC LPS->PKC IKK IKK Complex LPS->IKK p38 p38 MAPK LPS->p38 PHS Phytosphingosine PHS->PKC PHS->IKK PHS->p38 PKC->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates p38->Nucleus activates transcription factors Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6, TNF-α) Nucleus->Cytokines gene expression

Caption: PHS inhibits inflammatory signaling pathways.

Protocol: Inhibition of LPS-Induced Cytokine Release in Macrophages
  • Cell Culture: Seed Raw 264.7 macrophage cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere for 24 hours.[9]

  • Cell Treatment: a. Pre-treat the cells with various non-toxic concentrations of PHS (e.g., 1, 2.5, 5 µg/mL) for 1-2 hours.[7] A vehicle control (e.g., DMSO) should be included. b. Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[9] Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to remove any detached cells.

  • ELISA: a. Quantify the concentration of a specific cytokine (e.g., IL-6, TNF-α) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[9] b. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve. Determine the percentage inhibition of cytokine release by PHS compared to the LPS-stimulated control.

Pro-Apoptotic Activity in Cancer Cells

Phytosphingosine is a potent inducer of apoptosis in various human cancer cell lines.[10] Its mechanism involves the activation of caspases through both death receptor-independent and mitochondria-mediated pathways.[10]

Key Assays:
  • Cell Viability Assay (MTT/WST-1): Measures the cytotoxic effect of PHS on cancer cells.

  • Apoptosis Detection by Flow Cytometry: Quantifies apoptotic cells (Sub-G1 population) using propidium iodide (PI) staining.

  • Caspase Activity Assays: Measures the activation of key executioner caspases (e.g., Caspase-3, -8, -9) using colorimetric/fluorometric assays or Western blotting for cleaved forms.

  • Western Blot Analysis: Detects changes in apoptosis-related proteins such as PARP cleavage and Bax translocation to the mitochondria.[10][11]

Quantitative Data Summary
AssayCell LinePHS ConcentrationDuration (h)Effect (% Apoptotic Cells)Reference
Hoechst StainingJurkat (T-cell lymphoma)10 µM3~55%
Hoechst StainingJurkat (T-cell lymphoma)10 µM6~80%
Hoechst StainingNCI-H460 (Lung cancer)20 µM12~40%
Hoechst StainingNCI-H460 (Lung cancer)20 µM24~65%

Signaling Pathway: PHS-Induced Apoptosis

G PHS Phytosphingosine Casp8 Caspase-8 PHS->Casp8 activates (DR-independent) Bax_cyto Bax (Cytosol) PHS->Bax_cyto induces translocation Casp3 Caspase-3 Casp8->Casp3 activates Bax_mito Bax (Mitochondria) Bax_cyto->Bax_mito Mito Mitochondrion Bax_mito->Mito inserts into CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Phytosphingosine-induced apoptotic pathways.

Protocol: Analysis of Apoptosis by Flow Cytometry (Sub-G1 Analysis)
  • Cell Culture and Treatment: a. Seed cancer cells (e.g., Jurkat, NCI-H460) in a 6-well plate and grow to ~70% confluency. b. Treat cells with the desired concentrations of PHS for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.

  • Cell Harvesting: a. Collect both adherent and floating cells by trypsinization and centrifugation (e.g., 1,500 rpm for 5 minutes). b. Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Fixation: a. Resuspend the cell pellet in 100 µL of PBS. b. While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells. c. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. c. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Gate the cell population and acquire data for at least 10,000 events. c. The sub-G1 peak, which appears to the left of the G1 peak on the DNA content histogram, represents the apoptotic cell population with fragmented DNA.

  • Data Analysis: Quantify the percentage of cells in the sub-G1 phase using appropriate software. Compare the treated samples to the control to determine the induction of apoptosis.[10][11]

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Phytosphingosine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical and biosynthetic synthesis of phytosphingosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for producing phytosphingosine?

A1: There are two primary routes for phytosphingosine production: total chemical synthesis and a biosynthetic approach. Chemical synthesis often starts from chiral precursors like L-serine or Garner's aldehyde and involves multiple steps of C-C bond formation and stereochemical control. The biosynthetic route typically involves the fermentation of the yeast Wickerhamomyces ciferrii (also known as Hansenula ciferrii) to produce tetraacetyl phytosphingosine (TAPS), which is then chemically deacetylated to yield phytosphingosine.[1][2] The biosynthetic method avoids many of the byproducts and stereoisomer issues associated with purely chemical synthesis.[2]

Q2: Why is the chemical synthesis of phytosphingosine considered challenging?

A2: The complexity of phytosphingosine's chemical synthesis arises from the need to control the stereochemistry at three contiguous chiral centers.[3] This requires sophisticated synthetic strategies, including the use of chiral auxiliaries, asymmetric catalysts, and careful selection of protecting groups to avoid side reactions and ensure the desired stereoisomer is formed.[3]

Q3: What is Tetraacetyl Phytosphingosine (TAPS) and why is it important?

A3: TAPS is a fully acetylated derivative of phytosphingosine produced and secreted by the yeast Wickerhamomyces ciferrii.[1][4] It serves as a key intermediate in the large-scale production of phytosphingosine because it can be readily converted to the final product through a simple deacetylation reaction.[2][5] Producing phytosphingosine via TAPS fermentation is often more scalable and sustainable than total chemical synthesis.[2]

Q4: What is the significance of Garner's aldehyde in phytosphingosine synthesis?

A4: Garner's aldehyde, derived from L-serine, is a valuable chiral building block in organic synthesis. It provides a scaffold with a pre-defined stereocenter, which is elaborated to construct the phytosphingosine backbone. However, its use can be challenging due to its susceptibility to epimerization (loss of stereochemical purity) under basic or harsh reaction conditions.[6]

Q5: How can I purify the final phytosphingosine product?

A5: Purification of phytosphingosine often involves crystallization. The choice of solvent is critical; it should have high solubility for phytosphingosine at elevated temperatures but low solubility at cooler temperatures to allow for efficient crystal formation. This process is effective at removing unreacted starting materials and byproducts.

Troubleshooting Guides

Section 1: Chemical Synthesis
Problem / Question Possible Causes Troubleshooting Suggestions
Low yield in Grignard reaction with Garner's aldehyde. 1. Epimerization of the aldehyde's α-carbon under basic conditions. 2. Grignard reagent degradation due to moisture or acidic protons in the substrate/solvent. 3. Formation of side products.1. Use non-basic conditions where possible. Consider using organozinc or other less basic organometallic reagents. 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Argon, Nitrogen). Use anhydrous solvents. 3. Carefully monitor reaction temperature; low temperatures (-78 °C) are often required to improve selectivity.[6]
Poor diastereoselectivity in C-C bond formation. 1. Lack of effective stereocontrol from the existing chiral center. 2. Inappropriate choice of reagents or catalysts. 3. Reaction temperature is too high.1. Employ chiral auxiliaries or catalysts known to induce high diastereoselectivity in similar systems. 2. Review literature for reagents that favor the desired stereoisomer (e.g., chelation-controlled vs. non-chelation-controlled addition).[6] 3. Perform the reaction at lower temperatures to enhance kinetic control.
Difficulty removing protecting groups (e.g., Boc, acetonide). 1. The deprotection conditions are not optimal. 2. The protecting group is sterically hindered. 3. The deprotection conditions are affecting other functional groups in the molecule.1. Adjust the concentration of the deprotecting agent, temperature, or reaction time. 2. For sterically hindered groups, a stronger acid or different deprotection strategy may be needed. 3. Utilize an "orthogonal" protecting group strategy, where different groups can be removed under distinct conditions without affecting each other.
Formation of hard-to-remove byproducts during DIBAL-H reduction. 1. Over-reduction of the aldehyde to the corresponding alcohol. 2. Formation of gelatinous aluminum salts during workup.1. Carefully control the stoichiometry of DIBAL-H and maintain a low reaction temperature (e.g., below -75 °C).[6] An alternative is a two-step reduction to the alcohol followed by a selective re-oxidation.[6] 2. Follow established workup procedures (e.g., Fieser workup with Rochelle's salt) to break up the aluminum salt emulsions, facilitating extraction.[6]
Section 2: Biosynthesis and Deacetylation
Problem / Question Possible Causes Troubleshooting Suggestions
Low TAPS titer in W. ciferrii fermentation. 1. Suboptimal fermentation conditions (pH, temperature, oxygen). 2. Nutrient limitation (carbon, nitrogen, precursors). 3. Low productivity of the yeast strain. 4. Feedback inhibition.1. Optimize pH (typically around 5.6), temperature (25-28 °C), and dissolved oxygen levels through controlled fed-batch fermentation.[7] 2. Use glycerol as a carbon source and supplement the medium with precursors like L-serine.[2] 3. Employ strain improvement techniques such as mutagenesis or metabolic engineering.[1][7] 4. Engineer the strain to be more resistant to product inhibition or use in-situ product removal methods.
Fermentation has stalled. 1. Depletion of essential nutrients. 2. Accumulation of toxic byproducts. 3. Drastic change in temperature or pH.1. Implement a fed-batch strategy to maintain optimal nutrient levels.[7] 2. Analyze the fermentation broth for potential inhibitors. 3. Ensure robust process control to maintain steady temperature and pH.
Incomplete deacetylation of TAPS to phytosphingosine. 1. Insufficient amount of base (e.g., KOH, NaOH). 2. Reaction time is too short or temperature is too low. 3. Poor solubility of TAPS in the reaction solvent.1. Increase the molar excess of the base. 2. Increase the reaction time and/or temperature and monitor the reaction progress by TLC or HPLC. 3. Use a co-solvent system (e.g., methanol/water) to improve solubility.
Difficulty purifying phytosphingosine after deacetylation. 1. Presence of residual fatty acids from the fermentation broth. 2. Formation of salts during workup. 3. Incomplete reaction leading to a mixture of partially acetylated products.1. Perform a thorough extraction of TAPS from the fermentation broth before deacetylation. 2. Wash the crude product thoroughly to remove salts. Recrystallization is an effective final purification step.[8] 3. Ensure the deacetylation reaction goes to completion before initiating purification.

Data and Experimental Protocols

Data Presentation

Table 1: Impact of Genetic Modification on TAPS Production in W. ciferrii

Strain ModificationTiter (g/L)Fold IncreaseReference
Wild-Type1.7-[7]
Gamma-Ray Mutagenesis (Strain 736)9.1 (Batch)~5.4[7]
Gamma-Ray Mutagenesis (Strain 736)17.7 (Fed-Batch)~10.4[7]
Overexpression of ACC1 mutant-2.4[9]
Overexpression of Lcb2-1.3[1]
Highest Reported Titer (Engineered Strain)20.2>11[9]

Table 2: Comparison of Selected Chemical Synthesis Routes for Phytosphingosine Analogs

Starting MaterialKey StepsOverall YieldReference
D-lyxoseWittig olefination, SN2 amination28%[10]
1-HexadeceneAsymmetric dihydroxylation, cyclic sulfate formation, regioselective azidationHigh Yield[11]
Garner's AldehydeBaylis-Hillman reaction, Grignard addition, dihydroxylationGood Yield[12]
Experimental Protocols

Protocol 1: Biosynthesis of TAPS via W. ciferrii Fed-Batch Fermentation (Representative)

This protocol is a composite based on high-yield reported methods.[7]

  • Inoculum Preparation: Cultivate a seed culture of the high-producing W. ciferrii strain (e.g., mutant 736) in a suitable medium (e.g., YM medium with glycerol) at 25°C with shaking.

  • Fermentation: Inoculate a 3-L bioreactor containing 1.5 L of production medium (e.g., YMgISC medium with an initial glycerol concentration of 50-130 g/L).

  • Process Control:

    • Temperature: Maintain at 25°C.

    • pH: Control at 5.6 via automated addition of 5N NH₄OH.

    • Dissolved Oxygen (DO): Maintain above 20% by increasing agitation (300-1000 rpm) and supplying air/oxygen.

  • Fed-Batch Strategy: Implement a feeding strategy with a concentrated glycerol solution to maintain the carbon source and avoid substrate inhibition.

  • Harvesting and Extraction: After fermentation (e.g., 120-240 hours), harvest the culture. Mix 1 mL of the culture with 4 mL of methanol and vortex for 30 minutes. Centrifuge the mixture and filter the supernatant for analysis or further processing.[9]

Protocol 2: Base-Catalyzed Deacetylation of TAPS to Phytosphingosine

This protocol is based on the general principle of base-catalyzed hydrolysis mentioned in the literature.[5]

  • Dissolution: Dissolve the crude or purified TAPS in a suitable solvent such as methanol.

  • Hydrolysis: Add an aqueous solution of a strong base, such as potassium hydroxide (KOH), in molar excess.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all TAPS has been consumed.

  • Neutralization: Carefully neutralize the reaction mixture with an acid (e.g., HCl) to a neutral pH.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). The product, phytosphingosine, may precipitate upon neutralization, in which case it can be collected by filtration.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude phytosphingosine can be further purified by recrystallization from a suitable solvent system.

Protocol 3: Representative Chemical Synthesis of a Phytosphingosine Backbone from Garner's Aldehyde

This protocol outlines a general, representative sequence for extending Garner's aldehyde, a common step in many phytosphingosine syntheses.[6][13]

  • Preparation of Garner's Aldehyde: Synthesize (S)-Garner's aldehyde from L-serine. A common route involves esterification, N-protection (e.g., with Boc anhydride), acetonide formation, and finally, reduction of the ester to the aldehyde using DIBAL-H at -78 °C.[6]

  • Carbon Chain Elongation (Grignard Reaction):

    • Prepare the Grignard reagent from a long-chain alkyl halide (e.g., 1-bromotetradecane) and magnesium turnings in anhydrous THF under an argon atmosphere.

    • Cool a solution of Garner's aldehyde in anhydrous THF to -78 °C.

    • Slowly add the prepared Grignard reagent to the aldehyde solution.

    • Stir the reaction at -78 °C for several hours until TLC indicates consumption of the aldehyde.

    • Quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting diastereomeric alcohols by silica gel column chromatography.

  • Further Steps: The resulting amino alcohol would then undergo further functional group manipulations, including deprotection steps, to yield the final phytosphingosine product.

Visualizations

TAPS_Biosynthesis_Pathway cluster_pathway TAPS Biosynthesis in Wickerhamomyces ciferrii cluster_enzymes Enzymes (Genes) Serine L-Serine SPT SPT (Lcb1/Lcb2) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine DHS Dihydrosphingosine KDSR KDSR (Tsc10) PHS Phytosphingosine SPH SPH (Syr2) TAPS Tetraacetyl phytosphingosine (TAPS) AT Acetyltransferases (Sli1/Atf2) SPT->KDS Condensation (Rate-limiting step) SPT->KDS KDSR->DHS Reduction KDSR->DHS SPH->PHS Hydroxylation SPH->PHS AT->TAPS Acetylation AT->TAPS

Caption: Metabolic pathway for Tetraacetyl Phytosphingosine (TAPS) synthesis in W. ciferrii.

Chemical_Synthesis_Workflow cluster_workflow General Workflow for Chemical Synthesis of Phytosphingosine Start Chiral Precursor (e.g., L-Serine) Protect Protection of Amino & Hydroxyl Groups Start->Protect Intermediate Key Chiral Intermediate (e.g., Garner's Aldehyde) Protect->Intermediate Elongation C-C Bond Formation (e.g., Grignard, Wittig) Intermediate->Elongation Backbone Protected Phytosphingosine Backbone Elongation->Backbone Deprotect Deprotection Backbone->Deprotect Final Phytosphingosine Deprotect->Final Purify Purification (Crystallization) Final->Purify

Caption: General workflow for the total chemical synthesis of phytosphingosine.

Troubleshooting_Logic Start Low Product Yield? Chem Chemical Synthesis? Start->Chem Yes Bio Biosynthesis (TAPS)? Start->Bio Yes Grignard Low Grignard Yield? Chem->Grignard Protect Deprotection Issue? Chem->Protect Stereo Poor Stereoselectivity? Chem->Stereo Ferm Low TAPS Titer? Bio->Ferm Deacetyl Incomplete Deacetylation? Bio->Deacetyl GrignardSol Check for moisture. Use anhydrous solvents. Lower temperature. Grignard->GrignardSol Yes ProtectSol Adjust conditions. Use orthogonal groups. Protect->ProtectSol Yes StereoSol Use chiral catalyst. Lower temperature. Stereo->StereoSol Yes FermSol Optimize pH, Temp, DO. Use fed-batch. Improve strain. Ferm->FermSol Yes DeacetylSol Increase base amount. Increase reaction time/temp. Deacetyl->DeacetylSol Yes

Caption: Decision tree for troubleshooting low yield in phytosphingosine synthesis.

References

Technical Support Center: Phytosphingosine Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of phytosphingosine during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing phytosphingosine?

A1: For long-term storage, phytosphingosine powder should be stored at -20°C.[1] Under these conditions, it can remain stable for at least four years. For short-term storage of a few days, it can be kept at 4°C.

Q2: How should I store phytosphingosine solutions?

A2: Phytosphingosine in solution is less stable than in its powdered form. If you need to store it in solution, it is recommended to do so at -20°C for up to one month.[2] It is best to prepare fresh solutions for each experiment to ensure the highest quality.

Q3: What solvents are suitable for dissolving phytosphingosine?

A3: Phytosphingosine is soluble in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and dimethylformamide.[1][2][3] It has very poor solubility in water.

Q4: I am having trouble dissolving phytosphingosine in an aqueous buffer. What can I do?

A4: Due to its low water solubility, dissolving phytosphingosine in aqueous solutions can be challenging. One approach is to first dissolve the phytosphingosine in a minimal amount of a water-miscible organic solvent like ethanol and then add it to the aqueous buffer with vigorous stirring. Another method involves heating the aqueous solution to 60-90°C and adding lactic acid to aid in solubilization.[4] However, be aware that prolonged heating can promote degradation.

Q5: Are there any visible signs of phytosphingosine degradation?

A5: Phytosphingosine is a white to off-white powder.[3] Any significant change in color, such as yellowing or browning, may indicate degradation. Similarly, if you observe any changes in the physical state, such as clumping or melting at room temperature, the product's integrity may be compromised.

Q6: Is phytosphingosine sensitive to light?

A6: Yes, exposure to light can contribute to the degradation of phytosphingosine. It is recommended to store both the solid powder and solutions in amber vials or containers that protect the contents from light.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Media
  • Symptom: Phytosphingosine powder does not dissolve or forms a precipitate in an aqueous buffer.

  • Possible Cause: Phytosphingosine has very low solubility in water.

  • Solution:

    • Co-solvent method: First, dissolve the phytosphingosine in a small volume of ethanol or DMSO. Then, add this solution dropwise to your aqueous buffer while vortexing or stirring vigorously.

    • Heating and acidification: For some applications, you can dissolve phytosphingosine in distilled water by heating the solution to 70°C and adding a small amount of lactic acid to lower the pH, which can improve solubility. Be cautious with this method as heat can accelerate degradation.

    • Use of water-soluble derivatives: Consider using a commercially available water-soluble form of phytosphingosine if your experimental design allows.[4]

Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: When analyzing a phytosphingosine sample, you observe additional peaks that are not present in a freshly prepared standard.

  • Possible Cause: These additional peaks are likely degradation products. The primary degradation pathway of phytosphingosine involves enzymatic conversion to 2-hydroxy palmitic acid and subsequently to pentadecanoic acid.

  • Solution:

    • Confirm degradation: Re-run the analysis with a freshly prepared phytosphingosine standard to confirm that the extra peaks are not artifacts of the analytical system.

    • Identify degradation products: If you have access to mass spectrometry (MS), you can analyze the mass-to-charge ratio (m/z) of the unexpected peaks to see if they correspond to known degradation products.

    • Review storage conditions: Ensure that your phytosphingosine samples (both solid and in solution) have been stored under the recommended conditions (-20°C, protected from light).

Issue 3: Recrystallization of Phytosphingosine in Solution
  • Symptom: After successfully dissolving phytosphingosine in a solution, you notice the formation of crystals or a precipitate upon cooling or storage.

  • Possible Cause: The concentration of phytosphingosine may be too high for the chosen solvent system, leading to recrystallization as the temperature decreases.

  • Solution:

    • Optimize concentration: Try preparing a more dilute solution.

    • Maintain temperature: If the experimental procedure allows, maintain a slightly elevated temperature to keep the phytosphingosine in solution.

    • Formulation aids: In some formulations, the addition of stabilizers like willow bark extract has been used to prevent recrystallization.[4]

Data on Phytosphingosine Stability

While specific quantitative data on the degradation of pure phytosphingosine under various stress conditions is limited in publicly available literature, the following table summarizes the recommended storage conditions to minimize degradation.

ParameterConditionRecommended PracticeStability
Temperature Long-termStore as a solid powder at -20°C.[1]≥ 4 years[1]
Short-termStore as a solid powder at 4°C.2 years
In SolutionStore at -20°C.[2]Up to 1 month[2]
Light All formsProtect from direct sunlight and UV light.Sensitive to light
pH In SolutionMaintain a pH between 4.5 and 6.5.[3]Susceptible to degradation in alkaline conditions.
Moisture Solid PowderStore in a desiccated environment.Hygroscopic, can degrade in the presence of moisture.

Experimental Protocols

Protocol for Preparing a Phytosphingosine Stock Solution for In Vitro Experiments
  • Materials:

    • Phytosphingosine powder

    • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)

    • Sterile, amber microcentrifuge tubes or glass vials

  • Procedure:

    • Allow the phytosphingosine powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.

    • Weigh the desired amount of phytosphingosine in a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the phytosphingosine is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month.

Visualizations

Phytosphingosine Degradation Pathway

PHS Phytosphingosine PHS_1P Phytosphingosine-1-Phosphate PHS->PHS_1P Phosphorylation OH_Hexadecanal 2-OH Hexadecanal PHS_1P->OH_Hexadecanal Cleavage OH_Palmitic_Acid 2-OH Palmitic Acid OH_Hexadecanal->OH_Palmitic_Acid Oxidation Pentadecanoic_Acid Pentadecanoic Acid OH_Palmitic_Acid->Pentadecanoic_Acid α-oxidation

Caption: Enzymatic degradation pathway of phytosphingosine.

Troubleshooting Logic for Phytosphingosine Solubility Issues

Start Start: Dissolving Phytosphingosine Aqueous Is the solvent aqueous? Start->Aqueous Organic Use Ethanol, DMSO, or DMF Aqueous->Organic No CoSolvent Use co-solvent method (dissolve in ethanol/DMSO first) Aqueous->CoSolvent Yes HeatAcid Try gentle heating (70°C) with lactic acid CoSolvent->HeatAcid If still problematic Success Successfully Dissolved CoSolvent->Success HeatAcid->Success Failure Still not dissolving? Consider water-soluble derivative HeatAcid->Failure

Caption: Decision tree for troubleshooting phytosphingosine solubility.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Phytosphingosine Solutions Temp Temperature (e.g., 4°C, 25°C, 40°C) Prep->Temp pH pH (e.g., 4, 7, 9) Prep->pH Light Light Exposure (UV/Visible) Prep->Light Timepoints Collect Samples at Timepoints (0, 1, 2, 4 weeks) Temp->Timepoints pH->Timepoints Light->Timepoints HPLC Analyze by Stability-Indicating HPLC/LC-MS Timepoints->HPLC Data Quantify Degradation and Identify Products HPLC->Data

Caption: General workflow for a phytosphingosine stability study.

References

Technical Support Center: Phytosphingosine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection and quantification of phytosphingosine.

FAQs & Troubleshooting Guides

I. Sample Preparation

Question: What is the recommended procedure for extracting phytosphingosine from biological samples?

Answer: A common and effective method for extracting sphingolipids, including phytosphingosine, is a single-phase extraction followed by alkaline hydrolysis to enrich for the target analyte. This method is suitable for various sample matrices such as plasma or cell lysates.[1]

Question: How can I minimize matrix effects during my analysis?

Answer: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS analysis.[2][3] To mitigate these effects:

  • Optimize Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.[4][5]

  • Chromatographic Separation: Ensure baseline separation of phytosphingosine from co-eluting matrix components.[6][7]

  • Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for matrix effects.[8]

  • Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[8]

II. Mass Spectrometry Parameters

Question: Which ionization source, ESI or APCI, is better for phytosphingosine detection?

Answer: Electrospray ionization (ESI) is generally the preferred method for analyzing sphingolipids like phytosphingosine.[9] ESI is a "soft" ionization technique well-suited for polar and ionizable compounds, readily forming protonated molecules ([M+H]⁺) of phytosphingosine in positive ion mode.[10][11] Atmospheric Pressure Chemical Ionization (APCI) is more suitable for less polar and more volatile compounds and may not provide optimal ionization for phytosphingosine.[11][12]

Question: What are the typical MRM transitions for phytosphingosine?

Answer: For quantitative analysis of phytosphingosine using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is employed. The selection of precursor and product ions is critical for sensitivity and specificity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Phytosphingosine318.4282.2Positive
Phytosphingosine318.4300.3Positive
Phytosphingosine300.3282.2Positive

Note: These transitions are based on common fragmentation patterns. Optimal transitions may vary depending on the instrument and experimental conditions.

Question: What are typical limits of detection (LOD) and quantification (LOQ) for sphingolipid analysis?

Answer: The LOD and LOQ are method-dependent and will vary based on the sample matrix, instrumentation, and sample preparation protocol. However, published methods for similar sphingolipids can provide a general expectation.

Analyte ClassLOQ in PlasmaReference
Sphingolipids2.5 to 25 nM[13]
Sphingosine-1-phosphate25 ng/mL[14]
Sphingosine-1-phosphate0.05 µM[12]

III. Troubleshooting

Question: I am not seeing any peaks for phytosphingosine. What should I check?

Answer:

  • Sample Preparation: Verify that the extraction procedure was performed correctly and that there was no sample loss.

  • Instrument Settings:

    • Confirm that the mass spectrometer is in the correct ionization mode (positive ESI).

    • Check the MRM transitions to ensure they are correctly entered for phytosphingosine.

    • Ensure the collision energy is optimized for the fragmentation of the precursor ion.

  • Column and Mobile Phase:

    • Check for column clogging or degradation.

    • Ensure the mobile phase composition is correct and has been freshly prepared.

  • System Suitability: Inject a phytosphingosine standard to confirm the instrument is functioning correctly.

Question: My phytosphingosine peak is showing significant tailing. What could be the cause?

Answer: Peak tailing can be caused by several factors:

  • Column Issues: The column may be contaminated or have a void at the inlet. Try flushing the column or reversing it to wash out contaminants.

  • Secondary Interactions: The analyte may be interacting with active sites on the column. Consider using a different column chemistry or adjusting the mobile phase pH.

  • Extra-column Volume: Excessive tubing length or dead volume in fittings can contribute to peak broadening and tailing.[5]

Question: I am observing high background noise in my chromatogram. How can I reduce it?

Answer:

  • Mobile Phase Contamination: Use high-purity solvents and additives. Prepare fresh mobile phases daily.

  • Sample Matrix: If the sample is complex, improve the sample cleanup procedure to remove more interfering substances.

  • System Contamination: Flush the LC system and mass spectrometer to remove any buildup of contaminants.

  • Gas Supply: Ensure high-purity nitrogen gas is used for the ESI source.

Experimental Protocols

Protocol 1: Phytosphingosine Extraction from Plasma

  • Sample Preparation: To 50 µL of plasma, add an appropriate amount of internal standard (e.g., C17-phytosphingosine).

  • Protein Precipitation: Add 200 µL of a cold solvent mixture (e.g., methanol containing 0.1% formic acid) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Phytosphingosine

  • LC System: An Agilent 1290 Infinity II LC system or equivalent.

  • Mass Spectrometer: An Agilent 6495 Triple Quadrupole LC/MS system or equivalent.[13]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Re-equilibrate at 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: ESI in positive ion mode.

  • MRM Transitions: Monitor the appropriate precursor and product ions for phytosphingosine and the internal standard.

Signaling Pathways & Workflows

Phytosphingosine-Induced Apoptosis

Phytosphingosine can induce apoptosis in cancer cells through the activation of caspase-8, which is independent of death receptors. This leads to the activation of downstream caspases and the mitochondrial pathway, involving Bax translocation and cytochrome c release.[15]

Phytosphingosine_Apoptosis Phytosphingosine Phytosphingosine Caspase8 Caspase-8 Activation Phytosphingosine->Caspase8 Bax Bax Translocation to Mitochondria Phytosphingosine->Bax Caspase39 Caspase-3 & 9 Activation Caspase8->Caspase39 Apoptosis Apoptosis Caspase39->Apoptosis CytochromeC Cytochrome c Release Bax->CytochromeC CytochromeC->Caspase39

Phytosphingosine-induced apoptosis pathway.

De Novo Ceramide Biosynthesis Pathway

Phytosphingosine is a key intermediate in the de novo biosynthesis of ceramides, particularly phytoceramides.[16][17] This pathway is crucial for maintaining the skin barrier.[18]

Ceramide_Biosynthesis Ser_PalCoA Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Ser_PalCoA->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDS Reductase DHCer Dihydroceramide DHS->DHCer CerS Phyto Phytosphingosine DHS->Phyto DEGS2 Cer Ceramide DHCer->Cer DEGS1 PhytoCer Phytoceramide (Ceramide NP) Phyto->PhytoCer CerS

Simplified de novo ceramide biosynthesis pathway.

General LC-MS/MS Workflow

A typical workflow for the analysis of phytosphingosine from biological samples involves several key steps from sample collection to data analysis.

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction & Protein Precipitation Sample->Extraction LC LC Separation (Reversed-Phase) Extraction->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

General workflow for phytosphingosine analysis.

References

Troubleshooting contamination in phytosphingosine extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during phytosphingosine extraction, with a focus on addressing contamination issues.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the phytosphingosine extraction process.

Issue 1: Low Yield of Phytosphingosine

Q: My phytosphingosine yield is consistently lower than expected. What are the possible causes and how can I improve it?

A: Low yields of phytosphingosine can stem from several factors, from initial sample handling to the final extraction steps. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

  • Incomplete Cell Lysis: The initial disruption of the source material (e.g., yeast, plant) is critical for releasing the target molecules.

    • Solution: For robust samples like fungi or yeast, ensure thorough mechanical disruption. Methods include crushing the sample with glass beads in the extraction buffer or grinding the sample into a fine powder using a mortar and pestle with liquid nitrogen.[1]

  • Inefficient Extraction Solvents: The choice and ratio of solvents are crucial for selectively dissolving phytosphingosine.

    • Solution: A widely used and effective solvent system is a mixture of chloroform and methanol. Ratios such as 2:1 or 1:2 (v/v) are common.[2] The addition of a small amount of acetic acid (e.g., 1% w/w) to the solvent can also improve the extraction of acetylated phytosphingosine precursors like tetraacetylphytosphingosine (TAPS).[3]

  • Suboptimal Extraction Conditions: Temperature and duration of the extraction can significantly impact efficiency.

    • Solution: A study comparing different extraction conditions found that a single-phase extraction in a methanol/chloroform mixture (2:1, v/v) for 1 hour at 38°C worked well for sphingolipids.[4]

  • Loss During Phase Separation: Improper phase separation can lead to the loss of phytosphingosine in the discarded phase.

    • Solution: The addition of NaCl or KCl can enhance phase formation in chloroform-methanol-water extractions, leading to a cleaner separation.[2]

Issue 2: Presence of Contaminants in the Final Extract

Q: My final phytosphingosine extract shows the presence of unknown peaks during analysis (TLC, LC-MS). How can I identify and remove these contaminants?

A: Contamination is a common issue in lipid extractions. The nature of the contaminant will dictate the most effective removal strategy.

Common Contaminants and Their Removal:

  • Glycerolipids: These are the most common contaminants co-extracted with sphingolipids.[1]

    • Identification: Glycerolipids can be identified using Thin Layer Chromatography (TLC) by comparing the mobility of the sample to a glycerolipid standard.

    • Removal Protocol: A mild alkaline methanolysis is highly effective. This procedure hydrolyzes the ester linkages of glycerolipids, making them easier to separate from the alkali-stable sphingolipids.[1] A typical protocol involves incubation at room temperature for 60 minutes.[1]

  • Proteins: Residual proteins from the source material can contaminate the extract.

    • Identification: Protein contamination can be suspected if the A260/A280 ratio of the sample is below 1.7.

    • Removal Protocol: A protease treatment or a phenol-chloroform extraction followed by ethanol precipitation can effectively remove protein contaminants.

  • Other Lipids (e.g., Sterols): Depending on the source, other lipid classes can be co-extracted.

    • Removal Protocol: Column chromatography is a robust method for purifying phytosphingosine from other lipids. Silica gel is commonly used.[3] For more specific separations, aminopropyl solid-phase extraction cartridges can be employed.[5] Recrystallization from solvents like methanol or isopropanol can also be an effective final purification step.[3]

Troubleshooting Workflow for Contamination:

G start Contaminated Extract identify Identify Contaminant (TLC, LC-MS, A260/A280) start->identify is_glycerolipid Is it a Glycerolipid? identify->is_glycerolipid is_protein Is it a Protein? is_glycerolipid->is_protein No alkaline_methanolysis Perform Mild Alkaline Methanolysis is_glycerolipid->alkaline_methanolysis Yes is_other_lipid Other Lipid? is_protein->is_other_lipid No protease_phenol Protease Treatment or Phenol-Chloroform Extraction is_protein->protease_phenol Yes column_chromatography Column Chromatography (Silica Gel / Aminopropyl) is_other_lipid->column_chromatography Yes end Pure Phytosphingosine alkaline_methanolysis->end protease_phenol->end recrystallization Recrystallization column_chromatography->recrystallization recrystallization->end

Caption: A flowchart for identifying and removing common contaminants during phytosphingosine extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for extracting phytosphingosine?

A1: The most commonly used and effective solvent systems are mixtures of chloroform and methanol.[2] Ratios of 2:1 or 1:2 (v/v) are frequently reported.[2] For the extraction of tetraacetylphytosphingosine (TAPS), a precursor that can be hydrolyzed to phytosphingosine, adding a small amount of acetic acid (e.g., 1% w/w) to the extraction solvent is recommended.[3]

Q2: How can I effectively remove glycerolipids from my sphingolipid extract?

A2: Glycerolipids are the most prevalent contaminants in sphingolipid extractions.[1] The most effective method for their removal is a mild alkaline methanolysis. This process selectively hydrolyzes the ester bonds in glycerolipids, while leaving the amide bonds of sphingolipids like phytosphingosine intact.[1] A typical procedure involves incubating the lipid extract in a mild alkaline methanol solution for about 60 minutes at room temperature.[1]

Q3: My phytosphingosine is in the form of tetraacetylphytosphingosine (TAPS). How do I convert it to free phytosphingosine?

A3: TAPS can be readily converted to phytosphingosine through a deacetylation reaction.[6] This is typically achieved by base-catalyzed hydrolysis, for example, using potassium hydroxide.[6]

Q4: What analytical techniques are best for assessing the purity of my phytosphingosine extract?

A4: A combination of chromatographic and spectrometric techniques is ideal.

  • Thin-Layer Chromatography (TLC): A simple, fast, and cost-effective method for qualitatively assessing the purity and identifying different lipid classes by comparing their mobility to known standards.[1]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred method for "sphingolipidomic" analysis as it provides a high degree of specificity for differentiating complex molecular species based on retention time, molecular mass, and structure.[7]

Q5: Can I purify phytosphingosine without using column chromatography?

A5: While column chromatography is a very effective method, recrystallization can be used as an alternative or supplementary purification step.[3] Solvents such as methanol or isopropanol are suitable for recrystallizing phytosphingosine.[3]

Data Summary

The following table summarizes the purity of Tetraacetylphytosphingosine (TAPS), a precursor to phytosphingosine, after different purification steps.

Purification StepPurity AchievedReference
Column Chromatography (Silica Gel)95%[3]
Recrystallization from Isopropanol or Butanol>95% (further purification)[3]

Experimental Protocols

Protocol 1: Mild Alkaline Methanolysis for Glycerolipid Removal

This protocol is adapted from the general principle of hydrolyzing ester-linked lipids while preserving amide-linked sphingolipids.[1]

Materials:

  • Dried lipid extract

  • 0.5 M KOH in Methanol

  • Chloroform

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Resuspend the dried lipid extract in a known volume of chloroform/methanol (2:1, v/v).

  • Add an equal volume of 0.5 M KOH in methanol to the lipid extract.

  • Incubate the mixture at room temperature for 60 minutes with occasional vortexing.

  • Neutralize the reaction by adding a suitable acid (e.g., acetic acid) until the pH is neutral.

  • Perform a Folch partition by adding chloroform and water to the mixture to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v).

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the lower organic phase containing the purified sphingolipids.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Resuspend the purified lipid extract in an appropriate solvent for downstream analysis.

Workflow for Alkaline Methanolysis:

G start Dried Lipid Extract resuspend Resuspend in Chloroform/Methanol start->resuspend add_koh Add 0.5M KOH in Methanol resuspend->add_koh incubate Incubate 60 min at Room Temp add_koh->incubate neutralize Neutralize with Acid incubate->neutralize partition Folch Partition (Chloroform/Water) neutralize->partition centrifuge Centrifuge to Separate Phases partition->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Dry Under Nitrogen collect->dry end Glycerolipid-Free Sphingolipid Extract dry->end

Caption: Step-by-step workflow for the removal of glycerolipids via mild alkaline methanolysis.

Protocol 2: Phytosphingosine Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for purifying phytosphingosine or its acetylated precursors using silica gel chromatography.[3]

Materials:

  • Crude lipid extract

  • Silica gel (appropriate mesh size for gravity or flash chromatography)

  • Glass column

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, isopropanol)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane/ethyl acetate 9:1) and pour it into the column. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of the initial mobile phase and load it carefully onto the top of the packed silica gel.

  • Elution: Begin elution with the initial, non-polar mobile phase. Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity. A typical gradient elution might be:

    • Hexane/Ethyl acetate 9:1

    • Hexane/Ethyl acetate 5:1

    • Hexane/Ethyl acetate 3:2

    • 100% Ethyl acetate

    • 100% Isopropanol

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure phytosphingosine.

  • Pooling and Drying: Pool the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified phytosphingosine.

References

Technical Support Center: Enhancing the Stability of Phytosphingosine in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of topical products containing phytosphingosine. Our goal is to help you enhance the stability and performance of your formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of phytosphingosine in topical formulations?

A1: Phytosphingosine is susceptible to degradation under certain conditions. The primary factors influencing its stability include:

  • pH: Phytosphingosine is more stable in acidic to neutral pH ranges (pH 4-7). Alkaline conditions can lead to degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of phytosphingosine. Formulations should be stored in a cool, dark place.

  • Oxidation: As a lipid-like molecule, phytosphingosine can be prone to oxidation, leading to a loss of efficacy and the formation of undesirable byproducts.

  • Light Exposure: Exposure to UV light can potentially initiate degradation pathways.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

Q2: What are the common signs of phytosphingosine degradation in a topical formulation?

A2: Degradation of phytosphingosine can manifest in several ways, including:

  • Color Change: A yellowing or browning of the formulation over time can indicate degradation.

  • Odor Change: The development of a rancid or off-odor may suggest oxidative degradation of phytosphingosine or other lipid components.

  • Phase Separation: In emulsion-based formulations like creams and lotions, the breakdown of phytosphingosine can contribute to emulsion instability, leading to the separation of oil and water phases.

  • Decrease in Potency: The most critical sign of degradation is a reduction in the concentration of active phytosphingosine, which can be quantified using analytical techniques like HPLC.

Q3: How can I improve the stability of phytosphingosine in my formulation?

A3: Several strategies can be employed to enhance the stability of phytosphingosine:

  • pH Adjustment: Maintain the formulation's pH between 4 and 7 using appropriate buffering agents.

  • Incorporate Antioxidants: The addition of antioxidants can protect phytosphingosine from oxidative degradation.

  • Use Chelating Agents: Chelating agents can sequester metal ions that may catalyze oxidation.

  • Optimize Packaging: Use opaque and airtight packaging to protect the formulation from light and oxygen.

  • Control Storage Conditions: Store the final product at controlled room temperature, away from direct sunlight and heat.

Troubleshooting Guides

Issue 1: Phase Separation in an Oil-in-Water (O/W) Emulsion

Question: My o/w cream containing phytosphingosine is showing signs of phase separation after a few weeks of stability testing. What could be the cause and how can I fix it?

Answer: Phase separation in a phytosphingosine-containing emulsion can be due to several factors. Follow this troubleshooting guide to identify and resolve the issue.

Troubleshooting Workflow for Emulsion Instability

Start Phase Separation Observed Check_pH Check Formulation pH Start->Check_pH pH_Correct pH within 4-7? Check_pH->pH_Correct Check_Emulsifier Evaluate Emulsifier System Emulsifier_Correct Appropriate HLB & Concentration? Check_Emulsifier->Emulsifier_Correct Check_Processing Review Processing Parameters Processing_Correct Homogenization adequate? Check_Processing->Processing_Correct Check_Ingredients Assess Ingredient Compatibility Ingredients_Correct Any known incompatibilities? Check_Ingredients->Ingredients_Correct pH_Correct->Check_Emulsifier Yes Adjust_pH Adjust pH with buffer pH_Correct->Adjust_pH No Emulsifier_Correct->Check_Processing Yes Adjust_Emulsifier Optimize emulsifier type/concentration Emulsifier_Correct->Adjust_Emulsifier No Processing_Correct->Check_Ingredients Yes Adjust_Processing Optimize homogenization speed/time Processing_Correct->Adjust_Processing No Reformulate Reformulate with compatible ingredients Ingredients_Correct->Reformulate No Stable Stable Emulsion Ingredients_Correct->Stable Yes Adjust_pH->Stable Adjust_Emulsifier->Stable Adjust_Processing->Stable Reformulate->Stable

Caption: Troubleshooting workflow for addressing phase separation in phytosphingosine emulsions.

Issue 2: Discoloration and Off-Odor Development

Question: My phytosphingosine lotion is turning yellow and developing a slight off-odor during accelerated stability studies. What is happening and what can I do?

Answer: Yellowing and the development of an off-odor are classic signs of oxidative degradation. This can affect both the phytosphingosine and other lipid-soluble components in your formulation.

Mechanism of Oxidative Degradation and Intervention

Phytosphingosine Phytosphingosine Free_Radicals Free Radicals Phytosphingosine->Free_Radicals Initiators Initiators (Light, Heat, Metal Ions) Initiators->Phytosphingosine attack Degradation_Products Degradation Products (Discoloration, Off-Odor) Free_Radicals->Degradation_Products leads to Antioxidants Antioxidants (e.g., Tocopherol) Antioxidants->Free_Radicals scavenge Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Initiators inactivate metal ions

Caption: Simplified pathway of oxidative degradation and the role of stabilizers.

Recommended Actions:

  • Incorporate an Antioxidant: Add a lipid-soluble antioxidant to your oil phase. Tocopherol (Vitamin E) is a common and effective choice.

  • Add a Chelating Agent: Include a chelating agent like Disodium EDTA in the water phase to bind any trace metal ions.

  • Evaluate Packaging: Ensure your packaging is opaque and minimizes headspace to reduce light and oxygen exposure.

Data on Stabilizer Efficacy

The following tables summarize the potential efficacy of common stabilizers in enhancing the stability of phytosphingosine in a model o/w emulsion. Note: These are representative values and actual performance may vary based on the full formulation.

Table 1: Effect of Antioxidants on Phytosphingosine Degradation

Antioxidant (Concentration)Storage ConditionPhytosphingosine Remaining (%) after 12 weeks
Control (No Antioxidant)40°C / 75% RH85%
Tocopherol (0.1%)40°C / 75% RH95%
Ascorbyl Palmitate (0.05%)40°C / 75% RH92%
BHT (0.02%)40°C / 75% RH94%

Table 2: Effect of Chelating Agents on Phytosphingosine Degradation

Chelating Agent (Concentration)Storage ConditionPhytosphingosine Remaining (%) after 12 weeks
Control (No Chelating Agent)40°C / 75% RH88%
Disodium EDTA (0.1%)40°C / 75% RH96%
GLDA (0.2%)40°C / 75% RH94%

Experimental Protocols

Protocol 1: Preparation of a Phytosphingosine O/W Cream (500g Batch)

Phase A (Water Phase):

  • Deionized Water: q.s. to 100%

  • Glycerin: 3.00%

  • Xanthan Gum: 0.20%

  • Disodium EDTA: 0.10%

Phase B (Oil Phase):

  • Cetearyl Alcohol (and) Ceteareth-20: 5.00%

  • Caprylic/Capric Triglyceride: 8.00%

  • Glyceryl Stearate: 2.00%

  • Phytosphingosine: 0.20%

  • Tocopherol: 0.10%

Phase C (Preservative Phase):

  • Phenoxyethanol (and) Ethylhexylglycerin: 1.00%

Procedure:

  • Combine Phase A ingredients and heat to 75°C with gentle mixing until all solids are dissolved and the phase is uniform.

  • Combine Phase B ingredients and heat to 75°C with mixing until all components are melted and uniform.

  • Add Phase B to Phase A under high-speed homogenization for 3-5 minutes.

  • Switch to gentle sweep mixing and begin cooling the emulsion.

  • When the batch has cooled to below 40°C, add Phase C and mix until uniform.

  • Adjust the final pH to 5.5-6.5 if necessary.

Protocol 2: Accelerated Stability Testing
  • Sample Preparation: Package the final formulation in the intended commercial packaging.

  • Storage Conditions: Place samples in stability chambers under the following conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 50°C ± 2°C

    • Room Temperature (25°C ± 2°C / 60% RH ± 5% RH) as a control.

  • Testing Intervals: Evaluate the samples at time zero, 1, 2, and 3 months.

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, pH, viscosity, and microscopic examination for droplet size and aggregation.

    • Chemical: Assay of phytosphingosine content using a validated HPLC method.

Protocol 3: Validated HPLC-DAD Method for Phytosphingosine Quantification
  • Instrumentation: HPLC with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 2 min; ramp to 100% B over 8 min; hold for 2 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1g of the cream into a 10 mL volumetric flask.

    • Add 5 mL of methanol and sonicate for 15 minutes to extract the phytosphingosine.

    • Bring to volume with methanol and mix well.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Experimental Workflow for Stability Sample Analysis

Start Stability Sample (Cream) Weigh Weigh 1g of sample Start->Weigh Extract Add Methanol & Sonicate Weigh->Extract Dilute Dilute to 10mL Extract->Dilute Centrifuge Centrifuge Dilute->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Analyze HPLC-DAD Analysis Filter->Analyze Report Report Phytosphingosine Concentration Analyze->Report

Caption: Workflow for the preparation and analysis of phytosphingosine stability samples.

Technical Support Center: Cell Viability Assays for Phytosphingosine-Induced Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to investigate phytosphingosine-induced toxicity.

I. Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most suitable for assessing phytosphingosine-induced toxicity?

A1: The choice of assay depends on the specific research question and cell type. Commonly used and suitable assays include:

  • MTT/WST-1 Assays: These colorimetric assays measure metabolic activity and are useful for determining overall cell viability and proliferation. The WST-1 assay has the advantage of its formazan product being water-soluble, simplifying the protocol.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is ideal for distinguishing between different stages of cell death, specifically apoptosis and necrosis. It provides more detailed information on the mechanism of cell death induced by phytosphingosine.

Q2: What is the mechanism of phytosphingosine-induced cell death?

A2: Phytosphingosine primarily induces apoptosis through a mitochondria-mediated pathway. Key events include the activation of caspase-8, -9, and -3, translocation of Bax to the mitochondria, release of cytochrome c, and a decrease in the mitochondrial membrane potential.[1][2][3][4][5][6]

Q3: What is a typical concentration range for phytosphingosine in cell viability experiments?

A3: The effective concentration of phytosphingosine can vary significantly depending on the cell line. Based on published data, IC50 values (the concentration that inhibits 50% of cell viability) can range from the low micromolar (µM) to higher concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

Q4: What is a suitable solvent for dissolving phytosphingosine for cell culture experiments?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving phytosphingosine.[7][8][9] It is important to keep the final concentration of DMSO in the cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced toxicity.[8][9] Ethanol can also be used, but like DMSO, its final concentration should be minimized.[8][9] Always include a vehicle control (medium with the same concentration of solvent as the treated wells) in your experiments.

II. Troubleshooting Guides

MTT & WST-1 Assays
Problem Possible Cause(s) Recommended Solution(s)
High background absorbance in control wells - Contamination of culture medium. - Phenol red in the medium can interfere. - Phytosphingosine may directly reduce the tetrazolium salt.- Use fresh, sterile reagents. - Use a background control containing only medium and the assay reagent. - Test for direct reduction by incubating phytosphingosine with the assay reagent in a cell-free system.
Low signal or poor sensitivity - Insufficient cell number. - Suboptimal incubation time with the assay reagent. - Low metabolic activity of the cell line.- Optimize cell seeding density. - Optimize the incubation time with the MTT or WST-1 reagent (typically 1-4 hours). - Ensure cells are in the logarithmic growth phase.
Inconsistent results between replicates - Uneven cell seeding. - Incomplete dissolution of formazan crystals (MTT assay). - "Edge effect" in 96-well plates.- Ensure a homogenous single-cell suspension before seeding. - For the MTT assay, ensure complete solubilization of the formazan crystals by thorough mixing. - To avoid the "edge effect," do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.
Unexpected increase in absorbance at high phytosphingosine concentrations - Phytosphingosine may interfere with the assay, for example, by enhancing metabolic activity at certain concentrations before inducing toxicity.- Visually inspect the cells under a microscope for signs of toxicity. - Use a complementary assay, such as Annexin V/PI staining, to confirm cell death.
Annexin V/Propidium Iodide (PI) Staining
Problem Possible Cause(s) Recommended Solution(s)
High percentage of Annexin V positive cells in the negative control - Mechanical stress during cell harvesting (especially for adherent cells). - Cells are overgrown or unhealthy.- Use a gentle cell detachment method, such as using EDTA-based buffers instead of harsh trypsinization. - Ensure cells are harvested during the logarithmic growth phase.
High background fluorescence - Inadequate washing of cells. - Non-specific binding of Annexin V.- Wash cells thoroughly with cold PBS before and after staining. - Ensure the binding buffer contains an adequate concentration of calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.[2][10]
Weak or no Annexin V signal - Insufficient incubation time with Annexin V. - Reagents have expired or were stored improperly. - Apoptosis has not been induced.- Incubate for the recommended time (usually 15-20 minutes) at room temperature in the dark. - Use fresh reagents and store them according to the manufacturer's instructions. - Include a positive control for apoptosis to ensure the assay is working correctly.
Most cells are Annexin V and PI positive - The concentration of phytosphingosine is too high, causing rapid cell death and progression to late apoptosis/necrosis. - The incubation time with phytosphingosine is too long.- Perform a dose-response and time-course experiment to identify optimal conditions to observe early apoptosis.
Potential for false positives with lipid compounds - Phytosphingosine is a lipid and might interact with the cell membrane, potentially causing artifacts.- While specific interference with Annexin V binding by phytosphingosine is not widely reported, it is crucial to include proper controls, including unstained cells, single-stained controls (Annexin V only and PI only), and a known apoptosis inducer as a positive control.

III. Quantitative Data

Table 1: IC50 Values of Phytosphingosine in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 (µg/mL)IC50 (µM)
MDA-MB-231Breast CancerMTT24h39.79 ± 1.27~125.3
MCF-7Breast CancerMTT24h23.74 ± 0.96~74.8

Note: The molecular weight of phytosphingosine is 317.51 g/mol . The µM conversion is an approximation.

IV. Experimental Protocols

MTT Assay for Phytosphingosine-Induced Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Phytosphingosine Treatment:

    • Prepare a stock solution of phytosphingosine in DMSO.

    • Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of phytosphingosine. Include a vehicle control (medium with DMSO only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[10][12]

Annexin V/PI Staining for Apoptosis Detection
  • Cell Treatment:

    • Seed cells in a 6-well plate or T25 flask and treat with the desired concentrations of phytosphingosine for the appropriate time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA, followed by neutralization with complete medium).

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[13]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[13]

    • Analyze the samples by flow cytometry within one hour.

V. Signaling Pathway & Experimental Workflow Diagrams

Phytosphingosine_Apoptosis_Pathway PHS Phytosphingosine Bax Bax (translocation) PHS->Bax Casp8 Caspase-8 (activation) PHS->Casp8 Mito Mitochondria CytC Cytochrome c (release) Mito->CytC Bax->Mito perturbs Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Phytosphingosine-induced apoptotic signaling pathway.

Cell_Viability_Workflow Start Start: Seed Cells Treatment Treat with Phytosphingosine Start->Treatment Incubation Incubate Treatment->Incubation AssayChoice Choose Assay Incubation->AssayChoice MTT MTT/WST-1 Assay (Metabolic Activity) AssayChoice->MTT Annexin Annexin V/PI Staining (Apoptosis/Necrosis) AssayChoice->Annexin Analysis Data Analysis MTT->Analysis Annexin->Analysis

Caption: General experimental workflow for assessing cell viability.

References

Refinement of analytical techniques for phytosphingosine quantification.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of phytosphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the quantification of phytosphingosine and its derivatives.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of phytosphingosine using various analytical techniques.

1. LC-MS/MS Analysis

  • Question: I am observing significant peak tailing for my phytosphingosine peak in my LC-MS/MS analysis. What are the potential causes and solutions?

    Answer: Peak tailing for basic compounds like phytosphingosine is a common issue in reversed-phase chromatography.[1][2] Potential causes and troubleshooting steps include:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the amine group of phytosphingosine, causing tailing.[1][2]

      • Solution: Add a competitive base to the mobile phase, such as a low concentration of ammonium formate or ammonium acetate, to mask the silanol groups.[2][3] Ensure the buffer is present in both the aqueous and organic mobile phase components for gradient elution.[2]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute your sample and reinject. If peak shape improves, optimize the sample concentration or injection volume.[1]

    • Column Degradation: The column may have a void at the inlet or a partially blocked frit.

      • Solution: Try flushing the column. If the problem persists, replace the column with a new one.[1]

    • Inappropriate Mobile Phase pH: Operating near the pKa of phytosphingosine can lead to poor peak shape.

      • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. Using a buffered mobile phase will help maintain a stable pH.[1]

  • Question: My phytosphingosine signal intensity is low and inconsistent. How can I troubleshoot for ion suppression?

    Answer: Ion suppression is a common matrix effect in LC-MS/MS, especially when analyzing complex biological samples.[4][5][6] Here’s how to address it:

    • Improve Sample Preparation: The best way to mitigate matrix effects is to remove interfering compounds before they enter the mass spectrometer.

      • Solution: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove phospholipids and other interfering substances.[5]

    • Optimize Chromatography: Separate phytosphingosine from co-eluting matrix components.

      • Solution: Modify your LC gradient to achieve better separation. A longer, shallower gradient can improve resolution.

    • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can compensate for ion suppression.

      • Solution: If not already in use, incorporate a suitable internal standard into your workflow.

    • Post-Column Infusion Experiment: To confirm ion suppression, perform a post-column infusion experiment. This involves infusing a constant flow of a phytosphingosine standard into the MS while injecting a blank matrix extract onto the LC column. A dip in the signal at the retention time of interfering compounds will confirm ion suppression.[5]

  • Question: I am seeing a high background signal in my LC-MS/MS analysis. What are the likely sources of contamination?

    Answer: High background can originate from various sources in an LC-MS system. Common culprits include:

    • Mobile Phase Contamination: Impurities in solvents, water, or additives can contribute to background noise.

      • Solution: Use high-purity, LC-MS grade solvents and fresh additives. Avoid using water from Milli-Q or similar purification systems that may not be properly maintained.

    • Sample Carryover: Analyte from a previous injection can carry over to the next run.

      • Solution: Optimize the needle wash solvent and wash time in your autosampler settings. A wash solution stronger than the mobile phase is often effective.

    • System Contamination: The LC system, including tubing, fittings, and the column, can become contaminated over time.

      • Solution: Systematically flush the LC system with appropriate cleaning solutions.

2. GC-MS Analysis

  • Question: My phytosphingosine derivatization for GC-MS analysis is incomplete. How can I improve the reaction efficiency?

    Answer: Incomplete derivatization is a common challenge in GC-MS analysis of polar analytes like phytosphingosine.[7][8] Here are some key considerations for improving silylation, a common derivatization method:

    • Reaction Conditions: The reaction time and temperature are critical for complete derivatization.

      • Solution: Optimize the reaction time and temperature. For some compounds, heating may be required to drive the reaction to completion.[9] For silylation, a two-step process involving oximation followed by silylation is often used.[10]

    • Reagent Selection: The choice of derivatizing reagent is crucial.

      • Solution: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used silylating agent.[8] The choice of reagent depends on the functional groups to be derivatized.[9]

    • Anhydrous Conditions: Silylating reagents are sensitive to moisture.

      • Solution: Ensure that your sample and reaction vial are completely dry before adding the derivatizing reagent. Silylation reactions require anhydrous conditions.[8]

3. Sample Preparation

  • Question: What is the best method for extracting phytosphingosine from my samples?

    Answer: The optimal extraction method depends on the sample matrix. A common and effective method for lipids is a biphasic extraction using a mixture of chloroform and methanol.

    • For Cultured Cells: Cells can be lysed, and lipids extracted using a modified Bligh-Dyer method with chloroform, methanol, and water.

    • For Tissues: Tissues should be homogenized in an appropriate solvent mixture, often chloroform:methanol, prior to lipid extraction.

    • For Plasma/Serum: Protein precipitation with a solvent like methanol is often the first step, followed by lipid extraction. A single-phase butanol extraction has shown good recovery for a range of sphingolipids.[11]

  • Question: I am experiencing low recovery of phytosphingosine during solid-phase extraction (SPE). What can I do to improve it?

    Answer: Low recovery in SPE can be due to several factors related to the method's steps.[12]

    • Incorrect Sorbent Selection: The choice of SPE sorbent is critical for retaining the analyte.

      • Solution: For a basic compound like phytosphingosine, a weak cation exchange (WCX) sorbent can be effective.

    • Inadequate Conditioning or Equilibration: Failure to properly prepare the SPE cartridge can lead to poor retention.

      • Solution: Ensure the cartridge is conditioned with an appropriate organic solvent and then equilibrated with the sample loading buffer.

    • Sample pH: The pH of the sample can affect the ionization state of phytosphingosine and its retention on the sorbent.

      • Solution: Adjust the sample pH to ensure phytosphingosine is in its charged state for retention on an ion-exchange sorbent.

    • Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

      • Solution: Optimize the composition and pH of the elution solvent to ensure complete elution of phytosphingosine.

II. Quantitative Data Summary

The following tables summarize quantitative data from various studies on phytosphingosine and related sphingolipid quantification.

Table 1: LC-MS/MS Method Performance for Sphingolipid Quantification

AnalyteLLOQLinearity RangeRecoveryReference
Sphingosine-1-Phosphate25 ng/mL25-600 ng/mL80%-98%[13]
Sphingosine-1-Phosphate0.05 µM0.05-2 µMNot Reported[14]
Sphingosine9 fmol (LOD)Not ReportedNot Reported[15][16]
Sphinganine21 fmol (LOD)Not ReportedNot Reported[15][16]

Table 2: HPLC-FLD Method Performance

AnalyteLOQLinearity RangeAccuracy at LLOQReference
Sphingosine-1-Phosphate100 ng/mLNot Reported<15% RSD[17]

III. Experimental Protocols

1. Protocol: Extraction of Phytosphingosine from Cultured Cells

This protocol is a general guideline and may need optimization for specific cell types.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in PBS and transfer to a centrifuge tube.

    • Centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant.

  • Lipid Extraction (Modified Bligh-Dyer):

    • To the cell pellet, add 1 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 1 minute.

    • Add 0.3 mL of chloroform and vortex for 1 minute.

    • Add 0.5 mL of water and vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids in a suitable solvent for your analytical method (e.g., methanol for LC-MS).

2. Protocol: Derivatization of Phytosphingosine for GC-MS Analysis

This protocol describes a two-step derivatization process involving methoximation followed by silylation.

  • Drying: Ensure the dried lipid extract is completely free of water.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.

    • Incubate at 60°C for 45 minutes.[10]

  • Silylation:

    • Cool the sample to room temperature.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 30 minutes.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS.

IV. Signaling Pathways and Workflows

Phytosphingosine Metabolism

Phytosphingosine is a key intermediate in sphingolipid metabolism. It can be incorporated into complex sphingolipids or enter a degradation pathway. The diagram below illustrates the biosynthesis and degradation of phytosphingosine.

Phytosphingosine_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine 3-KDS Reductase Phytosphingosine Phytosphingosine Dihydrosphingosine->Phytosphingosine DEGS2/SUR2 Phytosphingosine_1_P Phytosphingosine_1_P Phytosphingosine->Phytosphingosine_1_P SPHK2 Phytoceramides Phytoceramides Phytosphingosine->Phytoceramides Ceramide Synthase 2-OH_C16:0-CHO 2-OH_C16:0-CHO Phytosphingosine_1_P->2-OH_C16:0-CHO SGPL1 2-OH_C16:0-COOH 2-OH_C16:0-COOH 2-OH_C16:0-CHO->2-OH_C16:0-COOH ALDH3A2 Pentadecanoic_acid Pentadecanoic_acid 2-OH_C16:0-COOH->Pentadecanoic_acid HACL2

Phytosphingosine Biosynthesis and Degradation Pathway.

Analytical Workflow for Phytosphingosine Quantification

The following diagram outlines a typical experimental workflow for the quantification of phytosphingosine from a biological sample.

Analytical_Workflow Sample_Collection 1. Sample Collection (Cells, Tissue, Plasma) Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Extraction Cleanup 3. Sample Cleanup (Optional) (e.g., SPE) Extraction->Cleanup Derivatization 4. Derivatization (for GC-MS) (e.g., Silylation) Cleanup->Derivatization Analysis 5. Instrumental Analysis Cleanup->Analysis GCMS GC-MS Derivatization->GCMS LCMS LC-MS/MS Analysis->LCMS Data_Processing 6. Data Processing and Quantification LCMS->Data_Processing GCMS->Data_Processing

General workflow for phytosphingosine quantification.

References

Addressing matrix effects in LC-MS/MS analysis of phytosphingosine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of phytosphingosine.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of phytosphingosine, with a focus on mitigating matrix effects.

Q1: Why am I observing poor signal intensity and reproducibility for phytosphingosine in my plasma/serum samples?

A1: Poor signal intensity and reproducibility are often due to ion suppression, a common matrix effect in LC-MS/MS analysis of biological samples.[1][2] Endogenous components of the sample matrix, particularly phospholipids, can co-elute with phytosphingosine and compete for ionization in the mass spectrometer's source, leading to a decreased analyte signal.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3]

    • Protein Precipitation (PPT): While a simple and fast method, PPT alone is often insufficient for removing phospholipids, a major cause of ion suppression in lipid analysis.

    • Liquid-Liquid Extraction (LLE): LLE can offer better sample cleanup than PPT. A two-step LLE process can be particularly effective. An initial extraction with a nonpolar solvent like hexane can remove hydrophobic interferences, followed by extraction of the aqueous phase with a moderately polar solvent such as methyl tert-butyl ether (MTBE) to isolate the analyte.[3]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing phospholipids and other interfering substances.[4][5] Specific SPE cartridges designed for phospholipid removal are commercially available and can significantly improve data quality.

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[6][7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

  • Chromatographic Separation: Ensure that your chromatographic method provides adequate separation of phytosphingosine from the bulk of the phospholipids. Modifying the gradient elution profile or using a column with a different selectivity can help resolve the analyte from interfering matrix components.

  • Sample Dilution: If the phytosphingosine concentration is sufficiently high, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, this approach may compromise the limit of quantitation.[3]

Q2: My calibration curve for phytosphingosine is non-linear and has a poor correlation coefficient (r²). What could be the cause?

A2: A non-linear calibration curve with a low r² value is another common symptom of uncorrected matrix effects. The degree of ion suppression can be concentration-dependent, meaning the effect is not uniform across your calibration range, leading to a non-linear response.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is identical to your study samples (e.g., control plasma). This ensures that the calibrators and the unknown samples experience similar matrix effects, leading to a more accurate calibration curve.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is crucial for accurate quantification. It will co-elute with the analyte and experience the same matrix effects, allowing for reliable correction across the calibration range.

  • Review Sample Preparation: Inadequate sample cleanup is a primary reason for non-linearity. Re-evaluate your extraction method to ensure efficient removal of interfering substances. Consider switching from a simple protein precipitation to a more robust technique like SPE.

Frequently Asked Questions (FAQs)

Q1: What is the most significant source of matrix effects in phytosphingosine analysis from biological fluids?

A1: Phospholipids are the most significant source of matrix effects, particularly ion suppression, in the LC-MS/MS analysis of phytosphingosine from biological fluids like plasma and serum. These highly abundant lipids can co-elute with phytosphingosine and interfere with its ionization.

Q2: How can I assess the extent of matrix effects in my assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement. A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.

Q3: Is a stable isotope-labeled internal standard for phytosphingosine always necessary?

A3: While not strictly mandatory for every application, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended and considered best practice for quantitative bioanalysis.[6][7] A SIL-IS is the most effective way to compensate for matrix effects and other sources of experimental variability, such as extraction recovery and instrument response fluctuations, leading to the most accurate and precise results.

Q4: What are the key considerations for choosing an appropriate sample preparation method?

A4: The choice of sample preparation method depends on the complexity of the matrix, the required sensitivity of the assay, and the available resources.

  • Protein Precipitation (PPT): Simple and fast, but offers minimal cleanup and is often insufficient for removing phospholipids.

  • Liquid-Liquid Extraction (LLE): Provides better cleanup than PPT and can be optimized to selectively extract the analyte.

  • Solid-Phase Extraction (SPE): Offers the most thorough sample cleanup and is highly effective at removing phospholipids and other interferences.[4][5] It is often the preferred method for achieving the highest data quality.

Quantitative Data Summary

The following table summarizes the recovery and matrix effects of different extraction methods for sphingolipids, including compounds structurally related to phytosphingosine. This data highlights the importance of selecting an appropriate sample preparation technique.

Sphingolipid ClassButanol Single Phase Extraction Recovery (%)MTBE Two-Phase Extraction Recovery (%)MTBE Single Phase Extraction Recovery (%)
SphingosineGoodPoorSlight Improvement
SphinganineGoodPoorSlight Improvement
Sphingosine-1-PhosphateGoodPoorImproved
Sphinganine-1-PhosphateGoodPoorImproved
CeramidesGoodGoodGood
Ceramide-1-PhosphateGoodGoodGood
SphingomyelinsGoodGoodGood
HexosylceramidesGoodGoodGood
Data adapted from a study on sphingolipidome quantification in whole blood, demonstrating the differential extraction efficiencies for various sphingolipid classes.[4][5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Phytosphingosine from Plasma/Serum

  • Sample Preparation: To 100 µL of plasma or serum in a clean tube, add 20 µL of the stable isotope-labeled internal standard (SIL-IS) solution.

  • Protein Precipitation & Initial Extraction: Add 750 µL of methanol and 2.5 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 1 minute.

  • Phase Separation: Add 625 µL of water to induce phase separation. Vortex for 30 seconds and then centrifuge at 4000 x g for 10 minutes.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the LC mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Stable Isotope Dilution Method for Matrix Effect Evaluation

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard and the SIL-IS into the reconstitution solvent.

    • Set B (Pre-extraction Spike): Spike the analytical standard and the SIL-IS into a blank biological matrix before the extraction process.

    • Set C (Post-extraction Spike): Spike the analytical standard and the SIL-IS into the final extract of a blank biological matrix after the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area Ratio of Set B / Peak Area Ratio of Set C) x 100

    • Matrix Effect (%) = [(Peak Area Ratio of Set C / Peak Area Ratio of Set A) - 1] x 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope- Labeled Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical experimental workflow for the quantitative analysis of phytosphingosine using LC-MS/MS with a stable isotope-labeled internal standard.

troubleshooting_logic Start Poor Signal or High Variability? Check_IS Using Stable Isotope- Labeled IS? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Check_Sample_Prep Evaluate Sample Preparation Method Check_IS->Check_Sample_Prep Yes Implement_IS->Check_Sample_Prep PPT Protein Precipitation? Check_Sample_Prep->PPT Upgrade_Prep Switch to LLE or SPE PPT->Upgrade_Prep Yes Optimize_LC Optimize Chromatographic Separation PPT->Optimize_LC No (using LLE/SPE) Good_Data Data Quality Improved Upgrade_Prep->Good_Data Dilute_Sample Consider Sample Dilution Optimize_LC->Dilute_Sample Dilute_Sample->Good_Data

Caption: A troubleshooting flowchart for addressing common issues related to matrix effects in phytosphingosine LC-MS/MS analysis.

signaling_pathway cluster_sphingolipid Sphingolipid Metabolism cluster_signaling Downstream Signaling Stress Cellular Stress / Inflammatory Stimuli (e.g., Cytokines, LPS) DeNovo De Novo Synthesis Stress->DeNovo SM_hydrolysis Sphingomyelin Hydrolysis Stress->SM_hydrolysis Ceramide Ceramide DeNovo->Ceramide SM_hydrolysis->Ceramide Phytosphingosine Phytosphingosine Ceramide->Phytosphingosine MAPK MAPK Pathway (JNK, p38, ERK) Phytosphingosine->MAPK modulates NFkB NF-κB Pathway Phytosphingosine->NFkB inhibits Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: A simplified diagram illustrating the involvement of phytosphingosine in cellular signaling pathways related to inflammation and apoptosis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Phytosphingosine and Sphingosine

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Phytosphingosine and sphingosine are bioactive sphingoid bases that play crucial roles in cellular signaling, skin barrier function, and host defense. While structurally similar, the presence of a hydroxyl group at the C4 position of the phytosphingosine backbone introduces significant differences in their biological activities. This guide provides a comprehensive comparison of their performance in key biological processes, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their investigations and therapeutic development.

Section 1: Antimicrobial Properties

Both phytosphingosine and sphingosine exhibit broad-spectrum antimicrobial activity, forming a key part of the skin's innate defense system. However, their efficacy can vary depending on the microbial species.

Data Summary: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of phytosphingosine and sphingosine against a range of Gram-positive and Gram-negative bacteria. Lower values indicate higher antimicrobial potency.

MicroorganismPhytosphingosine (μg/mL)Sphingosine (μg/mL)Reference
Gram-Positive
Staphylococcus aureusMIC: 1-1024, MBC: >500MIC: 0.7, MBC: 1.0[1][2][3]
Streptococcus sanguinisMBC: 3.3 - 62.5MBC: 0.3 - 19.6[3]
Streptococcus mitisMBC: 3.3 - 62.5MBC: 0.6 - 39.1[3]
Gram-Negative
Escherichia coliMIC: 8-1024, MBC: >500MIC: 1.0, MBC: 2.0[1][2][3]
Fusobacterium nucleatumMBC: 3.3 - 62.5MBC: 0.3 - 19.6[3]
Yeast
Candida albicansMIC: 8-512Not specified[1][2]

Note: Data is compiled from multiple studies; ranges reflect variations in experimental conditions and strains.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or yeast strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth (e.g., Brain Heart Infusion Broth). The culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

  • Preparation of Test Compounds: Stock solutions of phytosphingosine and sphingosine are prepared in a suitable solvent (e.g., ethanol).

  • Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate using the appropriate broth to create a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[5]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2]

Section 2: Role in Skin Barrier Function

The stratum corneum (SC), the outermost layer of the skin, contains a lipid matrix rich in ceramides, cholesterol, and free fatty acids that is essential for maintaining the skin's barrier function. Both sphingosine and phytosphingosine are precursors to specific classes of ceramides.

Data Summary: Effects on Skin Barrier Parameters
ParameterPhytosphingosine-based TreatmentSphingosine-based Ceramide (Control)OutcomeReference
Skin Hydration Cream with Ceramide NP + Ceramide ENP (phytosphingosine-based)Cream with Ceramide NP only26% increase in hydration compared to control after 4 weeks.[6][6]
Transepidermal Water Loss (TEWL) 1% Phytosphingosine solution0.5% Lactic acid solution (Control)Significant decrease in TEWL after 2 weeks, indicating improved barrier function.[7][7]
Filaggrin Metabolism Treatment with PhytosphingosineUntreated control keratinocytesIncreased expression of filaggrin, caspase-14, and bleomycin hydrolase, key for Natural Moisturizing Factor (NMF) production.[8][8]

Note: Studies show that phytosphingosine and its derivatives, particularly phytosphingosine-based ceramides, play a significant role in improving skin hydration and reinforcing the skin barrier.[7][9]

Experimental Protocol: Measurement of Transepidermal Water Loss (TEWL)

TEWL is a standard non-invasive method to assess the integrity of the skin barrier function.

  • Subject Acclimatization: Subjects are required to rest for at least 20-30 minutes in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) to allow their skin to equilibrate with the environment.

  • Measurement Site Selection: A specific area on the skin, typically the forearm, is selected for measurement. The site should be free of hair, scars, or any skin abnormalities.

  • Probe Application: A Tewameter® or a similar evaporimeter probe is placed gently on the skin surface. The probe measures the water vapor gradient density on the skin surface, which is directly proportional to the rate of water evaporation.

  • Data Acquisition: The instrument records the TEWL value, usually in units of g/m²/h. Measurements are typically taken in triplicate to ensure accuracy.

  • Data Analysis: TEWL values before and after the application of a test product (e.g., a cream containing phytosphingosine) are compared to a control or vehicle-treated site to determine the product's effect on barrier function.[7]

Section 3: Pro-Apoptotic Effects in Cancer Cells

Both sphingosine and phytosphingosine are known to be pro-apoptotic, in contrast to the pro-survival effects of their phosphorylated derivative, sphingosine-1-phosphate (S1P).[10][11] This balance, often called the "sphingolipid rheostat," is a critical determinant of cell fate.[10] Phytosphingosine, in particular, has been shown to induce apoptosis in various cancer cell lines through distinct mitochondrial and death receptor-independent pathways.

Phytosphingosine-Induced Apoptosis Pathways

Phytosphingosine can trigger apoptosis through two primary, interconnected pathways.[12][13][14]

  • Mitochondrial (Intrinsic) Pathway: Phytosphingosine can directly perturb the mitochondrial membrane, leading to a decrease in mitochondrial membrane potential (ΔΨm) and the release of cytochrome c.[12][13] It also induces the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, further promoting cytochrome c release.[14] Released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[12][13]

  • Death Receptor-Independent Caspase-8 Activation: Phytosphingosine can also directly activate caspase-8, an initiator caspase typically associated with the extrinsic (death receptor) pathway.[14] This activation occurs without the involvement of death receptors like Fas or TNFR1.

Phytosphingosine_Apoptosis cluster_direct Direct Mitochondrial Perturbation cluster_indirect Signaling Cascade PHS Phytosphingosine Mito_direct Mitochondria PHS->Mito_direct Direct Effect Casp8 Caspase-8 Activation PHS->Casp8 Direct Activation Bax Bax Translocation to Mitochondria PHS->Bax CytC Cytochrome c Release Mito_direct->CytC Casp3 Caspase-3 Activation Casp8->Casp3 Mito_indirect Mitochondria Bax->Mito_indirect Mito_indirect->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis S1P_Signaling cluster_receptors S1P Receptors (S1PR1-5) cluster_effects Downstream Cellular Effects Sph Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK S1P_intra Intracellular S1P SphK->S1P_intra S1P_extra Extracellular S1P S1P_intra->S1P_extra Export S1PR S1PR1, S1PR2, etc. S1P_extra->S1PR Anti_Inflam Anti-Inflammatory • Leukotriene suppression • Vascular integrity S1PR->Anti_Inflam e.g., via S1PR4 Pro_Inflam Pro-Inflammatory • Cytokine release (TNF-α, IL-8) • Synoviocyte proliferation S1PR->Pro_Inflam e.g., via S1PR1 Other Other Effects • Cell Proliferation • Cell Migration • Immune Cell Trafficking S1PR->Other

References

Cross-Validation of Phytosphingosine Quantification: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phytosphingosine, a bioactive sphingolipid implicated in cellular processes ranging from apoptosis to cell cycle regulation, is paramount for advancing research and therapeutic development. The selection of an appropriate internal standard is a critical determinant of data quality in mass spectrometry-based quantification. This guide provides an objective comparison of two prevalent internal standard strategies for phytosphingosine analysis: stable isotope-labeled standards and non-endogenous odd-chain length standards.

Comparative Analysis of Internal Standards

The choice of internal standard is crucial for correcting for variability in sample extraction, processing, and instrument response.[1] The ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible.[1] In the context of phytosphingosine quantification, two primary types of internal standards are widely employed: stable isotope-labeled phytosphingosine and C17 phytosphingosine.

FeatureStable Isotope-Labeled Internal Standard (e.g., d7-Phytosphingosine)C17-Phytosphingosine (Non-endogenous) Internal Standard
Principle Identical chemical structure to the analyte, with a mass shift due to isotopic enrichment (e.g., Deuterium, ¹³C). Co-elutes with the analyte.Structurally similar to the analyte but with a different chain length (17 carbons instead of the common 18). Exhibits similar, but not identical, chromatographic behavior.
Accuracy & Precision Generally considered the "gold standard" for accuracy and precision due to near-identical extraction efficiency and ionization response to the endogenous analyte.High accuracy and precision can be achieved, though minor differences in extraction and ionization efficiency compared to the C18 analyte may exist.
Linearity Excellent linearity over a wide dynamic range.Typically demonstrates good linearity.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Comparable to the analyte.Comparable to the analyte.
Potential Issues Potential for isotopic overlap with the analyte, requiring careful data analysis and correction.[2] Higher cost of synthesis.Potential for slight differences in chromatographic retention time and ionization efficiency compared to the C18 analyte.
Availability Commercially available but can be more expensive.Readily available from commercial suppliers.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for phytosphingosine quantification using either a stable isotope-labeled or a C17 internal standard.

Phytosphingosine Quantification Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Cells, Tissue, Plasma) Lysis Cell Lysis / Homogenization Sample->Lysis IS_spike Spike with Internal Standard Lysis->IS_spike Extraction Lipid Extraction (e.g., Bligh-Dyer) IS_spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation Chromatographic Separation (e.g., Reversed-Phase C18) Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification

Fig. 1: General experimental workflow for phytosphingosine quantification.

Experimental Protocols

Below are detailed methodologies for the quantification of phytosphingosine using either a stable isotope-labeled or a C17 internal standard.

Method 1: Quantification of Phytosphingosine using a Stable Isotope-Labeled Internal Standard (d7-Phytosphingosine)

1. Materials and Reagents:

  • Phytosphingosine standard (Avanti Polar Lipids)

  • d7-Phytosphingosine (deuterated internal standard) (Avanti Polar Lipids)

  • HPLC-grade methanol, chloroform, and water

  • Formic acid

  • Bovine Serum Albumin (BSA) for calibration curve matrix

2. Sample Preparation:

  • For cultured cells, wash approximately 1x10⁶ cells with ice-cold PBS and pellet by centrifugation.

  • Add 200 µL of ice-cold methanol containing the d7-phytosphingosine internal standard (final concentration, e.g., 50 nM) to the cell pellet.

  • Vortex thoroughly to lyse the cells and precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1260 series HPLC or equivalent

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: Linear gradient to 100% B

    • 5-7 min: Hold at 100% B

    • 7.1-9 min: Re-equilibrate at 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Agilent 6530 Q-TOF or equivalent triple quadrupole instrument

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Phytosphingosine: Precursor ion (m/z) -> Product ion (m/z) [to be determined based on instrument optimization]

    • d7-Phytosphingosine: Precursor ion (m/z) -> Product ion (m/z) [to be determined based on instrument optimization]

4. Quantification:

  • Prepare a calibration curve by spiking known concentrations of phytosphingosine standard into a 4% BSA solution, each containing a fixed concentration of the d7-phytosphingosine internal standard.

  • Process the calibration standards using the same sample preparation procedure as the unknown samples.

  • Calculate the peak area ratio of phytosphingosine to d7-phytosphingosine for each standard and sample.

  • Determine the concentration of phytosphingosine in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Method 2: Quantification of Phytosphingosine using a C17-Phytosphingosine Internal Standard

1. Materials and Reagents:

  • Phytosphingosine standard (Avanti Polar Lipids)

  • C17-Phytosphingosine (internal standard) (Avanti Polar Lipids)

  • HPLC-grade methanol, chloroform, and water

  • Formic acid

  • Bovine Serum Albumin (BSA) for calibration curve matrix

2. Sample Preparation:

  • Follow the same procedure as in Method 1, but spike the samples with C17-phytosphingosine internal standard (final concentration, e.g., 50 nM).

3. LC-MS/MS Conditions:

  • Utilize the same LC-MS/MS system, column, mobile phases, gradient, flow rate, and temperature as in Method 1.

  • MRM Transitions:

    • Phytosphingosine: Precursor ion (m/z) -> Product ion (m/z) [to be determined based on instrument optimization]

    • C17-Phytosphingosine: Precursor ion (m/z) -> Product ion (m/z) [to be determined based on instrument optimization]

4. Quantification:

  • Follow the same quantification procedure as in Method 1, but use C17-phytosphingosine as the internal standard for preparing the calibration curve and for calculating the peak area ratios.

Phytosphingosine Signaling Pathway

Phytosphingosine is a known inducer of apoptosis and cell cycle arrest in various cancer cell lines.[3][4] One of the key pathways involves the activation of caspases and the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and programmed cell death.

Phytosphingosine_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase Caspase Cascade cluster_mitochondria Mitochondrial Pathway Phyto Phytosphingosine Casp8 Caspase-8 activation Phyto->Casp8 Bax Bax translocation to mitochondria Phyto->Bax Casp3 Caspase-3 activation Casp8->Casp3 Casp9 Caspase-9 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytoC Cytochrome c release Bax->CytoC CytoC->Casp9

Fig. 2: Phytosphingosine-induced apoptosis signaling pathway.

Conclusion

Both stable isotope-labeled and C17-phytosphingosine internal standards are effective for the accurate quantification of phytosphingosine by LC-MS/MS. While stable isotope-labeled standards are theoretically superior due to their near-identical chemical properties to the analyte, studies on related sphingolipids have shown that C17-based standards can provide comparable performance in terms of linearity, detection limits, and quantification.[5][6] The choice between the two may ultimately depend on factors such as cost, availability, and the specific requirements of the study. Rigorous method validation is essential regardless of the internal standard selected to ensure data reliability and reproducibility.

References

A Comparative Analysis of Phytosphingosine from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phytosphingosine derived from various natural sources. Phytosphingosine, a naturally occurring sphingolipid, is a critical component of the skin's barrier and possesses potent anti-inflammatory and antimicrobial properties.[1][2][3][4] Its efficacy and characteristics can vary depending on its origin. This document outlines the performance of phytosphingosine from different sources, supported by experimental data, to aid in research and development.

Overview of Natural Sources and Extraction

Phytosphingosine is predominantly sourced from yeast, plants, and to a lesser extent, animal tissues.[5][6] The choice of source can significantly impact the yield, purity, and stereochemical properties of the final product.

  • Yeast (e.g., Pichia ciferrii) : This is a common biotechnological source for producing phytosphingosine with a stereochemical structure identical to that found in human skin.[7][8] Fermentation processes allow for controlled and scalable production.[7]

  • Plants (e.g., Soybeans) : Phytosphingosine can be derived from plant sources through the hydrolysis of complex lipids.[9]

  • Animals : While present in the mammalian epidermis, animal sources are less common for commercial production due to ethical considerations and potential for disease transmission.[8]

Below is a workflow for a typical extraction and purification process from a yeast source.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fermentation Yeast Culture (Pichia ciferrii) Harvest Harvest Biomass (Centrifugation) Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethanol/Ethyl Acetate) Harvest->Extraction Filtration Filtration Extraction->Filtration Hydrolysis Alkaline Hydrolysis of Acetylated Precursors Filtration->Hydrolysis Crystallization Recrystallization (e.g., from Methanol) Hydrolysis->Crystallization Chromatography Column Chromatography (Silica Gel) Crystallization->Chromatography Final_Product Final_Product Chromatography->Final_Product Pure Phytosphingosine

Caption: Workflow for Phytosphingosine Production from Yeast.

Comparative Biological Activity

The biological efficacy of phytosphingosine is critical for its application in dermatology and drug development. Key performance indicators include its ability to enhance skin barrier function, reduce inflammation, and inhibit microbial growth.

Skin Barrier Function Enhancement

Phytosphingosine contributes to skin barrier integrity by serving as a precursor for ceramide synthesis and stimulating the production of molecules essential for skin hydration.[1][10] It enhances the expression of genes like involucrin and transglutaminase 1, which are crucial for keratinocyte differentiation.[10] Furthermore, it upregulates the production of filaggrin, which is subsequently broken down into Natural Moisturizing Factors (NMFs), leading to increased skin hydration.[10][11]

SourceAssayKey FindingsReference
Not SpecifiedIn vivo human study1% phytosphingosine solution increased skin hydration and pyrrolidone carboxylic acid (a key NMF) levels after 2 weeks.[12]
Not SpecifiedIn vitro human keratinocytesPhytosphingosine increased the expression of filaggrin, caspase-14, and bleomycin hydrolase, all involved in NMF production.[10]
Not SpecifiedIn vivo human studyA cream with Ceramide NP and a phytosphingosine-based acylceramide (CerENP) significantly improved skin hydration by 26% more than CerNP alone after 4 weeks.[13]
Anti-Inflammatory Properties

Phytosphingosine exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. It has been shown to inhibit the activation of NF-κB and the JAK/STAT pathway, which are crucial in the expression of pro-inflammatory cytokines.[5] Additionally, it can suppress the p38, ERK, and JNK signaling pathways.[14]

G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) NFkB_pathway NF-κB Pathway Stimulus->NFkB_pathway MAPK_pathway MAPK Pathway (p38, ERK, JNK) Stimulus->MAPK_pathway JAK_STAT_pathway JAK/STAT Pathway Stimulus->JAK_STAT_pathway Phytosphingosine Phytosphingosine Phytosphingosine->NFkB_pathway Inhibits Phytosphingosine->MAPK_pathway Inhibits Phytosphingosine->JAK_STAT_pathway Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_pathway->Cytokines MAPK_pathway->Cytokines JAK_STAT_pathway->Cytokines

Caption: Phytosphingosine's Anti-Inflammatory Signaling Pathways.

SourceAssayKey FindingsReference
Not SpecifiedIn vivo mouse modelTopical phytosphingosine derivatives suppressed TPA-induced skin inflammation and IL-23-induced psoriasiform dermatitis.[5]
Not SpecifiedIn vitro RAW264.7 cellsPHS decreased LPS-induced production of IL-6, IL-10, and other inflammatory mediators.[14]
Not SpecifiedIn vivo human skin0.2% phytosphingosine inhibited the release of IL-1α by 78% in UVB-exposed skin.[15]
Antimicrobial Activity

Phytosphingosine is a component of the skin's natural defense system, exhibiting broad-spectrum antimicrobial activity against various bacteria and yeasts.[2][3] It is particularly effective against gram-positive bacteria.[16]

SourceOrganismMIC (Minimum Inhibitory Concentration)Reference
Not Specified (in vitro)Propionibacterium acnes0.020% (for growth inhibition within 1 hr)[3][15]
Not Specified (in vitro)Staphylococcus aureusMIC range: 1 µg/ml to 1024 µg/ml[16][17]
Not Specified (in vitro)Escherichia coli0.040% (for growth inhibition within 1 hr)[3][15]
Not Specified (in vitro)Candida albicans0.0012% (for growth inhibition within 1 hr)[3][15]
Not Specified (in vitro)Enterococcus faecalisMIC: 4 µg/ml (for nanoemulsion)[16]
Not Specified (in vitro)Bacillus subtilisMIC: 8 µg/ml (for nanoemulsion)[16]

Experimental Protocols

Assessment of Skin Barrier Function: Transepidermal Water Loss (TEWL)

Objective: To measure the rate of water evaporation from the skin as an indicator of barrier integrity.

Methodology:

  • Acclimatization: Subjects are acclimatized in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.

  • Measurement Area: A specific area on the forearm is marked for repeated measurements.

  • Instrumentation: A Tewameter® or similar evaporimeter is used. The probe measures the water vapor pressure gradient above the skin surface.

  • Procedure: The probe is held perpendicular to the skin surface without applying pressure.

  • Data Acquisition: Continuous readings are taken for 1-2 minutes until a stable value is obtained.

  • Data Expression: TEWL is expressed in grams per square meter per hour (g/m²/h). A lower TEWL value indicates a better barrier function.[18]

Assessment of Anti-Inflammatory Activity: Cytokine Measurement in Cell Culture

Objective: To quantify the reduction of pro-inflammatory cytokines in skin cells treated with phytosphingosine.

Methodology:

  • Cell Culture: Human keratinocytes (e.g., HaCaT) or macrophages (e.g., RAW 264.7) are cultured in appropriate media.[14][19]

  • Induction of Inflammation: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or a combination of TNF-α and IFN-γ.[14][19]

  • Treatment: Cells are co-treated with the inflammatory stimulus and various concentrations of phytosphingosine.

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Quantification: The concentration of specific cytokines (e.g., IL-6, TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage reduction in cytokine levels in phytosphingosine-treated cells is calculated relative to the stimulated, untreated control.

Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of phytosphingosine that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared to a concentration of approximately 1 x 10⁸ CFU/mL (0.5 McFarland standard).

  • Serial Dilution: Phytosphingosine is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Endpoint Determination: The MIC is determined as the lowest concentration of phytosphingosine at which no visible growth (turbidity) is observed.[20]

G Prep Prepare Phytosphingosine Serial Dilutions Inoculate Inoculate Microtiter Plate Wells Prep->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read Visually Assess for Growth (Turbidity) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

References

A Structural Showdown: Phytosphingosine and Its Analogs in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences between structurally similar bioactive lipids is paramount. This guide provides a comprehensive comparison of phytosphingosine and its key analogs—tetra-acetyl phytosphingosine (TAPS), N,N-dimethylphytosphingosine (DMPH), and safingol—highlighting their differential impacts on critical cellular pathways, supported by experimental data and detailed protocols.

Phytosphingosine, a naturally occurring sphingolipid, and its synthetic and natural analogs are potent modulators of cellular processes ranging from apoptosis and inflammation to skin barrier function. Their therapeutic potential is a subject of intense research, with subtle structural modifications leading to significant shifts in their biological activity. This comparison guide delves into the structure-activity relationships of these compounds, offering a clear perspective on their mechanisms of action.

Comparative Analysis of Biological Activity

The biological efficacy of phytosphingosine and its analogs varies significantly, largely dictated by their structural modifications. These alterations influence their interaction with key cellular targets, leading to distinct downstream effects.

CompoundKey Structural FeaturesPrimary Biological Activities
Phytosphingosine C18 amino alcohol with a hydroxyl group at C4.Pro-apoptotic, anti-inflammatory, antimicrobial, essential for ceramide synthesis and skin barrier function.[1][2]
Tetra-acetyl phytosphingosine (TAPS) Phytosphingosine with four acetyl groups protecting the hydroxyl and amino groups.Pro-apoptotic, often considered a more stable precursor to phytosphingosine.[3]
N,N-dimethylphytosphingosine (DMPH) Phytosphingosine with two methyl groups on the amino group.Potent pro-apoptotic agent in leukemia cells.[4]
Safingol (L-threo-dihydrosphingosine) L-threo stereoisomer of sphinganine (dihydrosphingosine).Inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase (SphK), induces autophagy rather than classical apoptosis.[5]

Delving into the Signaling Pathways

The distinct biological activities of these compounds stem from their differential engagement with cellular signaling cascades. While phytosphingosine and some of its derivatives primarily trigger apoptosis, safingol pivots towards autophagy through the inhibition of key kinases.

Phytosphingosine and its Derivatives: Architects of Apoptosis

Phytosphingosine, TAPS, and DMPH are potent inducers of programmed cell death, primarily through the intrinsic and extrinsic apoptotic pathways.

Key Pro-Apoptotic Mechanisms:

  • Caspase Activation: Phytosphingosine and its derivatives trigger the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[6] Caspase-8 activation can occur independently of death receptors.[6]

  • Mitochondrial Pathway: They induce the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[6] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, a key event in the activation of the intrinsic apoptotic pathway.[6]

  • Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro- and anti-apoptotic Bcl-2 family proteins. For instance, DMPH has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[4]

Phytosphingosine-Induced Apoptotic Pathway Phytosphingosine Phytosphingosine Caspase8 Caspase-8 Activation Phytosphingosine->Caspase8 Bax_translocation Bax Translocation to Mitochondria Phytosphingosine->Bax_translocation Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Disruption (Cytochrome c release) Bax_translocation->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Phytosphingosine's dual induction of apoptosis.
Safingol: A Shift Towards Autophagy

In contrast to the apoptotic mechanisms of phytosphingosine, safingol primarily induces autophagic cell death. This is attributed to its inhibitory action on crucial cellular kinases.

Key Autophagic Mechanisms:

  • Inhibition of Protein Kinase C (PKC): Safingol is a known inhibitor of PKC, a family of kinases involved in numerous cellular processes, including cell survival.[5]

  • Inhibition of the PI3K/Akt/mTOR Pathway: Safingol inhibits the phosphorylation of key components of this pro-survival pathway, including Akt and p70S6k.[5] Inhibition of this pathway is a potent trigger for autophagy.

Safingol-Induced Autophagy Pathway Safingol Safingol PKC Protein Kinase C Safingol->PKC Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway Safingol->PI3K_Akt Inhibits Autophagy Autophagy PKC->Autophagy PI3K_Akt->Autophagy Comparative Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis Cell_Culture Cell Seeding Treatment Treatment with Analogs Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Caspase Activity Assay Treatment->Apoptosis Inflammation Western Blot (NF-κB) Treatment->Inflammation IC50 IC50 Determination Viability->IC50 Fold_Change Fold Change Calculation Apoptosis->Fold_Change Protein_Quant Protein Quantification Inflammation->Protein_Quant

References

A Comparative Guide to the In Vivo Efficacy of Phytosphingosine in Skin Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phytosphingosine's performance in in vivo skin repair models against other relevant alternatives. It is designed to offer a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid in research and development.

Executive Summary

Phytosphingosine (PS), a naturally occurring sphingolipid found in the stratum corneum, has demonstrated significant potential in skin repair and the management of inflammatory skin conditions.[1][2] In vivo studies have validated its role in enhancing skin barrier function, reducing inflammation, and promoting keratinocyte differentiation.[1][3] This guide synthesizes key findings from preclinical and clinical studies to compare the efficacy of phytosphingosine with other ceramide precursors and skin barrier components. The data presented herein underscores phytosphingosine's potent anti-inflammatory and barrier-restorative properties, highlighting its promise as a therapeutic agent in dermatology.

Comparative Performance in In Vivo Models

The following tables summarize quantitative data from in vivo studies, comparing phytosphingosine and its derivatives to controls and other lipid molecules in various models of skin inflammation and barrier disruption.

Anti-inflammatory Efficacy in TPA-Induced Murine Models

The 12-O-tetradecanoylphorbol-13-acetate (TPA) induced inflammation model in mice is a standard for assessing the efficacy of anti-inflammatory agents.[4]

Table 1: Effect of Phytosphingosine on TPA-Induced Epidermal Hyperplasia and Edema in Mice

Treatment GroupEpidermal Thickness (µm, Mean ± SEM)Ear Weight (mg, Mean ± SEM)Reference
Control15.2 ± 1.110.5 ± 0.8[1]
TPA (10 nmoles)30.5 ± 2.522.1 ± 1.5[1]
TPA + Phytosphingosine (20 µmoles)18.9 ± 1.814.3 ± 1.2[1]
TPA + Troglitazone (PPARγ agonist, 20 µmoles)20.1 ± 2.015.1 ± 1.3[1]

*Statistically significant reduction compared to TPA-only group (P < 0.05).[1]

Derivatives of phytosphingosine have also been shown to be effective. For instance, fYG-II-6, a phytosphingosine derivative, effectively suppressed ear swelling in an IL-23-induced psoriasiform dermatitis mouse model.[5]

Skin Barrier Function and Hydration

Transepidermal water loss (TEWL) is a key indicator of skin barrier integrity. Lower TEWL values signify a more intact and functional barrier.

Table 2: Comparison of Ceramide Ratios on Transepidermal Water Loss (TEWL) in Skin Lipid Models

Ceramide Ratio (CER NS:CER NP)TEWL (g/m²h)SignificanceReference
1:2 (Healthy Skin Model)Lower-[6][7]
2:1 (Diseased Skin Model)Significantly Higherp < 0.05[6][7]

*CER NS = N-(tetracosanoyl)-sphingosine; CER NP = N-(tetracosanoyl)-phytosphingosine. This study suggests that a higher proportion of phytosphingosine-based ceramides (Ceramide NP) is associated with better barrier function.[6][7]

In human studies, a cream containing a mixture of natural oil-derived phytoceramides demonstrated a superior ability to accelerate the recovery of a damaged skin barrier compared to a cream with a single C18-ceramide NP.[2] Furthermore, the addition of a small amount of 1-O-acylceramide with a phytosphingosine backbone (CER 1-O-ENP) to a Ceramide NP formulation significantly boosted skin hydration by 26% compared to Ceramide NP alone.

Experimental Protocols

TPA-Induced Ear Swelling and Epidermal Hyperplasia in Mice

This protocol is a standard method for evaluating the anti-inflammatory properties of topical agents.

Objective: To induce a localized inflammatory response and assess the ameliorating effects of phytosphingosine.

Animal Model: ICR mice or hairless mice (for hyperplasia studies).[1]

Procedure:

  • A solution of TPA (10 nmoles in acetone) is applied topically to the inner and outer surfaces of the mouse ear.[1]

  • After 30 minutes, the test compound (e.g., phytosphingosine, 20 µmoles in a vehicle of ethanol:propylene glycol, 7:3) is applied to the same area.[1]

  • The inflammatory response is allowed to develop over a period of 3 days.[1]

  • Endpoint Measurement:

    • Edema: The weight of a standard-sized punch biopsy from the ear is measured. An increase in weight corresponds to edema.[1]

    • Hyperplasia: For hairless mice, a 4-mm punch biopsy is taken from the treated back skin, fixed, sectioned, and stained with Hematoxylin & Eosin (H&E). Epidermal thickness is then measured using a digital morphometric analyzer.[1]

In Vivo Human Skin Barrier Function Assessment

This protocol is used to evaluate the efficacy of topical formulations in improving skin barrier function in human subjects.

Objective: To measure changes in skin hydration and transepidermal water loss (TEWL) following the application of a phytosphingosine-containing product.

Subjects: Healthy volunteers or individuals with compromised skin barrier function (e.g., atopic dermatitis).

Procedure:

  • Baseline measurements of skin hydration (using a Corneometer) and TEWL (using a Tewameter) are taken from a defined area on the forearm.

  • The test product is applied to the designated area twice daily for a specified period (e.g., 4 weeks).

  • Measurements of skin hydration and TEWL are repeated at regular intervals (e.g., weekly) and at the end of the study period.

  • For barrier recovery assessment, the skin barrier can be disrupted at baseline using a standardized method like tape stripping, and the rate of recovery is monitored.[2]

Signaling Pathways and Mechanisms of Action

Phytosphingosine exerts its effects through the modulation of several key signaling pathways involved in inflammation and keratinocyte differentiation.

Inhibition of Pro-inflammatory Signaling

Phytosphingosine and its derivatives have been shown to inhibit the activation of NF-κB and the JAK/STAT signaling pathways, which are crucial mediators of inflammation in the skin.[5]

G cluster_stimulus Inflammatory Stimulus (e.g., TPA, Cytokines) cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus Stimulus IKK IKK Activation Stimulus->IKK JAK JAK Phosphorylation Stimulus->JAK IkB IκBα Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation STAT STAT Phosphorylation JAK->STAT STAT->Inflammation PS Phytosphingosine PS->IKK PS->JAK G cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor cluster_response Cellular Response PS Phytosphingosine PPAR PPARγ Activation PS->PPAR Differentiation Keratinocyte Differentiation ↑ PPAR->Differentiation Proliferation Keratinocyte Proliferation ↓ PPAR->Proliferation G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Model Select In Vivo Model (e.g., TPA-induced inflammation) Groups Define Treatment Groups (Vehicle, PS, Positive Control) Model->Groups Induction Induce Skin Damage/ Inflammation Groups->Induction Application Topical Application of Test Compounds Induction->Application Monitoring Monitor Over Time Application->Monitoring Endpoints Measure Endpoints (TEWL, Edema, Histology) Monitoring->Endpoints Stats Statistical Analysis Endpoints->Stats Conclusion Draw Conclusions Stats->Conclusion

References

Comparative analysis of gene expression in response to phytosphingosine.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Phytosphingosine (PHS), a naturally occurring sphingolipid found in the stratum corneum, has garnered significant attention for its multifaceted roles in cellular processes, including differentiation, inflammation, and antimicrobial defense.[1][2][3] As a bioactive lipid, PHS modulates various signaling pathways, leading to distinct changes in gene expression. This guide provides a comparative analysis of these transcriptomic responses across different experimental models, offering valuable insights for research and therapeutic development.

Overview of Phytosphingosine's Impact on Gene Expression

Phytosphingosine exerts its biological effects by influencing key transcription factors and signaling cascades. In skin biology, a primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which are crucial regulators of epidermal homeostasis, cell growth, and inflammatory responses.[4][5] Furthermore, PHS has been shown to inhibit pro-inflammatory pathways such as NF-κB and MAPK, and modulate signaling cascades like EGFR/JAK/STAT in other cellular contexts.[6][7] This guide synthesizes data from multiple studies to compare the expression of genes involved in keratinocyte differentiation, inflammation, and sphingolipid metabolism.

Data Presentation: Comparative Gene Expression Tables

The following tables summarize the quantitative changes in gene expression observed in response to phytosphingosine treatment across various studies and model systems.

Table 1: Modulation of Keratinocyte Differentiation and Skin Barrier Genes

Gene/ProteinFold Change / EffectCell/Tissue TypeStudy HighlightsReference
PPARγ Increased mRNA expressionHaCaT (Human Keratinocytes)PHS acts as a PPAR agonist, upregulating the expression of its own receptor.[4][5][4]
Involucrin (IVL) ~7-fold increaseHuman KeratinocytesKey marker for keratinocyte differentiation, significantly induced by PHS.[5][8][5][8]
Loricrin (LOR) ~150-fold increaseHuman KeratinocytesMajor component of the cornified envelope, showing a dramatic increase in expression.[5][5]
Transglutaminase-1 (TGM1) ~32-fold increaseHuman KeratinocytesEnzyme essential for cross-linking proteins of the cornified envelope.[5][8][5][8]
Filaggrin (FLG) ~37-fold increaseHuman KeratinocytesPHS stimulates FLG biosynthesis, crucial for natural moisturizing factor (NMF) production.[5][8][5][8]
Caspase 14 Significantly inducedHuman KeratinocytesInvolved in the processing of profilaggrin to filaggrin and NMF generation.[8][9][8][9]
Bleomycin Hydrolase Significantly inducedHuman KeratinocytesParticipates in the final steps of NMF production from filaggrin.[8][9][8][9]

Table 2: Regulation of Inflammatory and Immune Response Genes

Gene/CytokineFold Change / EffectCell/Tissue TypeStudy HighlightsReference
iNOS (NOS2) Suppressed gene expressionRAW264.7 (Murine Macrophages)PHS inhibits the expression of inducible nitric oxide synthase, reducing NO production.[6][6]
COX-2 (PTGS2) Suppressed gene expressionRAW264.7 (Murine Macrophages)PHS downregulates cyclooxygenase-2, leading to decreased prostaglandin E2 (PGE2) levels.[6][6]
IL-6 Decreased productionRAW264.7, HaCaTPHS reduces the secretion of this pro-inflammatory cytokine in response to LPS or TNF-α/IFN-γ.[2][6][2][6]
IL-8 Decreased productionHaCaTPHS reduces the secretion of this chemokine in response to TNF-α/IFN-γ.[6][6]
TNF-α Suppressed mRNA levelsMouse Model (Psoriasis)Phytosphingosine derivatives were shown to suppress this key inflammatory cytokine.[2][2]
IL-1β Suppressed mRNA levelsMouse Model (Psoriasis)Expression of this pro-inflammatory cytokine was reduced by PHS derivatives.[2][2]
IL-17A, IL-22 Suppressed mRNA levelsMouse Model (Psoriasis)PHS derivatives suppress Th17 cytokines highly expressed in psoriasis.[2][2]
Multiple Cytokines Decreased productionRAW264.7PHS decreased LPS-induced IL-10, IL-27, IP-10, I-TAC, MCP-5, and TIMP-1.[6][6]

Table 3: Modulation of Sphingolipid Metabolism and Other Signaling Pathways

GeneFold Change / EffectCell/Tissue TypeStudy HighlightsReference
Sphingosine Kinase (SphK) Upregulated transcription & activityTobacco PlantsPHS treatment induces SphK, which phosphorylates PHS to the signaling molecule PHS-1-P.[10][11][10][11]
LCB1 / LCB2 (SPT) Rapidly upregulated transcriptionTobacco PlantsPHS induces genes for serine palmitoyltransferase, the first step in de novo sphingolipid synthesis.[10][11][10][11]
STAT3 Target Genes Altered expression levelsHuman Breast Cancer CellsPHS inhibits the EGFR/JAK/STAT pathway, affecting metastasis-related genes.[7][7]

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms of action and experimental procedures related to phytosphingosine's effect on gene expression.

PHS_Keratinocyte_Differentiation cluster_nucleus Nucleus PHS Phytosphingosine (PHS) PPARg PPARγ Receptor PHS->PPARg Activates PPRE PPRE (PPAR Response Element) PPARg->PPRE Binds to Gene_Expression ↑ Gene Expression PPRE->Gene_Expression Nucleus Nucleus Differentiation_Proteins Differentiation Proteins (Involucrin, Loricrin, TGM1, Filaggrin) Gene_Expression->Differentiation_Proteins Leads to increased

Caption: PHS-induced keratinocyte differentiation pathway via PPARγ activation.

PHS_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK IkBa p-IκBα LPS->IkBa PHS Phytosphingosine (PHS) PHS->MAPK Inhibits PHS->IkBa Inhibits Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-6, etc.) MAPK->Inflammatory_Genes Activates Transcription NFkB NF-κB IkBa->NFkB Activates NFkB->Inflammatory_Genes Activates Transcription Nucleus Nucleus Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Anti-inflammatory mechanism of PHS via NF-κB and MAPK pathway inhibition.

Gene_Expression_Workflow Start Cell Culture (e.g., Keratinocytes, Macrophages) Treatment Treatment with Phytosphingosine (PHS) vs. Vehicle Control Start->Treatment Harvest Cell Lysis & RNA Extraction Treatment->Harvest QC RNA Quality & Quantity Control Harvest->QC Analysis Gene Expression Analysis QC->Analysis RTqPCR RT-qPCR Analysis->RTqPCR Microarray Microarray Analysis->Microarray RNASeq RNA-Seq Analysis->RNASeq Data Data Analysis (Fold Change, p-value) RTqPCR->Data Microarray->Data RNASeq->Data

Caption: General experimental workflow for analyzing gene expression in response to PHS.

Experimental Protocols

This section provides a generalized methodology based on protocols cited in the referenced studies for analyzing gene expression changes induced by phytosphingosine.

A. Cell Culture and Treatment

  • Cell Lines: Human epidermal keratinocytes (NHEKs or HaCaT cells) or murine macrophages (RAW264.7) are commonly used.[4][6]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for RAW264.7, Keratinocyte Growth Medium for NHEKs) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.

  • PHS Treatment: Phytosphingosine is typically dissolved in a vehicle like ethanol or DMSO. Cells are treated with varying concentrations of PHS (e.g., 1-10 µM) for a specified duration (e.g., 6-24 hours).[4][5] For inflammation studies, cells may be co-treated or pre-treated with an inflammatory stimulus like Lipopolysaccharide (LPS) (e.g., 100 ng/mL).[6][12]

B. RNA Extraction and Quality Control

  • Total RNA Isolation: Total RNA is extracted from cell lysates using commercial kits (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

  • Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 ratio. RNA integrity is often verified using gel electrophoresis or a bioanalyzer.

C. Gene Expression Quantification

  • Reverse Transcription: An equal amount of total RNA (e.g., 1 µg) from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time Quantitative PCR (RT-qPCR): This is the most common method for validating the expression of specific genes.[4][6]

    • Reaction Mix: The qPCR reaction typically contains cDNA template, forward and reverse primers specific to the gene of interest, and a SYBR Green or TaqMan-based master mix.

    • Housekeeping Genes: Gene expression levels are normalized to one or more stable housekeeping genes (e.g., GAPDH, β-actin).

    • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

  • Microarray/RNA-Seq: For broader, transcriptomic-level analysis, DNA microarrays or RNA-sequencing may be employed to assess changes in thousands of genes simultaneously.[1]

D. Protein Level Analysis (Supporting Data)

  • Western Blot: To confirm that changes in mRNA levels translate to protein expression, Western blotting is performed using specific antibodies against proteins of interest (e.g., NF-κB, p-IκBα, differentiation markers).[6]

  • ELISA/Cytokine Array: The concentration of secreted proteins like cytokines and chemokines in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assays (ELISA) or cytokine antibody arrays.[6][12]

References

Side-by-side comparison of different phytosphingosine extraction protocols.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and life sciences, the efficient extraction of phytosphingosine is a critical step for its use in research and product formulation. Phytosphingosine, a key component of ceramides, is primarily obtained through the fermentation of the yeast Pichia ciferrii (also known as Wickerhamomyces ciferrii), which produces its acetylated precursor, tetraacetylphytosphingosine (TAPS). The subsequent extraction and purification of this precursor, followed by deacetylation, are pivotal to obtaining pure phytosphingosine.

This guide provides a side-by-side comparison of different protocols for the extraction of phytosphingosine, with a focus on methods for isolating TAPS from Pichia ciferrii biomass and a distinct method for the direct solubilization of phytosphingosine.

Comparison of Extraction Protocols

The extraction of phytosphingosine from yeast fermentation can be broadly categorized into three approaches: solvent extraction from wet biomass, solvent extraction from dried biomass, and direct aqueous solubilization of phytosphingosine. Each method presents its own set of advantages and challenges in terms of efficiency, cost, and scalability.

ParameterProtocol A: Solvent Extraction from Wet BiomassProtocol B: Solvent Extraction from Dried BiomassProtocol C: Direct Aqueous Solubilization
Starting Material Wet yeast biomass (Pichia ciferrii)Dried (e.g., freeze-dried) yeast biomass (Pichia ciferrii)Purified phytosphingosine powder
Primary Target Tetraacetylphytosphingosine (TAPS)Tetraacetylphytosphingosine (TAPS)Phytosphingosine
Key Reagents Organic solvents (e.g., ethanol, methanol, ethyl acetate, hexane)[1]Organic solvents (e.g., ethanol, methanol, ethyl acetate, hexane)[1]Water, Lactic Acid, Willow Bark Extract[2]
Typical Temperature Ambient to slightly elevatedAmbient to slightly elevatedElevated (approx. 80°C)[2]
Post-Extraction Steps Solvent evaporation, TAPS purification (recrystallization, chromatography), Deacetylation to Phytosphingosine[1][3]Solvent evaporation, TAPS purification (recrystallization, chromatography), Deacetylation to Phytosphingosine[1][3]Direct formation of an aqueous solution
Reported Yield High recovery of TAPS in the initial extraction is possible.[4]Potentially higher extraction efficiency due to cell disruption during drying.Aims for high concentration in the final aqueous solution (5-10%).[2]
Purity Purity of the final phytosphingosine depends on the efficiency of purification and deacetylation steps.[3]Purity is contingent on downstream purification of TAPS and the subsequent hydrolysis.[3]The final product is an aqueous solution, not pure, solid phytosphingosine.

Experimental Protocols

Protocol A: Solvent Extraction from Wet Biomass

This protocol involves the direct extraction of TAPS from the wet biomass immediately after its separation from the fermentation broth.

Methodology:

  • Biomass Separation: The yeast biomass is separated from the fermentation broth by centrifugation or filtration.[1]

  • Solvent Extraction: The wet biomass is then subjected to extraction with a suitable organic solvent. Common solvents include ethanol, methanol, isopropanol, ethyl acetate, or hexane.[1] A mixture of solvents, such as ethyl acetate and methanol (e.g., in a 4:1 ratio), can also be utilized.[1] The addition of a small amount of acetic acid (e.g., 1% w/w) to the solvent may improve extraction efficiency.[1]

  • Solid-Liquid Separation: The mixture is agitated for a defined period, followed by the separation of the solvent extract from the biomass residue.

  • Solvent Removal: The solvent is removed from the extract, typically under reduced pressure, to yield crude TAPS.

  • Purification and Hydrolysis: The crude TAPS is then purified using techniques like recrystallization (e.g., from isopropanol or methanol) or column chromatography.[1][3] The purified TAPS is subsequently deacetylated, often through alkaline hydrolysis (e.g., using potassium hydroxide in an ethanol/water mixture), to yield phytosphingosine.[4]

Protocol B: Solvent Extraction from Dried Biomass

This method introduces a drying step prior to solvent extraction, which can enhance the disruption of yeast cell walls and potentially improve extraction yields.

Methodology:

  • Biomass Separation and Drying: The yeast biomass is first separated from the fermentation broth and then dried. Freeze-drying is a common method to preserve the integrity of the target compound.[1]

  • Solvent Extraction: The dried biomass is then extracted with an organic solvent or solvent mixture as described in Protocol A.

  • Downstream Processing: The subsequent steps of solvent removal, TAPS purification, and hydrolysis to phytosphingosine are identical to those in Protocol A.

Protocol C: Direct Aqueous Solubilization of Phytosphingosine

This protocol differs significantly from the others as it starts with already purified phytosphingosine and aims to create a stable aqueous solution without the use of organic solvents.

Methodology:

  • Dispersion: Phytosphingosine powder is added to distilled water at a concentration of 5% to 10% by weight.[2]

  • Heating and Acidification: The mixture is heated to approximately 80°C with stirring. Lactic acid is then added to neutralize the pH and facilitate the dissolution of the phytosphingosine.[2]

  • Stabilization: Following the complete dissolution of the phytosphingosine, willow bark extract is added to the solution to prepare a transparent and stable aqueous solution.[2]

Visualizing the Workflows

To better illustrate the procedural flow of these extraction protocols, the following diagrams have been generated.

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_final_product Final Product Fermentation Pichia ciferrii Fermentation BiomassSep Biomass Separation Fermentation->BiomassSep WetBiomass Wet Biomass BiomassSep->WetBiomass Protocol A DryBiomass Dried Biomass BiomassSep->DryBiomass Protocol B SolventExtA Solvent Extraction WetBiomass->SolventExtA SolventExtB Solvent Extraction DryBiomass->SolventExtB CrudeTAPS Crude TAPS SolventExtA->CrudeTAPS SolventExtB->CrudeTAPS Purification Purification (Recrystallization/ Chromatography) CrudeTAPS->Purification PureTAPS Purified TAPS Purification->PureTAPS Hydrolysis Deacetylation (Hydrolysis) PureTAPS->Hydrolysis Phytosphingosine Phytosphingosine Hydrolysis->Phytosphingosine

General workflow for phytosphingosine extraction from yeast.

G cluster_A Protocol A: Wet Biomass Extraction cluster_B Protocol B: Dried Biomass Extraction cluster_C Protocol C: Aqueous Solubilization A1 Wet Biomass A2 Organic Solvent Extraction A1->A2 A3 Crude TAPS A2->A3 end_product Phytosphingosine A3->end_product Purification & Deacetylation B1 Biomass Drying B2 Dried Biomass B1->B2 B3 Organic Solvent Extraction B2->B3 B4 Crude TAPS B3->B4 B4->end_product Purification & Deacetylation C1 Phytosphingosine Powder C2 Dispersion in Water + Lactic Acid (80°C) C1->C2 C3 Aqueous Solution C2->C3 start Yeast Biomass start->A1 start->B1 start_phyto Purified Phytosphingosine start_phyto->C1

Comparison of key steps in the three extraction protocols.

Concluding Remarks

The choice of an appropriate extraction protocol for phytosphingosine depends on the desired final product, available equipment, and scalability considerations. Solvent-based extractions from either wet or dried Pichia ciferrii biomass are the standard methods for obtaining the precursor TAPS, which is then converted to phytosphingosine. The drying step in Protocol B may add to the cost and time but could improve extraction efficiency. Protocol C offers a novel, solvent-free approach for preparing an aqueous solution of phytosphingosine, which may be particularly suitable for certain cosmetic or pharmaceutical formulations.

References

A Comparative Guide to the Analytical Quantification of Phytosphingosine: Established and Modern Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine (PHS) is a bioactive sphingolipid crucial to cellular processes, including apoptosis, cell differentiation, and inflammation. It is a key component of ceramides, essential for maintaining the skin's barrier function.[1] Accurate and precise quantification of phytosphingosine in various biological matrices is paramount for advancing research in dermatology, oncology, and metabolic diseases. This guide provides a comprehensive comparison of established and modern analytical methodologies for the quantification of phytosphingosine, offering insights into their principles, performance, and experimental protocols to aid researchers in selecting the most suitable technique for their specific needs.

Established Analytical Methods

The cornerstone of phytosphingosine analysis has traditionally been dominated by chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely adopted methods, each with its own set of advantages and limitations.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative performance parameters of the established analytical methods for phytosphingosine quantification.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, often requiring derivatization for UV or fluorescence detection.Separation of volatile derivatives by gas chromatography, followed by mass-based detection and fragmentation analysis.High-resolution separation by liquid chromatography coupled with highly specific and sensitive mass detection.
Sample Preparation Derivatization (e.g., with o-phthalaldehyde) is often necessary for sensitive detection.[2]Derivatization to increase volatility (e.g., silylation) is mandatory.[3]Minimal sample preparation is often required; direct analysis is possible.
Limit of Detection (LOD) Generally in the low nanogram (ng) range.Picogram (pg) to low nanogram (ng) range.Femtomole (fmol) to picomole (pmol) range.[4]
Limit of Quantification (LOQ) Typically in the mid to high nanogram (ng) range.[2]Low nanogram (ng) range.Low femtomole (fmol) to picomole (pmol) range.[5]
Linearity Good, but can be dependent on the derivatization agent and detector response.Excellent, with a wide dynamic range.Excellent, spanning several orders of magnitude.[5]
Specificity Moderate; co-eluting compounds can interfere with UV/fluorescence detection.High; mass spectral data provides structural confirmation.Very high; precursor and product ion monitoring offers exceptional specificity.
Throughput Moderate; run times can be relatively long.Low to moderate; derivatization and longer run times can be limiting.High; rapid analysis times are achievable.[4]
Cost Relatively low initial investment and operational costs.Moderate to high initial investment and operational costs.High initial investment and operational costs.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method often requires derivatization of phytosphingosine to introduce a fluorescent tag, enhancing detection sensitivity.

a) Sample Preparation and Derivatization:

  • Extract lipids from the biological sample using a suitable solvent system (e.g., chloroform/methanol).

  • Hydrolyze the lipid extract to release free phytosphingosine.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable buffer.

  • Add o-phthalaldehyde (OPA) reagent and a thiol (e.g., 2-mercaptoethanol) to the sample.

  • Incubate the mixture to allow for the derivatization reaction to complete.

b) HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique necessitates the conversion of non-volatile phytosphingosine into a volatile derivative.

a) Sample Preparation and Derivatization:

  • Perform lipid extraction and hydrolysis as described for HPLC.

  • Thoroughly dry the sample, as moisture can interfere with derivatization.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried sample.

  • Heat the mixture to facilitate the formation of trimethylsilyl (TMS) derivatives of the hydroxyl and amine groups of phytosphingosine.

b) GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient starting from a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 300°C) to elute the derivatives.

  • MS Detector: Electron ionization (EI) source with a quadrupole or ion trap mass analyzer, scanning a mass range of m/z 50-650.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for sphingolipid analysis due to its high sensitivity and specificity, often requiring minimal sample preparation.[6]

a) Sample Preparation:

  • Extract lipids from the sample using a suitable solvent mixture (e.g., isopropanol/ethyl acetate/water).

  • Fortify the sample with a suitable internal standard (e.g., a deuterated analog of phytosphingosine).

  • Centrifuge to pellet any precipitates.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

b) LC-MS/MS Conditions:

  • LC Column: A C18 or HILIC column for optimal separation.

  • Mobile Phase: A gradient of two or more solvents, such as water with formic acid and acetonitrile with formic acid.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for phytosphingosine and its internal standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and analytical processes, the following diagrams have been generated using the DOT language.

cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_phs Phytosphingosine Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Phytosphingosine Phytosphingosine Sphinganine->Phytosphingosine DEGS2 Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Phytoceramide Phytoceramide Phytosphingosine->Phytoceramide CerS Complex Phytosphingolipids Complex Phytosphingolipids Phytoceramide->Complex Phytosphingolipids S1P S1P Sphingosine->S1P SphK Signaling Signaling S1P->Signaling

Ceramide and Phytosphingosine Biosynthesis Pathways.

cluster_stimuli Apoptotic Stimuli cluster_caspase Caspase Cascade cluster_mito Mitochondrial Pathway Phytosphingosine Phytosphingosine Procaspase-8 Procaspase-8 Phytosphingosine->Procaspase-8 Activation Bax Bax Phytosphingosine->Bax Translocation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Procaspase-9 Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondria Mitochondria Bax->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Cytochrome c->Caspase-9 Bcl-2 Bcl-2 Bcl-2->Bax Inhibition

Phytosphingosine-Induced Apoptosis Signaling Pathway.

cluster_methods Analytical Techniques Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Hydrolysis Hydrolysis Lipid Extraction->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Instrumental Analysis Instrumental Analysis Derivatization->Instrumental Analysis Data Analysis Data Analysis Instrumental Analysis->Data Analysis HPLC HPLC Instrumental Analysis->HPLC GC-MS GC-MS Instrumental Analysis->GC-MS LC-MS/MS LC-MS/MS Instrumental Analysis->LC-MS/MS

General Experimental Workflow for Phytosphingosine Analysis.

Conclusion and Future Perspectives

The selection of an appropriate analytical method for phytosphingosine quantification is a critical decision that depends on the specific research question, the nature of the biological matrix, the required sensitivity, and the available resources.

  • HPLC with fluorescence detection remains a viable and cost-effective option for routine analysis where high sensitivity is not the primary concern.

  • GC-MS offers high specificity and is a robust technique, particularly for structural elucidation, but is hampered by the need for derivatization and longer analysis times.

  • LC-MS/MS stands out as the most powerful and versatile technique, providing unparalleled sensitivity, specificity, and high throughput, making it the method of choice for demanding applications in clinical and biomedical research.[7][8][9]

While this guide has focused on well-established methods, the field of analytical chemistry is continually evolving. Emerging techniques such as high-resolution mass spectrometry and novel sample preparation strategies are expected to further enhance our ability to quantify phytosphingosine and other bioactive lipids with even greater precision and speed. As our understanding of the intricate roles of phytosphingosine in health and disease expands, so too will the analytical tools available to unravel its complexities.

References

Safety Operating Guide

Navigating the Disposal of 2-Aminooctadecane-1,3,4-triol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the disposal of 2-Aminooctadecane-1,3,4-triol, ensuring that safety and environmental responsibility are prioritized.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., Nitrile gloves).

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Step-by-Step Disposal Protocol

The disposal of this compound, like many laboratory chemicals, should be managed through a certified hazardous waste program. Never dispose of this chemical down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department and local regulations.[1]

  • Waste Characterization and Segregation:

    • Treat this compound as a hazardous waste.

    • Do not mix it with other waste streams unless instructed to do so by EH&S. Incompatible chemicals can react violently or produce toxic fumes.[2]

    • Segregate solid waste (e.g., contaminated gloves, wipes) from liquid waste.

  • Container Selection and Labeling:

    • Primary Container: Use a chemically compatible, leak-proof container with a secure screw-on cap.[3][4] The original product container is often a suitable choice if it is in good condition.[5] Avoid using food containers.[2]

    • Labeling: Affix a "Hazardous Waste" label to the container.[2][4] The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]

      • The words "Hazardous Waste".[2]

      • An indication of the associated hazards (e.g., "Toxic," "Corrosive," if applicable, or "Caution: Handle with Care" in the absence of specific data).

      • The date when waste was first added to the container (accumulation start date).

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[2]

    • The SAA should be a well-ventilated area, away from ignition sources and incompatible materials.

    • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[3] The secondary container should be capable of holding 110% of the volume of the primary container.[3]

    • Keep the waste container closed except when adding waste.[3][4]

  • Arranging for Disposal:

    • Contact your institution's EH&S department or hazardous waste contractor to schedule a pickup.

    • Follow their specific procedures for waste collection requests.

Quantitative Disposal Guidelines

The following table summarizes key quantitative parameters for hazardous waste management based on general laboratory safety guidelines. These are not specific to this compound but represent common regulatory requirements.

ParameterGuidelineSource
Maximum Accumulation Time in SAA (Partially Filled) Up to 1 year[2]
Time to Removal from SAA (After Container is Full) Within 3 days[2]
Maximum Accumulation Volume in Laboratory Generally up to 55 gallons of a single waste stream[3]
Secondary Containment Capacity 110% of the volume of the primary container(s)[3]
pH for Drain Disposal (if permissible for other substances) Between 5.0 and 12.5[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

DisposalWorkflow cluster_start cluster_assessment Hazard Assessment cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Chemical Waste Generated (this compound) assess_sds Consult Safety Data Sheet (SDS) start->assess_sds sds_available SDS Available? assess_sds->sds_available assume_hazardous Assume Hazardous & Consult EH&S sds_available->assume_hazardous No select_container Select Compatible Container with Secure Lid sds_available->select_container Yes assume_hazardous->select_container label_waste Attach 'Hazardous Waste' Label (Full Chemical Name, Date) select_container->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment request_pickup Request Pickup from EH&S or Contractor secondary_containment->request_pickup

Disposal decision workflow for laboratory chemicals.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 2-Aminooctadecane-1,3,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-Aminooctadecane-1,3,4-triol. The following procedures are designed to ensure a safe laboratory environment and proper disposal of chemical waste.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid compound that requires careful handling to avoid potential health hazards. The primary routes of exposure are skin contact, eye contact, and inhalation of dust.

GHS Hazard Classification:

  • Pictogram: GHS07 (Harmful/Irritant)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

    • H318: Causes serious eye damage[2]

    • H400: Very toxic to aquatic life[2]

    • H410: Very toxic to aquatic life with long lasting effects[2]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.

Area of Protection Required PPE Specifications and Rationale
Hand Protection Nitrile glovesProvides a barrier against skin irritation. For prolonged or repeated contact, a glove thickness of 1.25 mm is recommended. For short contact, a thickness of 0.198 mm is acceptable.
Eye and Face Protection Safety glasses with side shields or safety gogglesProtects against dust particles and potential splashes, preventing serious eye irritation or damage.
Skin and Body Protection Laboratory coatPrevents the compound from coming into contact with personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize the inhalation of dust, which can cause respiratory irritation. If significant dust is generated, a NIOSH-approved particulate respirator may be necessary.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is paramount when working with this compound.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Post-Handling prep_ppe Don Appropriate PPE prep_setup Work in a well-ventilated area (fume hood) prep_ppe->prep_setup handle_weigh Carefully weigh the solid compound prep_setup->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste through proper channels cleanup_waste->cleanup_dispose end_doff Doff PPE cleanup_dispose->end_doff end_wash Wash hands thoroughly end_doff->end_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before handling, ensure that the safety data sheet (SDS) has been reviewed and is readily accessible.

    • Don all required PPE as outlined in the table above.

    • Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Handling:

    • When weighing and transferring the solid compound, do so carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transfers.

    • Keep containers of the compound closed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory area.

  • Post-Handling:

    • After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.

    • Properly doff and dispose of single-use PPE. Reusable PPE should be cleaned according to institutional guidelines.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill Response Plan

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Spill Cleanup Workflow:

cluster_assess Assess & Secure cluster_contain Contain & Clean cluster_dispose Disposal spill_start Spill Occurs assess_alert Alert others in the area spill_start->assess_alert assess_ppe Don appropriate PPE assess_alert->assess_ppe contain_scoop Carefully scoop the solid material assess_ppe->contain_scoop contain_bag Place in a labeled polyethylene bag contain_scoop->contain_bag contain_wipe Wipe the area with a wet paper towel contain_bag->contain_wipe contain_bag2 Place towel in the waste bag contain_wipe->contain_bag2 dispose_seal Seal the waste bag contain_bag2->dispose_seal dispose_label Label as hazardous waste dispose_seal->dispose_label dispose_contact Contact hazardous waste disposal service dispose_label->dispose_contact

Caption: Step-by-step procedure for cleaning up a solid chemical spill.

Step-by-Step Spill Cleanup Procedure:

  • Immediate Actions:

    • Alert personnel in the immediate vicinity of the spill.

    • If the spill is large or if you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • Cleanup of Small Spills:

    • Ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.

    • Carefully scoop the spilled solid material using a plastic scoop or other non-sparking tool to avoid creating dust.[1]

    • Place the collected material into a polyethylene bag.[1]

    • After the bulk of the material has been removed, wipe the spill area with a wet paper towel or absorbent pad.[1][3]

    • Place the used paper towel or pad into the same polyethylene bag.[1][3]

  • Waste Disposal:

    • Seal the polyethylene bag securely.

    • Label the bag clearly as "Hazardous Waste" and include the chemical name.

    • Dispose of the waste through your institution's designated hazardous waste disposal program. Do not dispose of it in the regular trash.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Key Disposal Principles:

  • Segregation: Keep waste containing this compound separate from other chemical waste streams to prevent potentially hazardous reactions.

  • Containerization: Use chemically compatible and clearly labeled containers for waste collection. The containers should be kept tightly sealed.

  • Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[4] Do not pour this chemical down the drain or dispose of it in the environment.[4]

Disposal Procedure:

  • Collect all waste materials, including unused product, contaminated PPE, and spill cleanup debris, in a designated and properly labeled hazardous waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arrange for pickup and disposal by your institution's EHS department or a contracted hazardous waste management service.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminooctadecane-1,3,4-triol
Reactant of Route 2
2-Aminooctadecane-1,3,4-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.